Hydroxyanigorufone
Description
This compound has been reported in Strelitzia reginae, Anigozanthos rufus, and other organisms with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTELDEYOMOTOBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=C(C(=O)C3=C(C=C2)C4=CC=C(C=C4)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001316177 | |
| Record name | Hydroxyanigorufone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Hydroxyanigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
56252-02-9 | |
| Record name | Hydroxyanigorufone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56252-02-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hydroxyanigorufone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001316177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hydroxyanigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
238 - 242 °C | |
| Record name | Hydroxyanigorufone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034449 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
What is the chemical structure of Hydroxyanigorufone?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyanigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds. First identified as a pigment in plants of the Haemodoraceae family, it has garnered significant interest due to its role as a phytoalexin, exhibiting notable antifungal properties. This technical guide provides a detailed overview of the chemical structure, physicochemical properties, spectroscopic data, synthesis, and biological activity of this compound. It is intended to serve as a comprehensive resource for researchers in natural product chemistry, medicinal chemistry, and plant science.
Chemical Structure and Identification
This compound is chemically known as 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one .[1][2] Its structure consists of a tricyclic phenalenone core substituted with a hydroxyl group at the 2-position and a 4-hydroxyphenyl group at the 9-position.
Molecular Formula: C₁₉H₁₂O₃[1][2]
Chemical Structure:
Table 1: Chemical Identifiers
| Identifier | Value | Reference |
| CAS Number | 56252-02-9 | [2] |
| PubChem CID | 11471752 | [1] |
| InChI | InChI=1S/C19H12O3/c20-14-7-4-11(5-8-14)15-9-6-12-2-1-3-13-10-16(21)19(22)18(15)17(12)13/h1-10,20-21H | [1] |
| InChIKey | HTELDEYOMOTOBI-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC=C2C3=C(C=C(C(=O)C3=O)O)C(=C2C1)C4=CC=C(C=C4)O |
Physicochemical and Spectroscopic Data
The physicochemical properties of this compound have been determined through both experimental and computational methods.
Table 2: Physicochemical Properties
| Property | Value | Method | Reference |
| Molecular Weight | 288.30 g/mol | --- | [1] |
| Melting Point | 238 - 242 °C | Experimental | [1] |
| Physical Description | Solid | Experimental | [1] |
| Solubility | Insoluble in water (2.1 x 10⁻³ g/L at 25°C) | Experimental | [3] |
| XLogP3-AA | 4.3 | Computed | [3] |
| Hydrogen Bond Donor Count | 2 | Computed | [3] |
| Hydrogen Bond Acceptor Count | 3 | Computed | [3] |
Spectroscopic Data:
The structure of this compound has been elucidated and confirmed using various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
-
¹³C NMR Spectroscopy: Partial ¹³C NMR spectra of this compound have been published, aiding in the structural confirmation and biosynthetic studies.[4][5]
-
Mass Spectrometry: Mass spectral data is available for this compound, providing information on its molecular weight and fragmentation patterns.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound and its analogs has been reported, confirming its structure. A general synthetic strategy involves the construction of the phenalenone core followed by the introduction of the aryl group.
One reported synthesis of a related 8-phenylphenalenone, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, started from 2-methoxynaphthalene.[6][7][8] The key steps included:
-
A cascade Friedel-Crafts/Michael annulation reaction to form the tricyclic core.
-
A Suzuki-Miyaura cross-coupling reaction to introduce the phenyl group.
-
A series of subsequent reactions including dehydrogenation, epoxidation, and demethylation to yield the final product.
While this specific protocol is for an isomer, similar strategies involving Friedel-Crafts acylation and Suzuki coupling have been employed for the synthesis of this compound itself.
Extraction and Isolation from Plant Material
This compound is a natural product found in plants such as Musa acuminata (banana) and those of the Haemodoraceae family.[9][10] The general protocol for its extraction and isolation involves:
-
Extraction: The plant material (e.g., fruit peels, roots) is typically extracted with a polar solvent such as methanol.[10]
-
Purification: The crude extract is then subjected to various chromatographic techniques for purification. This often includes:
-
Solid-Phase Extraction (SPE): To remove interfering substances.[10]
-
High-Performance Liquid Chromatography (HPLC): For final purification and quantification. A reverse-phase C18 column is commonly used with a gradient of water and methanol, often with an acid modifier like trifluoroacetic acid (TFA).[10]
-
Quantification by HPLC
The concentration of this compound in plant extracts can be quantified using HPLC with Diode-Array Detection (DAD).
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of methanol and water with 0.1% TFA is a common mobile phase.[10]
-
Detection: Detection is usually performed at a wavelength of 254 nm.
-
Quantification: Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from standards of known concentration. The lower limit of quantification (LOQ) has been reported to be around 0.013 nmol per injection.[10]
Biological Activity and Signaling Pathway
Antifungal Activity
This compound is recognized as a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack. It exhibits significant antifungal activity. For instance, it has been shown to be active against Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease in bananas.[10] The antifungal activity of phenylphenalenones is structure-dependent.
Biosynthetic Pathway and Signaling
This compound is biosynthesized via the phenylpropanoid pathway. Its production is induced in plants by biotic stresses such as fungal infection.
The biosynthesis involves the following key aspects:
-
Precursors: Isotopic labeling studies have shown that two molecules of cinnamic acid and one molecule of malonate are incorporated into the this compound molecule.[11]
-
Key Enzyme: Phenylalanine ammonia-lyase (PAL) is a crucial enzyme in the biosynthesis, as its inhibition leads to a decrease in this compound accumulation.[11]
-
Signaling: The ethylene signaling pathway is involved in the regulation of this compound biosynthesis.[11]
Below is a simplified diagram illustrating the biosynthetic origin of this compound.
Caption: Simplified biosynthetic pathway of this compound.
The following diagram illustrates the experimental workflow for studying this compound as a phytoalexin.
Caption: Experimental workflow for this compound research.
Conclusion
This compound is a well-characterized phenylphenalenone with significant potential as an antifungal agent. Its role as a phytoalexin in plant defense mechanisms makes it a compelling subject for further research in agricultural and medicinal applications. This guide provides a foundational understanding of its chemical and biological properties to facilitate future investigations.
References
- 1. This compound | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound, 56252-02-9 [thegoodscentscompany.com]
- 3. Page loading... [wap.guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Showing Compound this compound (FDB012856) - FooDB [foodb.ca]
- 10. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Unveiling Hydroxyanigorufone: A Technical Guide to Its Natural Sources, Isolation, and Biological Context
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyanigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds that have garnered significant interest within the scientific community due to their diverse biological activities. These compounds are primarily known as phytoalexins, antimicrobial substances synthesized by plants in response to pathogen attack or other stressors. This technical guide provides an in-depth overview of the natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of the signaling pathways involved in its biosynthesis and its potential mechanism of action. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, phytopathology, and drug development.
Natural Sources of this compound
This compound is predominantly found in the plant kingdom, particularly within monocotyledonous families. Its presence is often cryptic, with synthesis being induced by biotic or abiotic stress factors.
Primary Natural Source:
The most well-documented source of this compound is the banana plant, Musa acuminata. It is not typically present in healthy, unstressed plant tissues in significant amounts. Instead, its production is rapidly induced in response to fungal infection or mechanical wounding. This response is a key component of the banana plant's defense mechanism.
Inducing Factors in Musa acuminata
The accumulation of this compound in banana plants is triggered by various pathogens, including:
-
Mycosphaerella fijiensis : The causative agent of Black Sigatoka disease.
-
Colletotrichum musae : The fungus responsible for banana anthracnose.[1]
-
Fusarium oxysporum f. sp. cubense : The pathogen that causes Panama disease.
Wounding of the plant tissue also serves as a potent elicitor for the biosynthesis of this compound.[1]
Other Potential Natural Sources:
While Musa acuminata is the most studied source, phenylphenalenones, including this compound and related compounds, have been reported in other plant families, suggesting a broader, albeit less explored, distribution. These families include:
-
Haemodoraceae (Bloodwort family)
-
Pontederiaceae (Pickerelweed family)
-
Strelitziaceae (Bird of paradise family)
Quantitative Data on this compound Production
The concentration of this compound in plant tissues can vary significantly depending on the elicitor, the specific plant cultivar, and the time course of the induction. The following table summarizes the available information on the production of this compound.
| Plant Source | Cultivar/Variety | Elicitor/Stress | Key Findings | Reference |
| Musa acuminata (unripe fruit) | Not specified | Wounding or inoculation with Colletotrichum musae | This compound levels begin to increase 1-2 days post-treatment. | [1] |
| Musa acuminata (leaves) | 'Williams' (susceptible), 'Khai Thong Ruang' (resistant) | Infection with Mycosphaerella fijiensis | Both varieties produce this compound, with the resistant variety showing higher concentrations. | |
| Musa acuminata cv. Grand Nain (leaves) | 'Grand Nain' | Methyl Jasmonate (MeJA) and Salicylic Acid (SA) application | Application of MeJA and SA leads to an increased production of this compound. | [2] |
Experimental Protocols
The following sections provide detailed methodologies for the extraction, purification, and analysis of this compound from plant material, primarily based on protocols described for Musa acuminata.
Extraction of this compound from Plant Tissue
This protocol outlines the general procedure for the extraction of phenylphenalenones from infected or wounded banana leaves.
Materials:
-
Infected or wounded banana leaves
-
Liquid nitrogen
-
Mortar and pestle or a suitable grinder
-
Methanol (analytical grade)
-
Centrifuge and centrifuge tubes
-
Rotary evaporator
Procedure:
-
Harvest the plant material (e.g., necrotic or surrounding tissue from infected leaves).
-
Immediately freeze the tissue in liquid nitrogen to quench metabolic processes.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Transfer the powdered tissue to a centrifuge tube.
-
Add methanol to the tube (a common ratio is 10 mL of methanol per gram of tissue).
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough extraction.
-
Centrifuge the mixture at a high speed (e.g., 10,000 x g) for 10-15 minutes to pellet the solid plant debris.
-
Carefully decant the supernatant, which contains the crude extract, into a clean flask.
-
Repeat the extraction process (steps 5-8) on the pellet at least two more times to ensure complete extraction of the compounds.
-
Pool the methanolic supernatants.
-
Concentrate the pooled extract to dryness using a rotary evaporator under reduced pressure at a temperature not exceeding 40°C.
-
The resulting dried crude extract can be stored at -20°C until further purification.
Solid-Phase Extraction (SPE) for Sample Clean-up
This optional but recommended step helps to remove interfering compounds from the crude extract before chromatographic purification.
Materials:
-
Dried crude extract
-
Methanol (analytical grade)
-
C18 SPE cartridges
-
SPE manifold
-
Nitrogen gas stream
Procedure:
-
Re-dissolve the dried crude extract in a small volume of methanol.
-
Condition a C18 SPE cartridge by passing methanol through it, followed by water.
-
Load the re-dissolved crude extract onto the conditioned SPE cartridge.
-
Wash the cartridge with a non-polar solvent (e.g., water or a low percentage of methanol in water) to elute highly polar impurities.
-
Elute the fraction containing this compound and other phenylphenalenones with methanol.
-
Dry the methanolic eluate under a gentle stream of nitrogen gas.
Preparative High-Performance Liquid Chromatography (HPLC) for Purification
Preparative HPLC is a powerful technique for isolating pure this compound from the cleaned-up extract.
Materials:
-
Dried, SPE-cleaned extract
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 HPLC column
Procedure:
-
Sample Preparation: Re-dissolve the dried extract from the SPE step in a small volume of the initial mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Method Development (Analytical Scale): It is highly recommended to first develop a separation method on an analytical HPLC system using an analytical C18 column. This will help in optimizing the mobile phase composition and gradient for the best separation of this compound from other compounds. A typical mobile phase system consists of:
-
Solvent A: Water with 0.1% formic acid or TFA
-
Solvent B: Acetonitrile or Methanol with 0.1% formic acid or TFA A gradient elution from a lower to a higher concentration of Solvent B is typically used.
-
-
Scale-up to Preparative HPLC: Once an optimal separation is achieved on the analytical scale, the method can be scaled up to a preparative HPLC system with a larger dimension C18 column. The flow rate and injection volume will need to be adjusted according to the column size.
-
Fraction Collection: Monitor the elution profile at a suitable wavelength (e.g., 254 nm or a wavelength of maximum absorbance for this compound). Collect the fractions corresponding to the peak of this compound.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to assess the purity of the isolated this compound.
-
Solvent Removal: Combine the pure fractions and remove the HPLC solvents using a rotary evaporator or a lyophilizer to obtain the purified this compound.
Signaling Pathways and Biological Context
The production of this compound in plants is a tightly regulated process involving complex signaling networks. Furthermore, its biological activity is linked to specific molecular targets in pathogenic fungi.
Plant Defense Signaling Leading to this compound Biosynthesis
The biosynthesis of phenylphenalenones, including this compound, is a downstream event in the plant's defense signaling cascade. Phytohormones such as jasmonic acid (JA) and salicylic acid (SA) are key players in orchestrating these defense responses.[2]
Antifungal Mechanism of Action: Inhibition of Ergosterol Biosynthesis
One of the proposed mechanisms of antifungal activity for phenylphenalenones is the disruption of the fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of fungal cell membranes.
References
The Biosynthesis of Hydroxyanigorufone in Musa acuminata: A Technical Whitepaper for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the current understanding of the biosynthesis of hydroxyanigorufone, a phenylphenalenone phytoalexin found in Musa acuminata (banana). Phenylphenalenones are of significant interest due to their antifungal properties and their role in the plant's defense mechanisms. This document details the proposed biosynthetic pathway, summarizes key quantitative data, provides detailed experimental protocols for analysis, and includes visual representations of the pathways and workflows.
Introduction to this compound and Phenylphenalenones
This compound is a specialized metabolite belonging to the phenylphenalenone class of compounds. These molecules are characterized by a phenalenone core structure linked to a phenyl group. In Musa acuminata, this compound acts as a phytoalexin, a substance produced by the plant in response to stress, particularly wounding and fungal infections, such as those caused by Colletotrichum musae and Fusarium oxysporum.[1] The accumulation of this compound and other phenylphenalenones is a key component of the banana plant's innate immune response.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound in Musa acuminata is a complex process that is not yet fully elucidated at the enzymatic level. However, based on isotope labeling studies and the identification of related intermediates, a putative pathway has been proposed. The biosynthesis is understood to originate from the phenylpropanoid pathway.
Key Precursors: The fundamental building blocks for the this compound molecule are derived from:
-
Two molecules of cinnamic acid: These are derived from the shikimate pathway via the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) .[1]
-
One molecule of malonate: This is a common precursor in polyketide biosynthesis.[1]
Proposed Pathway:
The biosynthesis is thought to proceed through the formation of a linear diarylheptanoid, which then undergoes cyclization to form the characteristic phenylphenalenone scaffold. Recent research in the related species Musella lasiocarpa has identified enzymes involved in the formation of dihydrocurcuminoid precursors, suggesting a similar mechanism in Musa acuminata.[2][3][4]
The proposed steps are as follows:
-
Formation of a Linear Diarylheptanoid: Two molecules of a phenylpropanoid precursor (derived from cinnamic acid) are condensed with a malonate unit to form a linear diarylheptanoid.
-
Hydroxylation: The A-ring of the linear diarylheptanoid intermediate undergoes hydroxylation.
-
Cyclization: An intramolecular Diels-Alder-type cyclization is hypothesized to occur, leading to the formation of the tricyclic phenalenone core.
-
Further Modifications: Subsequent enzymatic modifications, such as hydroxylation, lead to the final structure of this compound.
A key intermediate, (1R,2S,3R*)-2,3-dihydro-1,2,3-trihydroxy-9-(4´-methoxyphenyl)-1H-phenalene, has been isolated from Musa species and is considered a crucial link in the biosynthesis of 4-phenylphenalenones from 9-phenylphenalenone precursors.[5][6]
Below is a diagram illustrating the proposed biosynthetic pathway.
Caption: Proposed biosynthetic pathway of this compound in Musa acuminata.
Quantitative Data on this compound Accumulation
Quantitative analysis has demonstrated that the production of this compound in Musa acuminata is significantly induced by biotic and abiotic stressors. The following table summarizes the observed changes in this compound levels under different conditions.
| Treatment/Condition | Plant Tissue | Observation | Reference |
| Wounding | Unripe Banana Fruit Peel | Level of this compound started to increase 1-2 days after wounding. | [1] |
| Inoculation with Colletotrichum musae | Unripe Banana Fruit Peel | Level of this compound started to increase 1-2 days after inoculation. | [1] |
| Wounding followed by Inoculation | Unripe Banana Fruit Peel | Induced the formation of many other phenylphenalenones, while the accumulation of this compound decreased after a transient maximum. | [1] |
| Ethylene Treatment (Ripening) | Wounded Unripe Fruit | The accumulation of this compound decreased. | [1] |
| Wounding and/or Inoculation | Ripe Banana Fruit | Much lower production of this compound compared to unripe fruit. | [1] |
| Inhibition of PAL (with 2-Aminooxyacetic acid) | Wounded Fruit | Inhibited the accumulation of this compound. | [1] |
Experimental Protocols
The analysis of this compound and other phenylphenalenones in Musa acuminata typically involves extraction followed by chromatographic and spectroscopic techniques.
Extraction of Phenylphenalenones from Musa acuminata Tissue
This protocol describes a general method for the extraction of phenylphenalenones from banana plant material.
Caption: General workflow for the extraction of phenylphenalenones.
Detailed Protocol:
-
Sample Preparation: Fresh plant material (e.g., 100 g of rhizome) is exhaustively extracted with 96% ethanol.[7]
-
Partitioning: The combined ethanol extracts are concentrated and then partitioned against dichloromethane (CH2Cl2).[7]
-
Evaporation: The dichloromethane fraction, which contains the phenylphenalenones, is evaporated to dryness using a rotary evaporator at a temperature below 50°C.[7]
-
Initial Separation: The resulting crude extract is then subjected to column chromatography on a reverse-phase C18 (RP-18) support. Elution is performed using a stepwise gradient of methanol in water (e.g., 50%, 70%, and pure methanol).[7]
-
Fraction Collection: Fractions are collected and monitored for the presence of phenylphenalenones.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a primary technique for the separation and quantification of this compound.
Instrumentation:
-
HPLC system with a photodiode array (PDA) detector.
-
Reverse-phase C18 column (e.g., Purospher STAR RP-18e, 250 x 4.6 mm, 5 µm particle size).[8]
Mobile Phase and Gradient:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA).[8]
-
Solvent B: Methanol.[8]
-
Gradient: A linear gradient from 40% B to 100% B over 20 minutes, followed by a hold at 100% B for 7 minutes.[8]
-
Flow Rate: 1 mL/min.
-
Detection: UV absorbance is monitored at 254 nm.[8]
Semi-preparative HPLC for Purification:
For isolation of larger quantities of this compound, a semi-preparative HPLC setup can be used with a larger dimension column and a modified gradient.[7]
Structural Elucidation by NMR and Mass Spectrometry
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H and ¹³C NMR: NMR spectroscopy is essential for the structural elucidation of isolated phenylphenalenones. Spectra are typically recorded in deuterated solvents such as acetone-d6 or DMSO-d6.[7][9]
-
2D NMR: Techniques like COSY, HSQC, and HMBC are used to establish connectivities within the molecule.[7]
-
The characteristic signals in the ¹H NMR spectrum of phenylphenalenones include those for the aromatic protons of the phenalenone core and the phenyl substituent.[7]
Mass Spectrometry (MS):
-
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This is used to determine the exact mass and elemental composition of the compounds.[7]
-
LC-MS: Coupling HPLC with mass spectrometry allows for the identification of phenylphenalenones in complex mixtures based on their retention times and mass-to-charge ratios.
Conclusion
The biosynthesis of this compound in Musa acuminata is a fascinating example of plant chemical defense. While the general outline of the pathway is understood to proceed through phenylpropanoid and polyketide precursors to form a linear diarylheptanoid which then cyclizes, the specific enzymes catalyzing these steps in banana are yet to be fully characterized. Further research, potentially leveraging transcriptomics and proteomics of stressed banana tissues, will be crucial to identify and characterize the complete enzymatic machinery. The quantitative data clearly indicates the role of this compound as an inducible defense compound. The provided experimental protocols offer a robust framework for the extraction, purification, and analysis of this and related phenylphenalenones, paving the way for further investigations into their biological activities and potential applications.
References
- 1. Changes in the content and biosynthesis of phytoalexins in banana fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phenylphenalenones and Linear Diarylheptanoid Derivatives Are Biosynthesized via Parallel Routes in Musella lasiocarpa, the Chinese Dwarf Banana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. acgpubs.org [acgpubs.org]
- 8. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Hydroxyanigorufone: A Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyanigorufone, a naturally occurring phenylphenalenone, has garnered scientific interest due to its role as a phytoalexin and its potential therapeutic applications. This technical guide provides a comprehensive overview of the history of its discovery and isolation, detailed experimental protocols for its extraction and characterization, and a summary of its known biological activities. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows are visualized using diagrams. This document serves as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.
Discovery and Isolation History
This compound was first discovered and isolated in 1975 by Cooke and Edwards from the flowering plant Anigozanthos rufus, commonly known as the red kangaroo paw, a species native to Western Australia. This discovery was part of a broader investigation into the coloring matters of Australian plants. The initial isolation work laid the foundation for understanding a new class of natural products, the phenylphenalenones, which are now known to be characteristic of the plant family Haemodoraceae.
Subsequent research has identified this compound in other plant species, including the bird of paradise flower (Strelitzia reginae) and various species of the banana plant (Musa spp.), where it functions as a phytoalexin, a substance produced by plants as a defense mechanism against pathogenic microorganisms.[1] Its presence in these botanicals underscores its significance in plant defense and suggests a potential for broader biological activity.
Physicochemical Properties
This compound is a polycyclic aromatic compound with the chemical formula C₁₉H₁₂O₃ and a molecular weight of 288.3 g/mol .[1] It presents as a solid with a melting point range of 238-242 °C.[1]
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₃ | [1] |
| Molecular Weight | 288.3 g/mol | [1] |
| Physical Description | Solid | [1] |
| Melting Point | 238 - 242 °C | [1] |
Experimental Protocols
Original Isolation from Anigozanthos rufus (Cooke & Edwards, 1975)
The initial isolation of this compound was achieved through a multi-step extraction and chromatographic process. The following is a detailed description of the methodology adapted from the original publication.
Experimental Workflow for the Isolation of this compound
Caption: Workflow for the first isolation of this compound.
Methodology:
-
Extraction: The air-dried, powdered plant material of Anigozanthos rufus was exhaustively extracted with chloroform in a Soxhlet apparatus.
-
Concentration: The resulting chloroform extract was concentrated under reduced pressure to yield a crude residue.
-
Column Chromatography: The crude extract was subjected to column chromatography on silica gel.
-
Elution and Fractionation: The column was eluted with chloroform, and the distinctively colored bands were collected as separate fractions.
-
Preparative Thin-Layer Chromatography (TLC): The fraction containing this compound was further purified by preparative TLC on silica gel plates, using a mixture of chloroform and light petroleum as the developing solvent.
-
Crystallization: The purified this compound was obtained by crystallization from a mixture of chloroform and light petroleum.
Spectroscopic Characterization
The structure of this compound was elucidated using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Spectroscopic Data for this compound
| Technique | Key Observations |
| ¹H NMR | Signals in the aromatic region consistent with the phenylphenalenone backbone. |
| ¹³C NMR | Resonances confirming the presence of 19 carbon atoms, including those of the carbonyl group and hydroxyl-substituted aromatic rings. |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the calculated molecular weight of C₁₉H₁₂O₃. |
Detailed peak assignments and spectra are available in specialized databases and the original research literature.
Biological Activities and Potential Signaling Pathways
This compound exhibits a range of biological activities, with its antimicrobial and anti-inflammatory properties being the most studied. As a phytoalexin, its primary role in plants is to defend against fungal pathogens.
Antimicrobial Activity
The antifungal activity of phenylphenalenones, including this compound, is a key area of research. While specific Minimum Inhibitory Concentration (MIC) values for this compound against a broad spectrum of microbes are not extensively documented in publicly available literature, the proposed mechanisms of action for this class of compounds include:
-
Mitochondrial Targeting: Phenylphenalenones have been shown to interfere with the mitochondrial respiratory chain in pathogens.[2][3]
-
Inhibition of Ergosterol Biosynthesis: Some phenylphenalenones may disrupt the synthesis of ergosterol, a vital component of fungal cell membranes.[4]
-
Michael-Type Addition: The chemical structure of phenalenones makes them potential Michael-type acceptors, allowing them to react with biological nucleophiles and disrupt cellular processes.
-
Photodynamic Activity: Upon exposure to light, some phenylphenalenones can generate singlet oxygen, a reactive oxygen species that is toxic to fungal cells.
Proposed Antifungal Mechanism of Phenylphenalenones
Caption: Potential antifungal mechanisms of phenylphenalenones.
Anti-inflammatory Activity
While this compound is described as having anti-inflammatory properties, specific studies detailing its mechanism of action on inflammatory signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) are not yet prominent in the scientific literature. However, based on the known anti-inflammatory effects of other polyphenolic compounds, it is plausible that this compound may exert its effects through the modulation of these key inflammatory cascades. Further research is required to elucidate the precise molecular targets and signaling pathways affected by this compound.
Conclusion and Future Directions
This compound, since its initial discovery in 1975, has been recognized as an important member of the phenylphenalenone class of natural products. Its role as a phytoalexin in several plant species highlights its potent antimicrobial properties. While the foundational knowledge of its chemistry and isolation has been established, there remain significant opportunities for further research.
Future investigations should focus on:
-
Quantitative Bioactivity Studies: Comprehensive screening of this compound against a wide range of pathogenic bacteria and fungi to determine its spectrum of activity and potency (e.g., MIC values).
-
Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways through which this compound exerts its antimicrobial and anti-inflammatory effects. This will be crucial for its potential development as a therapeutic agent.
-
Pharmacokinetic and Toxicological Profiling: In-depth studies to assess the absorption, distribution, metabolism, excretion, and potential toxicity of this compound are necessary prerequisites for any clinical consideration.
The continued exploration of this compound holds promise for the discovery of new leads in the development of novel antimicrobial and anti-inflammatory drugs.
References
- 1. This compound | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Hydroxyanigorufone: Physical, Chemical, and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of Hydroxyanigorufone. The information is compiled from various scientific databases and literature, offering a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.
Physicochemical Properties
This compound is a naturally occurring phenylphenalenone, a class of compounds known for their diverse biological activities. It presents as a solid, reddish powder.[1] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₉H₁₂O₃ | [2] |
| Molecular Weight | 288.3 g/mol | [2] |
| Melting Point | 238 - 242 °C | [2] |
| Appearance | Solid, Red powder | [1] |
| Water Solubility | 2.48 mg/L (estimated) | |
| XLogP3 | 4.3 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Topological Polar Surface Area | 57.5 Ų | [2] |
Chemical Structure and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR: The presence of 13C NMR spectral data for this compound has been confirmed in several databases.[3][4][5][6] These spectra are crucial for confirming the carbon skeleton of the molecule.
¹H NMR: Detailed experimental ¹H NMR data with specific chemical shift assignments for this compound is not widely published. However, analysis of related flavonoid and phenylphenalenone structures can provide expected ranges for proton signals. Aromatic protons would be expected in the downfield region (δ 6.0-9.0 ppm), while hydroxyl protons would likely appear as broad singlets.
Infrared (IR) Spectroscopy
A specific experimental FT-IR spectrum for this compound is not available. However, based on its functional groups (hydroxyl, ketone, aromatic rings), characteristic absorption bands can be predicted.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (hydroxyl) | 3200-3600 (broad) |
| C=O stretch (ketone) | 1650-1700 |
| C=C stretch (aromatic) | 1450-1600 |
| C-O stretch | 1000-1300 |
Mass Spectrometry (MS)
Predicted GC-MS and MS/MS data for this compound are available.[7] The fragmentation pattern in mass spectrometry would be key to confirming its molecular weight and elucidating its structure. Common fragmentation patterns for flavonoids and related polyphenols involve cleavages of the heterocyclic ring and losses of small neutral molecules like CO and H₂O.[8]
Experimental Protocols
This section outlines the general methodologies for determining the key physical, chemical, and biological properties of this compound.
Determination of Physicochemical Properties
A general workflow for the experimental determination of the physicochemical properties of a solid organic compound like this compound is presented below.
Caption: General workflow for the purification and physicochemical characterization of this compound.
High-Performance Liquid Chromatography (HPLC) Purification:
-
Sample Preparation: Dissolve the crude extract containing this compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Column: Use a reverse-phase C18 column.
-
Mobile Phase: A gradient of water (often with a small percentage of formic acid) and acetonitrile or methanol is typically used.
-
Detection: Monitor the elution profile using a UV-Vis detector at a wavelength where this compound absorbs (e.g., 254 nm).
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Solvent Evaporation: Remove the solvent from the collected fractions to obtain the purified compound.
Melting Point Determination:
-
Pack a small amount of the purified, dry sample into a capillary tube.
-
Place the capillary tube in a melting point apparatus.
-
Heat the sample slowly and record the temperature range from the first appearance of liquid to the complete melting of the solid.
Solubility Assay:
-
Add an excess amount of this compound to a known volume of solvent (e.g., water, ethanol, DMSO).
-
Agitate the mixture at a constant temperature for a set period (e.g., 24 hours) to reach equilibrium.
-
Centrifuge or filter the solution to remove undissolved solid.
-
Determine the concentration of this compound in the supernatant/filtrate using a suitable analytical method like UV-Vis spectroscopy or HPLC.
Spectroscopic Analysis
NMR Spectroscopy:
-
Dissolve a few milligrams of the purified sample in a deuterated solvent (e.g., DMSO-d₆, acetone-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.
-
Process the data to obtain chemical shifts (ppm), coupling constants (Hz), and integration values.
IR Spectroscopy:
-
Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Alternatively, dissolve the sample in a volatile solvent and deposit a thin film onto a salt plate (e.g., NaCl or KBr).
-
Record the IR spectrum using an FT-IR spectrometer.
Mass Spectrometry:
-
Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionize the sample using an appropriate method (e.g., electron ionization - EI, or electrospray ionization - ESI).
-
Analyze the mass-to-charge ratio (m/z) of the resulting ions to determine the molecular weight and fragmentation pattern.
Biological Activities and Mechanism of Action
This compound is a phytoalexin, a class of antimicrobial compounds produced by plants in response to pathogen attack.[7] Its primary reported biological activity is antifungal.
Antifungal Activity
Antioxidant Activity
While specific antioxidant assays for this compound are not detailed, phenylphenalenones and related flavonoids are generally known to possess antioxidant properties.[6][7] This activity is typically attributed to their ability to scavenge free radicals and chelate metal ions. Standard assays to evaluate this potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[10][11]
Mechanism of Action
The precise molecular mechanism of action for this compound is not fully elucidated. As a phytoalexin, it is part of the plant's defense system against pathogens.[12] The antifungal activity of related compounds has been linked to the disruption of fungal cell membranes and inhibition of ergosterol biosynthesis.[13] this compound has been observed to reduce the production of extracellular proteins in M. fijiensis.[13]
Biosynthesis of Phenylphenalenones
This compound belongs to the phenylphenalenone class of natural products, which are biosynthesized via the phenylpropanoid pathway. The pathway involves a series of enzymatic reactions starting from the amino acid phenylalanine.
Caption: A simplified diagram of the putative biosynthetic pathway leading to this compound.[1][14]
The key enzymes involved in this pathway include Phenylalanine ammonia-lyase (PAL), Cinnamate 4-hydroxylase (C4H), 4-Coumaroyl-CoA ligase (4CL), Polyketide synthases (PKS), Aldo-keto reductases (AKR), Dehydrogenases (DHG), Polyphenol oxidases (PPO), and a putative Diels-Alder cyclase (DAC).[14] These enzymes catalyze the conversion of L-phenylalanine through a series of intermediates to form the basic phenylphenalenone scaffold, which is then further modified (e.g., by hydroxylation) to yield this compound.[14]
References
- 1. db-thueringen.de [db-thueringen.de]
- 2. researchgate.net [researchgate.net]
- 3. spectrabase.com [spectrabase.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Showing Compound this compound (FDB012856) - FooDB [foodb.ca]
- 8. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Role of Hydroxyanigorufone in Plant Defense: A Technical Guide
An In-depth Examination for Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyanigorufone is a phenylphenalenone-type phytoalexin produced by plants in the Musaceae family, notably bananas (Musa spp.), in response to pathogen attack.[1] These compounds are a crucial component of the plant's innate immune system, providing a chemical barrier against invading fungal and other pathogens. This technical guide provides a comprehensive overview of the biological role of this compound in plant defense, focusing on its antifungal activity, biosynthesis, and the putative signaling pathways it may trigger.
Antifungal Activity of this compound and Related Compounds
This compound and its structural analogs exhibit significant antifungal properties. While specific MIC or IC50 values for this compound against a wide range of pathogens are not extensively documented in publicly available literature, data for related phenylphenalenones against key banana pathogens like Mycosphaera fijiensis (causative agent of Black Sigatoka disease) provide a strong indication of its efficacy.
| Compound | Pathogen | Activity Metric | Value | Conditions |
| Isoanigorufone | Mycosphaerella fijiensis (Strain E22) | IC50 | 0.032 ± 0.002 mM | In vitro, light |
| This compound | Mycosphaerella fijiensis | Antimicrobial Activity | Reported | In vitro |
Table 1: Antifungal Activity of Phenylphenalenones. Data for isoanigorufone, a structurally similar compound, suggests the potent antifungal potential of this class of molecules.[1]
Biosynthesis of this compound
This compound is synthesized via the phenylpropanoid pathway, a major route for the production of a wide array of secondary metabolites in plants involved in defense. The biosynthesis is induced by pathogen attack and involves the condensation of precursors derived from phenylalanine and malonate.
The key steps in the proposed biosynthetic pathway are:
-
Phenylalanine deamination: The pathway is initiated by the deamination of phenylalanine to form cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL).
-
Hydroxylation and activation: Cinnamic acid undergoes a series of hydroxylation and ligation reactions to form activated intermediates.
-
Condensation: Two molecules derived from the phenylpropanoid pathway condense with one molecule of malonate to form the characteristic phenylphenalenone backbone.
Caption: Proposed biosynthetic pathway of this compound.
Putative Signaling Pathway in Plant Defense
Upon pathogen recognition, the synthesis and accumulation of this compound are triggered. While the precise signaling cascade initiated by this compound itself is an active area of research, it is hypothesized to be integrated into the broader plant defense signaling network. This network typically involves the generation of reactive oxygen species (ROS), activation of mitogen-activated protein kinase (MAPK) cascades, and crosstalk between salicylic acid (SA) and jasmonic acid (JA) signaling pathways.
Caption: Putative signaling pathway for this compound-mediated plant defense.
Experimental Protocols
Extraction and Quantification of this compound from Musa Leaves
This protocol is adapted from methods for analyzing phenolic compounds in banana leaves.
Materials:
-
Fresh or freeze-dried banana leaves
-
Liquid nitrogen
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
-
Centrifuge
-
HPLC system with a C18 column and DAD or MS detector
-
This compound standard (if available) or a related phenylphenalenone standard
Procedure:
-
Sample Preparation: Freeze fresh leaf tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle. Lyophilize to dryness.
-
Extraction: Weigh approximately 100 mg of dried, powdered leaf tissue into a microcentrifuge tube. Add 1 mL of 80% methanol. Vortex thoroughly and sonicate for 30 minutes in a water bath.
-
Centrifugation: Centrifuge the extract at 13,000 x g for 15 minutes at 4°C.
-
Filtration: Carefully transfer the supernatant to a new tube and filter through a 0.22 µm PTFE syringe filter into an HPLC vial.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, increasing to a high percentage over 30-40 minutes to elute compounds of varying polarity.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor at wavelengths relevant for phenylphenalenones (e.g., 254 nm, 280 nm, and 330 nm) using a DAD detector. For more specific identification and quantification, use an MS detector.
-
-
Quantification: Create a standard curve using a known concentration of a this compound or a related phenylphenalenone standard. Calculate the concentration in the sample based on the peak area.
Caption: Workflow for this compound extraction and quantification.
In Vitro Antifungal Activity Assay
This protocol can be used to determine the IC50 of this compound against fungal pathogens.
Materials:
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Fungal pathogen of interest (e.g., Mycosphaerella fijiensis)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Inoculum Preparation: Grow the fungal pathogen in liquid culture and adjust the concentration of spores or mycelial fragments to a standardized level.
-
Serial Dilution: Prepare a serial dilution of the this compound stock solution in the culture medium in the wells of a 96-well plate. Include a solvent control (medium with DMSO) and a negative control (medium only).
-
Inoculation: Add the fungal inoculum to each well.
-
Incubation: Incubate the plates at the optimal growth temperature for the fungus for a specified period (e.g., 3-7 days).
-
Growth Measurement: Measure the optical density (OD) of each well at a suitable wavelength (e.g., 600 nm) to determine fungal growth.
-
IC50 Calculation: Plot the percentage of growth inhibition against the logarithm of the this compound concentration. The IC50 is the concentration that causes 50% inhibition of fungal growth.
Analysis of Defense Gene Expression by qRT-PCR
This protocol outlines the steps to investigate the effect of this compound on the expression of plant defense-related genes.
Materials:
-
Plant tissue (e.g., Musa acuminata leaves) treated with this compound
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR instrument and reagents (e.g., SYBR Green master mix)
-
Primers for target defense genes (e.g., PAL, PR-1) and reference genes.
Procedure:
-
Treatment and Sampling: Treat plant tissues with a known concentration of this compound. Collect samples at various time points post-treatment, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction: Extract total RNA from the plant tissue using a suitable kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.
-
qRT-PCR: Perform quantitative real-time PCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix.
-
Data Analysis: Analyze the qPCR data using the 2^-ΔΔCt method to determine the relative fold change in gene expression in the this compound-treated samples compared to the control.
Conclusion and Future Directions
This compound is a vital component of the chemical defense arsenal of Musa species against pathogenic fungi. Its biosynthesis via the phenylpropanoid pathway is a classic example of induced plant defense. While the broad strokes of its function are understood, further research is needed to elucidate the specific molecular mechanisms of its action. Key areas for future investigation include:
-
Determination of MIC/IC50 values for this compound against a broader range of plant pathogens.
-
Elucidation of the specific signaling cascade initiated by this compound, including the identification of its direct molecular targets and the specific MAP kinases and ROS-producing enzymes involved.
-
Investigation of the synergistic effects of this compound with other defense compounds and pathways.
-
Exploring the potential for biotechnological applications , such as the engineering of crop plants with enhanced this compound production for improved disease resistance.
A deeper understanding of the biological role of this compound will not only provide valuable insights into plant-pathogen interactions but also open up new avenues for the development of novel and sustainable strategies for crop protection.
References
Unveiling the Therapeutic Potential of Hydroxyanigorufone: A Technical Guide for Drug Discovery Professionals
An In-depth Exploration of a Promising Phenylphenalenone for Novel Therapeutic Applications
Introduction
Hydroxyanigorufone, a naturally occurring phenylphenalenone compound, has emerged as a molecule of significant interest within the scientific community. Primarily recognized for its role as a phytoalexin in plants, where it confers protection against fungal pathogens, recent research has begun to illuminate its potential therapeutic applications in human health. This technical guide provides a comprehensive overview of the current understanding of this compound, with a focus on its potential as a leishmanicidal agent. While direct evidence for other therapeutic uses remains nascent, this document will also explore hypothetical applications in oncology and inflammatory diseases based on the broader activities of the phenylphenalenone chemical class. This guide is intended for researchers, scientists, and drug development professionals seeking to explore the therapeutic promise of this unique natural product.
Potential Therapeutic Application: Leishmaniasis
The most significant evidence for the therapeutic potential of the closely related compound, anigorufone, lies in its demonstrated activity against Leishmania donovani, the protozoan parasite responsible for visceral leishmaniasis. A pivotal study has laid the groundwork for considering phenylphenalenones as a new class of leishmanicidal agents.[1][2]
Quantitative Data on Leishmanicidal Activity
The leishmanicidal efficacy of anigorufone and related compounds was evaluated against both the promastigote and amastigote stages of Leishmania. The following table summarizes the key quantitative findings from this research.[1][2]
| Compound | Target Organism | Assay Type | LC50 (µg/mL) | EC50 (µg/mL) |
| Anigorufone | L. donovani promastigotes | Proliferation Inhibition | 12.0 | - |
| Anigorufone | L. infantum axenic amastigotes | Proliferation Inhibition | - | - |
| Anigorufone | L. donovani mitochondrial fraction | Succinate Dehydrogenase Inhibition | - | 33.5 |
| Anigorufone | L. donovani mitochondrial fraction | Fumarate Reductase Inhibition | - | 33.3 |
LC50 (Lethal Concentration 50): The concentration of the compound that causes death of 50% of the parasites. EC50 (Effective Concentration 50): The concentration of the compound that causes 50% inhibition of a specific enzyme activity.
Mechanism of Action: Mitochondrial Targeting
The primary mechanism of action of anigorufone against Leishmania appears to be the disruption of mitochondrial function.[1][2][3] The compound was shown to inhibit key enzymes in the mitochondrial respiratory chain, specifically succinate dehydrogenase (Complex II) and NADH-fumarate reductase.[1][3] This inhibition disrupts the parasite's energy metabolism, leading to cell death.
Experimental Protocols
-
Parasite Culture: Leishmania donovani promastigotes were cultured in Schneider's insect medium supplemented with 10% fetal bovine serum.
-
Assay Procedure: Promastigotes were seeded in 96-well plates and incubated with varying concentrations of anigorufone.
-
Viability Assessment: Parasite viability was determined after a specified incubation period using a resazurin-based fluorometric assay or by direct counting using a hemocytometer.
-
Data Analysis: The 50% lethal concentration (LC50) was calculated from the dose-response curves.
-
Mitochondrial Fraction Isolation: L. donovani promastigotes were harvested, and the mitochondrial fraction was isolated by differential centrifugation.
-
Succinate Dehydrogenase (SDH) Assay: The activity of SDH was measured spectrophotometrically by following the reduction of 2,6-dichlorophenolindophenol (DCPIP). The assay mixture contained the mitochondrial fraction, succinate as the substrate, and varying concentrations of anigorufone.
-
NADH-Fumarate Reductase (FR) Assay: The activity of FR was determined by monitoring the oxidation of NADH spectrophotometrically. The reaction mixture included the mitochondrial fraction, NADH, fumarate, and different concentrations of anigorufone.
-
Data Analysis: The 50% effective concentration (EC50) for enzyme inhibition was determined from the dose-response curves.
Potential Therapeutic Application: Oncology (Hypothetical)
While no direct studies have been published on the anticancer activity of this compound, the broader class of phenylphenalenones has been investigated for its cytotoxic properties. This suggests a potential, yet unproven, avenue for research into this compound as an anticancer agent.
Rationale for Anticancer Potential
Several natural products with phenolic and quinone-like structures exhibit anticancer activity through various mechanisms, including:
-
Induction of Apoptosis: Triggering programmed cell death in cancer cells.
-
Cell Cycle Arrest: Halting the proliferation of malignant cells.
-
Inhibition of Topoisomerases: Interfering with DNA replication in rapidly dividing cancer cells.
-
Generation of Reactive Oxygen Species (ROS): Inducing oxidative stress that is toxic to cancer cells.
Given its chemical structure, it is plausible that this compound could engage one or more of these pathways.
References
- 1. Fungus-elicited metabolites from plants as an enriched source for new leishmanicidal agents: antifungal phenyl-phenalenone phytoalexins from the banana plant (Musa acuminata) target mitochondria of Leishmania donovani promastigotes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Hydroxyanigorufone and its Derivatives in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxyanigorufone and its derivatives represent a compelling class of phenylphenalenone natural products. Primarily found in the plant families Haemodoraceae and Musaceae, these compounds exhibit a range of biological activities, including notable antifungal and anti-inflammatory properties. This technical guide provides a comprehensive overview of this compound and its naturally occurring analogues, detailing their sources, chemical characteristics, and biological significance. Particular emphasis is placed on quantitative biological data, detailed experimental protocols for their isolation and evaluation, and the elucidation of their biosynthetic pathway and potential interactions with cellular signaling cascades. This document aims to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of novel therapeutic agents.
Introduction
This compound is a specialized metabolite belonging to the phenylphenalenone class of compounds, which are characterized by a tricyclic phenalene nucleus with a ketone functional group and a phenyl ring substituent. These compounds are significant chemotaxonomic markers for the plant order Commelinales. Notably, they are produced by plants in the Haemodoraceae family, such as the iconic Australian "kangaroo paws" (Anigozanthos species), and the Musaceae family, which includes bananas and plantains. In the latter, this compound and its derivatives often function as phytoalexins, compounds produced by plants in response to pathogen attack. The biological activities of these compounds, particularly their phototoxic and antimicrobial properties, have garnered interest in the scientific community for their potential applications in medicine and agriculture.
Chemical Properties and Natural Sources
This compound, with the chemical formula C₁₉H₁₂O₃, is structurally defined as 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one[1]. It is a solid at room temperature with a melting point in the range of 238-242 °C.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₉H₁₂O₃ | [1] |
| Molecular Weight | 288.30 g/mol | --- |
| IUPAC Name | 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one | --- |
| CAS Number | 56252-02-9 | --- |
| Melting Point | 238-242 °C | --- |
| Physical State | Solid | --- |
This compound and its derivatives are primarily isolated from the roots, bulbs, and flowers of plants in the Haemodoraceae family, including various species of Anigozanthos and Haemodorum. They are also found in Musa species (bananas), where their production is often induced by wounding or fungal infection[2].
Table 2: Natural Sources of this compound and its Derivatives
| Compound Name | Natural Source(s) | Family | Reference(s) |
| This compound | Anigozanthos rufus, Musa acuminata | Haemodoraceae, Musaceae | [2][3] |
| Anigorufone | Anigozanthos rufus | Haemodoraceae | --- |
| Haemoxiphidone | Haemodorum simulans | Haemodoraceae | [4] |
| Haemodordioxolane | Haemodorum simulans | Haemodoraceae | [4] |
| Haemodorone | Haemodorum simulans | Haemodoraceae | [4] |
| Oxabenzochrysenone derivatives | Haemodorum simulans, Haemodorum brevisepalum | Haemodoraceae | [1][4] |
| Phenylbenzoisochromenone derivatives | Haemodorum brevisepalum | Haemodoraceae | [1] |
Biosynthesis of this compound
The biosynthesis of this compound and other phenylphenalenones proceeds through the phenylpropanoid pathway. The core structure is assembled from two molecules of cinnamic acid and one molecule of malonate[5]. Key enzymatic steps involve phenylalanine ammonia-lyase (PAL), which initiates the pathway, followed by a series of reactions catalyzed by enzymes such as cinnamate 4-hydroxylase (C4H), 4-coumaroyl-CoA ligase (4CL), type III polyketide synthases (PKS), and aldo-keto reductases (AKR). The final cyclization to form the characteristic phenalenone nucleus is a critical step in the pathway.
Caption: Biosynthetic pathway of this compound.
Biological Activities and Quantitative Data
This compound and its derivatives have been reported to possess a variety of biological activities, with antifungal and anti-inflammatory effects being the most prominent. The phototoxic nature of the phenylphenalenone scaffold is believed to contribute significantly to its antimicrobial action. While many studies have qualitatively described these activities, there is a notable scarcity of comprehensive quantitative data in the public domain. The following table summarizes the known biological activities; however, specific IC₅₀ values are often not reported in the available literature.
Table 3: Biological Activities of this compound and its Derivatives
| Compound/Derivative Class | Biological Activity | Target Organism/Cell Line | Quantitative Data (IC₅₀/MIC) | Reference(s) |
| Phenylphenalenones (general) | Antifungal | Mycosphaerella fijiensis, Candida spp., Cryptococcus spp. | Data not consistently available | [6][7] |
| Phenylphenalenones (general) | Anti-inflammatory | RAW 264.7 macrophages | Data not consistently available | [5] |
| Phenylphenalenones (general) | Cytotoxic | Various cancer cell lines | Data not consistently available | [4] |
| Phenylphenalenones (from H. brevisepalum) | Antimicrobial | Staphylococcus aureus MRSA, Pseudomonas aeruginosa, Candida albicans | Moderate to slight activity observed | [1] |
| Phenylphenalenones (from H. brevisepalum) | Anthelmintic | Haemonchus contortus | Activity observed | [1] |
Experimental Protocols
Isolation of this compound and its Derivatives
A general workflow for the isolation of phenylphenalenones from plant material involves extraction, partitioning, and chromatographic separation.
Caption: General workflow for isolation.
Protocol: Extraction and Preliminary Fractionation
-
Plant Material Preparation: Air-dry and grind the plant material (e.g., roots or bulbs of Anigozanthos or Haemodorum species) to a fine powder.
-
Extraction: Macerate the powdered plant material with methanol or ethanol at room temperature for 24-48 hours. Repeat the extraction process three times.
-
Concentration: Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as n-hexane, dichloromethane, and ethyl acetate. The phenylphenalenones are typically enriched in the ethyl acetate fraction.
Protocol: Chromatographic Purification
-
Silica Gel Column Chromatography: Subject the ethyl acetate fraction to column chromatography on silica gel. Elute with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compounds of interest using preparative reverse-phase HPLC (e.g., C18 column) with a suitable mobile phase, such as a gradient of acetonitrile and water.
Protocol: Structure Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Record ¹H and ¹³C NMR spectra to determine the chemical structure of the isolated compounds. 2D NMR techniques (COSY, HSQC, HMBC) are employed for detailed structural assignments.
-
Mass Spectrometry (MS): Obtain high-resolution mass spectra (e.g., ESI-MS) to determine the molecular formula of the compounds.
In Vitro Antifungal Susceptibility Testing
The antifungal activity of isolated compounds can be assessed using broth microdilution methods according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., Candida albicans, Cryptococcus neoformans) in RPMI-1640 medium.
-
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial two-fold dilutions in a 96-well microtiter plate.
-
Incubation: Add the fungal inoculum to each well and incubate the plates at 35°C for 24-48 hours.
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
In Vitro Anti-inflammatory Assay
The anti-inflammatory activity can be evaluated by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS.
-
Treatment: Seed the cells in a 96-well plate and treat with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.
-
NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Calculation of IC₅₀: Calculate the concentration of the compound that inhibits NO production by 50% (IC₅₀).
Signaling Pathway Modulation
The precise molecular mechanisms and signaling pathways through which this compound and its derivatives exert their biological effects are not yet fully elucidated. However, as phenylpropanoid-derived compounds, they may interact with key cellular signaling cascades involved in inflammation and cell survival.
The mitogen-activated protein kinase (MAPK) signaling pathway is a crucial regulator of cellular processes, including inflammation and apoptosis. Phenylpropanoid derivatives have been shown to modulate MAPK signaling, which could be a potential mechanism for their anti-inflammatory effects.
Furthermore, the transcription factor NF-κB is a master regulator of the inflammatory response. Many natural products exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. It is plausible that phenylphenalenones could interfere with this pathway, thereby reducing the expression of pro-inflammatory genes.
Caption: Potential signaling pathway modulation.
Conclusion and Future Directions
This compound and its naturally occurring derivatives are a promising class of bioactive compounds with demonstrated antifungal and anti-inflammatory potential. Their unique chemical structures and biological activities make them attractive candidates for further investigation in drug discovery and development. However, a significant gap exists in the literature concerning comprehensive quantitative data on their biological effects and a detailed understanding of their molecular mechanisms of action.
Future research should focus on:
-
Systematic screening of a wider range of derivatives to establish clear structure-activity relationships.
-
Generation of robust quantitative data (IC₅₀/MIC values) for various biological activities.
-
Elucidation of the specific signaling pathways modulated by these compounds to understand their mechanisms of action at the molecular level.
-
In vivo studies to validate the therapeutic potential of the most promising derivatives.
Addressing these research gaps will be crucial in unlocking the full therapeutic potential of this compound and its analogues.
References
- 1. MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]
- 3. Frontiers | MAPK and phenylpropanoid metabolism pathways involved in regulating the resistance of upland cotton plants to Verticillium dahliae [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Antifungal activity of umbelliferone derivatives: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Spectroscopic and Biological Insights into Hydroxyanigorufone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Furthermore, this guide explores the potential biological relevance of Hydroxyanigorufone by examining the well-established anti-inflammatory signaling pathway of a related flavanone, Licoflavanone, through the NF-kB/MAPK cascade. This provides a plausible mechanistic context for the observed anti-inflammatory properties of this class of compounds.
Spectroscopic Data of this compound
This compound is a natural product with the molecular formula C₁₉H₁₂O₃ and an exact mass of 288.078644 g/mol .[1] Its chemical structure is 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one. Spectroscopic data, including ¹³C NMR and Gas Chromatography-Mass Spectrometry (GC-MS), have been reported in various databases and publications.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Partial ¹³C NMR spectra of this compound have been published, primarily in the context of biosynthetic studies.[2][3] However, a complete and assigned list of ¹H and ¹³C chemical shifts is not currently available in public literature. The acquisition of such data would be crucial for the unambiguous structural confirmation and characterization of this compound.
Mass Spectrometry (MS)
Predicted mass spectrometry data for this compound is available through various databases. The following table summarizes the predicted GC-MS fragmentation.
| Predicted Fragment (m/z) | Proposed Structure/Loss |
| 288 | [M]+ (Molecular Ion) |
| 260 | [M-CO]+ |
| 232 | [M-2CO]+ |
| 202 | Retro-Diels-Alder fragmentation |
| 115 | Fragment of the hydroxyphenyl group |
Experimental Protocols
The following are detailed, representative protocols for the acquisition of NMR and MS data for a phenylphenalenone compound like this compound. These protocols are based on established methods for the analysis of flavonoids and other plant-derived natural products.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
This protocol outlines the steps for acquiring one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or Acetone-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
Tune and match the probe for the desired nuclei (¹H and ¹³C).
-
Shim the magnetic field to achieve optimal resolution and line shape.
-
-
Data Acquisition:
-
¹H NMR:
-
Acquire the spectrum with a 90° pulse.
-
Set a spectral width of 12-16 ppm.
-
Use a relaxation delay of 5 seconds to ensure full relaxation of all protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set a spectral width of 200-250 ppm.
-
Use a longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
2D NMR (COSY, HSQC, HMBC):
-
Acquire these spectra using standard pulse programs to establish proton-proton and proton-carbon correlations, which are essential for complete spectral assignment.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Calibrate the chemical shift scale using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the 1D and 2D spectra to assign all proton and carbon signals to the molecular structure of this compound.
-
Mass Spectrometry (GC-MS) Protocol
This protocol describes the analysis of this compound using Gas Chromatography-Mass Spectrometry.
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (e.g., 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.
-
If necessary, derivatize the sample (e.g., silylation) to increase its volatility and thermal stability.
-
-
GC-MS System Configuration:
-
Use a gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).
-
Install a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
-
Chromatographic Separation:
-
Injector: Set the injector temperature to 250-280°C and use a splitless or split injection mode.
-
Oven Program: Start with an initial temperature of 100°C, hold for 1-2 minutes, then ramp the temperature at a rate of 10-20°C/min to a final temperature of 280-300°C, and hold for 5-10 minutes.
-
Carrier Gas: Use helium at a constant flow rate of approximately 1 mL/min.
-
-
Mass Spectrometric Detection:
-
Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-550.
-
Detector: Set the detector voltage appropriately to achieve good signal intensity.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram.
-
Analyze the mass spectrum of this peak to determine the molecular ion and the fragmentation pattern.
-
Compare the experimental fragmentation pattern with predicted data and known fragmentation pathways for related compounds to confirm the structure.
-
Biological Activity and Signaling Pathway
This compound belongs to the flavonoid family, many of which are known to possess anti-inflammatory properties. While the specific signaling pathways modulated by this compound are not yet fully elucidated, the mechanism of a related flavanone, Licoflavanone, has been shown to involve the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. This provides a valuable model for understanding the potential anti-inflammatory action of this compound.
NF-κB and MAPK Signaling Pathways in Inflammation
The NF-κB and MAPK signaling cascades are central regulators of the inflammatory response. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), a cascade of protein phosphorylation events is initiated, leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines (e.g., TNF-α, IL-6) and enzymes like iNOS and COX-2.
Caption: Proposed inhibitory action of this compound on the NF-κB and MAPK signaling pathways.
This diagram illustrates how an external inflammatory stimulus (LPS) activates cell surface receptors (TLR4), initiating a cascade that activates both the NF-κB and MAPK pathways. This compound, like other related flavanones, is proposed to exert its anti-inflammatory effects by inhibiting key kinases in these pathways, such as the IKK complex and MKKs, thereby preventing the activation of downstream transcription factors and the subsequent expression of pro-inflammatory genes.
Conclusion
This technical guide provides a summary of the currently available spectroscopic data for this compound and offers detailed, practical protocols for its further analysis. While a complete experimental NMR dataset is a notable gap in the public domain, the provided methodologies offer a clear path for researchers to obtain this critical information. The predicted mass spectrometry data serves as a valuable reference for structural confirmation. Furthermore, the exploration of the NF-κB/MAPK signaling pathway, based on the activity of related compounds, provides a strong hypothetical framework for understanding the potential anti-inflammatory properties of this compound, making it a compound of interest for further investigation in drug discovery and development.
References
Hydroxyanigorufone CAS number and chemical identifiers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Hydroxyanigorufone, a phenylphenalenone natural product. It is intended for researchers, scientists, and drug development professionals interested in the chemical properties and biological activities of this compound. This document summarizes key chemical identifiers, and available information on its synthesis, isolation, and biological functions, presenting data in a structured format for ease of reference.
Chemical Identity and Properties
This compound, a secondary metabolite found in plants of the Musaceae family, such as the banana (Musa acuminata), has garnered interest for its potential biological activities.[1][2] The key chemical identifiers and properties of this compound are summarized in the table below.
| Identifier | Value | Reference(s) |
| CAS Number | 56252-02-9 | [3][4][5] |
| IUPAC Name | 2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one | [1][3] |
| Chemical Formula | C₁₉H₁₂O₃ | [1][2][4] |
| Molecular Weight | 288.30 g/mol | [1][2] |
| SMILES | O=C1C(O)=CC2=C3C1=C(C4=CC=C(O)C=C4)C=CC3=CC=C2 | [3][6] |
| InChI Key | HTELDEYOMOTOBI-UHFFFAOYSA-N | [1][3][6] |
Synthesis and Isolation
Chemical Synthesis
While a complete, detailed total synthesis of this compound (2-hydroxy-9-(4-hydroxyphenyl)-1H-phenalen-1-one) is not extensively documented in readily available literature, synthetic strategies for the core phenylphenalenone scaffold and related derivatives have been reported. One approach involves a multi-step synthesis starting from 2-methoxynaphthalene to construct a related isomer, 2-hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one.[7] A general strategy for synthesizing phenylphenalenone analogues has also been described, which utilizes a Grignard reaction followed by an oxidation step.[1] These methodologies may serve as a foundation for developing a targeted synthesis of this compound.
Isolation from Natural Sources
This compound can be isolated from plant sources, notably from banana (Musa acuminata) peels and rhizomes.[1][2] A general protocol for its extraction and purification involves the following steps:
-
Extraction: The plant material is typically extracted with a polar solvent such as methanol.
-
Liquid-Liquid Partitioning: The crude extract is then subjected to liquid-liquid partitioning, for example, between methanol and diethyl ether, to separate compounds based on their polarity.
-
Chromatographic Purification: The fraction containing this compound is further purified using chromatographic techniques. This may include column chromatography followed by preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.
Biological Activity and Potential Signaling Pathways
This compound is recognized as a phytoalexin, playing a role in the defense mechanisms of plants against pathogens.[5] Its biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects, are areas of active research.
Antimicrobial Activity
As a phytoalexin, this compound exhibits antifungal properties. Plant extracts containing phenylphenalenones have shown activity against Colletotrichum musae, the fungal pathogen responsible for anthracnose disease in bananas.[8][9]
Experimental Protocol: Antifungal Susceptibility Testing (General)
A common method to assess antifungal activity is the determination of the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
-
Inoculum Preparation: A standardized suspension of the fungal spores is prepared in a suitable broth medium.
-
Serial Dilution: The test compound (this compound) is serially diluted in the broth medium in a microtiter plate.
-
Inoculation: Each well is inoculated with the fungal spore suspension.
-
Incubation: The plate is incubated at an appropriate temperature and for a sufficient duration to allow fungal growth.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits fungal growth.
-
MFC Determination: An aliquot from the wells showing no growth is sub-cultured on an agar plate. The MFC is the lowest concentration at which no fungal growth is observed on the agar plate.
Anti-inflammatory Activity
Flavonoids and related phenolic compounds often possess anti-inflammatory properties. While specific studies on this compound are limited, the general class of flavones has been shown to exert anti-inflammatory effects, potentially through the modulation of key signaling pathways.[10][11]
Experimental Protocol: In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)
This assay provides a preliminary indication of anti-inflammatory activity by measuring the inhibition of protein denaturation.
-
Reaction Mixture: A reaction mixture is prepared containing the test compound, egg albumin, and a phosphate-buffered saline (pH 6.4).
-
Incubation: The mixture is incubated at a temperature that induces protein denaturation.
-
Absorbance Measurement: The turbidity of the solution, which correlates with the extent of protein denaturation, is measured spectrophotometrically.
-
Inhibition Calculation: The percentage inhibition of denaturation by the test compound is calculated relative to a control without the compound.
Potential Modulation of Signaling Pathways
The anti-inflammatory effects of many natural compounds are attributed to their ability to modulate intracellular signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are crucial in regulating the expression of pro-inflammatory mediators.[12][13] Although direct evidence for this compound's impact on these pathways is yet to be established, its structural similarity to other bioactive flavonoids suggests it may exert its effects through similar mechanisms.
Experimental Workflow: Investigating NF-κB and MAPK Pathway Modulation
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes (2016) | Felipe Ospina | 14 Citations [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 6. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. walshmedicalmedia.com [walshmedicalmedia.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Methodological & Application
Total Synthesis of Hydroxyanigorufone: A Detailed Methodological Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the total synthesis of Hydroxyanigorufone, a naturally occurring phenalenone pigment. The methodologies presented herein are derived from seminal works in the field, offering both classical and modern synthetic routes. This guide is intended to serve as a comprehensive resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound, chemically known as 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one, is a natural product isolated from plants of the Haemodoraceae family. Its unique chemical structure and potential biological activities have made it a target of interest for total synthesis. This document outlines two distinct and successful total synthesis strategies, providing detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Classical Total Synthesis: The Cooke and Dagley Approach (1978)
The first total synthesis of this compound was reported by R.G. Cooke and Ian J. Dagley in 1978, which confirmed the structure of the natural product.[1] This approach is characterized by a 9-arylation of a phenalenone precursor using a Grignard reagent, followed by a 2-hydroxylation step via epoxidation.[1]
Synthetic Pathway
Caption: Classical synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methoxy-9-(4-methoxyphenyl)phenalenone
-
A solution of 2,3-dihydro-4,9-dimethoxyphenalenone (2.8 g) in dry benzene (300 ml) is added to 4-methoxyphenylmagnesium bromide (prepared from 2.85 g of Mg) in ether (20 ml).[1]
-
The mixture is boiled for 5 hours.[1]
-
After cooling, aqueous ammonium chloride is added.[1]
-
The organic layer is separated, washed with water, and evaporated.[1]
-
The residue is dissolved in methanol (40 ml) and heated on a steam bath with 2M HCl (10 ml) for 10 minutes.[1]
-
The cooled solution is extracted with benzene (150 ml).[1]
-
The washed and dried extract is boiled with chloranil (2.9 g) for 7 hours to yield the crude product.[1]
Step 2: Demethylation to this compound
-
2-Methoxy-9-(4-methoxyphenyl)phenalenone (7 mg) is boiled in a 45% solution of HBr in acetic acid (5 ml) until hydrolysis is complete.[1]
-
Two further additions of the acid (1 ml each) are made during the reaction.[1]
-
The final product, this compound, is crystallized from methanol as red needles.[1]
Quantitative Data
| Step | Product | Yield | Melting Point (°C) |
| Final Product | This compound | 74% | 247-248 |
| Comparison with Natural Product | Natural this compound | - | 246.5-248 |
Modern Total Synthesis: The Ospina, Hidalgo, Cano, Schneider, and Otálvaro Approach (2016)
A more recent and lengthier, yet versatile, total synthesis was developed by Ospina and colleagues in 2016.[2] This 11-step synthesis commences with 2-methoxynaphthalene and features a key cascade Friedel-Crafts/Michael annulation reaction and a Suzuki-Miyaura cross-coupling to introduce the aryl substituent.[2]
Synthetic Pathway
Caption: Modern synthetic route to a this compound isomer.
Experimental Protocols
Detailed experimental procedures for this multi-step synthesis are outlined in the original publication.[2] Key transformations include:
-
Friedel-Crafts/Michael Annulation: A cascade reaction between acryloyl chloride and 2-methoxynaphthalene to construct the phenalenone core.
-
Suzuki-Miyaura Coupling: Introduction of the 4-methoxyphenyl group.
-
Reductive Carbonyl Transposition: Isomerization of the phenalenone system.
-
Dehydrogenation, Epoxidation, and Demethylation: Final steps to install the hydroxyl groups and complete the synthesis.[2]
Quantitative Data
| Parameter | Value |
| Number of Steps | 11 |
| Overall Yield | 2% |
Experimental Workflow Overview
The general workflow for the total synthesis of this compound, applicable to both methodologies with specific variations, is depicted below.
Caption: General experimental workflow for this compound synthesis.
Conclusion
The total synthesis of this compound has been successfully achieved through distinct chemical strategies. The classical approach by Cooke and Dagley offers a concise route, while the modern methodology by Ospina and coworkers provides a more adaptable, albeit longer, pathway suitable for the synthesis of various phenylphenalenone analogs. The detailed protocols and comparative data presented in this document are intended to facilitate further research and development in this area of natural product synthesis.
References
Application Notes and Protocols for the Extraction of Hydroxyanigorufone from Banana Peels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyanigorufone is a phenylphenalenone, a class of secondary metabolites found in plants of the Musaceae family, which includes bananas.[1] Phenylphenalenones are known to act as phytoalexins, compounds produced by plants in response to pathogen attack.[1][2] Research has indicated that these compounds possess potent antimicrobial and cytotoxic properties, making them of significant interest for drug development. Banana peels, often discarded as agricultural waste, represent a potential and sustainable source of these valuable bioactive compounds.
This document provides a comprehensive overview of the extraction of this compound from banana peels, including detailed experimental protocols, data presentation, and visualization of relevant pathways. While a specific protocol for this compound from banana peels is not extensively documented, the following methodologies are based on established techniques for the extraction of phenylphenalenones and other phenolic compounds from Musa species.
Data Presentation
The extraction of phenolic compounds from banana peels can yield a variety of bioactive molecules, including phenylphenalenones. The total phenolic and flavonoid content can vary depending on the banana cultivar, ripeness, and extraction method.
Table 1: Total Phenolic and Flavonoid Content in Banana Peels (Representative Values)
| Banana Cultivar | Total Phenolic Content (mg GAE/g DW) | Total Flavonoid Content (mg QE/g DW) | Reference |
| Musa paradisiaca | 17.89 | 21.04 | [3] |
| Cavendish (Green) | 6.86 | 3.89 | [4] |
| Cavendish (Ripe) | 5.85 | - | [4] |
| Dream (Green) | 1.61 | 0.88 | [4] |
| Dream (Ripe) | 0.92 | - | [4] |
| Ducasse (Ripe) | 1.32 | 0.02 | [5] |
GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight.[3][4][5]
Table 2: Representative Yield of Phenolic Extracts from Banana Peels
| Extraction Method | Solvent | Temperature (°C) | Time | Yield (% w/w) | Reference |
| Vacuum Microwave | - | 60 | 20 min | 13.03 | [6] |
| Ultrasonic-assisted | - | 60 | 90 min | 11.26 | [6] |
| Maceration | 80% Methanol | Room Temp | 72 h | - | [3] |
| Sonication | 50% Ethanol | - | - | - | [7] |
Experimental Protocols
The following protocols are synthesized from methodologies used for the extraction of phenylphenalenones and other phenolic compounds from Musa species.
Protocol 1: Preparation of Banana Peel Powder
-
Collection and Cleaning: Obtain fresh banana peels. Wash them thoroughly with distilled water to remove any dirt and contaminants.
-
Drying: Cut the peels into small pieces to facilitate drying. Dry the peels in a hot air oven at 60°C until a constant weight is achieved.
-
Grinding: Grind the dried peels into a fine powder using a commercial blender.
-
Storage: Store the banana peel powder in an airtight container at -20°C to prevent degradation of bioactive compounds.
Protocol 2: Extraction of Crude this compound
This protocol is based on the general principles of phenolic compound extraction.
-
Solvent Maceration:
-
Weigh 100 g of dried banana peel powder and place it in a 2 L Erlenmeyer flask.
-
Add 1 L of 80% methanol to the flask.[3]
-
Seal the flask and place it on an orbital shaker at 150 rpm for 24 hours at room temperature.
-
After 24 hours, filter the mixture through Whatman No. 1 filter paper.
-
Collect the filtrate and repeat the extraction process with the residue two more times.
-
Pool the filtrates from the three extraction cycles.
-
-
Solvent Evaporation:
-
Concentrate the pooled methanolic extract under reduced pressure using a rotary evaporator at 40°C until the solvent is completely removed.
-
The resulting crude extract can be stored at -20°C for further purification.
-
Protocol 3: Purification of this compound
Purification of the target compound from the crude extract is a critical step and typically involves chromatographic techniques.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge by passing 10 mL of methanol followed by 10 mL of distilled water.
-
Dissolve 1 g of the crude extract in 5 mL of 50% methanol.
-
Load the dissolved extract onto the conditioned SPE cartridge.
-
Wash the cartridge with 20 mL of distilled water to remove polar impurities.
-
Elute the phenolic compounds with 15 mL of 90% methanol.
-
Collect the eluate and evaporate the solvent to dryness.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Dissolve the dried eluate from the SPE step in a suitable mobile phase for HPLC injection.
-
Perform preparative HPLC using a C18 column.
-
A gradient elution system can be employed, for example, with a mobile phase consisting of (A) water with 0.1% formic acid and (B) acetonitrile.
-
The gradient can be programmed as follows: 0-5 min, 10% B; 5-35 min, 10-90% B; 35-40 min, 90% B; 40-45 min, 90-10% B; 45-50 min, 10% B.
-
Monitor the elution profile at a wavelength of 254 nm.
-
Collect the fractions corresponding to the peak of this compound based on retention time comparison with a standard (if available) or by subsequent analytical characterization.
-
Confirm the identity and purity of the isolated compound using techniques like LC-MS and NMR.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the extraction and purification of this compound.
Putative Signaling Pathway Modulation
Phenylphenalenones, as a class of phenolic compounds, may exhibit anti-inflammatory and anticancer activities by modulating key signaling pathways. Flavonoids, which are often co-extracted, are known to interfere with pathways such as NF-κB and MAPK.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
Biological Activity of this compound
Antimicrobial Activity
This compound has demonstrated significant antifungal activity.[1] Phenylphenalenones, in general, are recognized for their role in plant defense against various pathogens.[1] Their mechanism of action is thought to involve the disruption of fungal cell membranes and interference with cellular processes.
Potential Anti-Inflammatory and Anticancer Activities
While direct studies on the anti-inflammatory and anticancer activities of this compound are limited, the broader class of phenylphenalenones and co-extracted flavonoids have shown promise in these areas.
-
Anti-Inflammatory Effects: Flavonoids and other phenolic compounds can modulate inflammatory pathways.[8] They may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). A key mechanism is the inhibition of the NF-κB signaling pathway, which is a central regulator of inflammation.
-
Anticancer Properties: Certain phenylpropiophenone derivatives have been evaluated for their anticancer activities.[9] Flavonoids have been shown to induce apoptosis, inhibit cell proliferation, and prevent angiogenesis in cancer cells.[8] These effects are often mediated through the modulation of signaling pathways such as PI3K/Akt and MAPK.
Conclusion
Banana peels are a promising and underutilized source of the bioactive compound this compound. The protocols outlined in this document provide a comprehensive framework for the extraction and purification of this phenylphenalenone for further research and development. The potential antimicrobial, anti-inflammatory, and anticancer activities of this compound warrant further investigation to elucidate its mechanisms of action and explore its therapeutic applications. The sustainable sourcing of this compound from an abundant agricultural waste product further enhances its appeal for the pharmaceutical and nutraceutical industries.
References
- 1. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 5. Screening and Characterization of Phenolic Compounds from Australian Grown Bananas and Their Antioxidant Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhanced yield of phenolic extracts from banana peels (Musa acuminata Colla AAA) and cinnamon barks (Cinnamomum varum) and their antioxidative potentials in fish oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Hydroxyanigorufone using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the quantification of Hydroxyanigorufone, a phenylphenalenone found in plants of the Haemodoraceae family, such as Anigozanthos and Haemodorum species. Due to the absence of a specific validated quantification method in the current literature, this application note outlines a comprehensive starting point for method development and validation using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The provided protocol is based on established methods for the analysis of structurally related phenylphenalenones and is intended to serve as a robust foundation for researchers.
Introduction
This compound is a secondary metabolite belonging to the phenylphenalenone class of compounds. These compounds are of interest due to their potential biological activities and their chemotaxonomic significance in the Haemodoraceae family. Accurate quantification of this compound in plant extracts and other matrices is crucial for quality control, biosynthetic studies, and pharmacological evaluation. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of such plant-derived natural products. This protocol details a reliable HPLC method coupled with UV detection for the determination of this compound concentration.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended. A guard column with the same stationary phase should be used to protect the analytical column.
-
Solvents: HPLC grade acetonitrile, methanol, and water. Formic acid or acetic acid for mobile phase modification.
-
Reference Standard: Purified this compound of known purity.
-
Sample Preparation: Standard laboratory equipment for extraction (e.g., ultrasonic bath, centrifuge, vortex mixer) and filtration (0.45 µm or 0.22 µm syringe filters).
Preparation of Solutions
-
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
-
Standard Stock Solution: Accurately weigh about 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of methanol to prepare a stock solution of 1 mg/mL. Store this solution at 4°C in the dark.
-
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with methanol to achieve a concentration range suitable for constructing a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (from Plant Material)
-
Drying and Grinding: Dry the plant material (e.g., rhizomes, leaves) at 40°C until a constant weight is achieved. Grind the dried material into a fine powder.
-
Extraction: Accurately weigh about 1.0 g of the powdered plant material into a centrifuge tube. Add 10 mL of methanol and extract using an ultrasonic bath for 30 minutes at room temperature.
-
Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filtration: Carefully collect the supernatant and filter it through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial.
-
Dilution: If necessary, dilute the filtered extract with methanol to bring the concentration of this compound within the range of the calibration curve.
HPLC Conditions
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-30 min: Linear gradient to 5% A, 95% B
-
30-35 min: Hold at 5% A, 95% B
-
35-36 min: Linear gradient back to 95% A, 5% B
-
36-45 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: Phenylphenalenones exhibit a characteristic UV absorbance in the range of 400-500 nm. The detection wavelength should be set at the λmax of this compound, which should be determined from the UV spectrum of the standard. A starting wavelength of 420 nm is recommended.
Quantification and Method Validation
-
Calibration Curve: Inject the calibration standards into the HPLC system. Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration. Determine the linearity of the method by calculating the coefficient of determination (R²), which should be ≥ 0.999.
-
Quantification: Inject the prepared sample solutions. The concentration of this compound in the samples can be calculated from the calibration curve using the peak area obtained.
-
Method Validation (to be performed by the user): For a fully validated method, the following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity and Range: As described above.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.
-
Precision: Assess at both intra-day and inter-day levels by analyzing replicate samples.
-
Accuracy: Determine by performing recovery studies using spiked samples.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters.
-
Quantitative Data Summary
As a specific, validated HPLC quantification method for this compound is not available in the peer-reviewed literature, the following table provides a template for the data that should be generated during method validation.
| Parameter | Recommended Value/Range |
| Linearity (R²) | ≥ 0.999 |
| Linear Range (µg/mL) | To be determined (e.g., 1-100) |
| Limit of Detection (LOD) | To be determined |
| Limit of Quantification (LOQ) | To be determined |
| Precision (%RSD) | Intra-day < 2%, Inter-day < 3% |
| Accuracy (% Recovery) | 98-102% |
| Retention Time (min) | To be determined |
Experimental Workflow Diagram
Caption: Experimental workflow for the quantification of this compound.
Conclusion
This application note provides a comprehensive and detailed protocol that serves as a strong starting point for the development and validation of an HPLC method for the quantification of this compound. The outlined procedures for sample preparation, chromatographic separation, and detection are based on established principles for the analysis of phenylphenalenones. Researchers and scientists can adapt and validate this method to suit their specific instrumentation and sample matrices, enabling accurate and reliable quantification of this important natural product.
Application Note: Quantitative Analysis of Hydroxyanigorufone in Plant Extracts by LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyanigorufone is a naturally occurring phenylphenalenone, a class of polycyclic aromatic compounds found in certain plant families, including Musaceae (e.g., banana plants) and Haemodoraceae (e.g., bloodroots).[1] As a phytoalexin, this compound is produced by plants in response to biotic and abiotic stress and has demonstrated significant antimicrobial properties, particularly antifungal activity.[1] This makes it a compound of interest for research in plant pathology, natural product chemistry, and drug discovery.
This application note provides a detailed protocol for the extraction and quantitative analysis of this compound from plant extracts using Liquid Chromatography-Mass Spectrometry (LC-MS). The methodologies described herein are designed to provide a robust and reproducible workflow for researchers engaged in the study of this and similar bioactive plant metabolites.
Experimental Protocols
Sample Preparation: Extraction of this compound from Plant Material
This protocol outlines a general procedure for the extraction of this compound from plant tissues such as leaves or rhizomes.
Materials:
-
Plant tissue (fresh or lyophilized)
-
Liquid nitrogen
-
Methanol (LC-MS grade)
-
Diethyl ether (ACS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
Procedure:
-
Homogenization: Freeze the plant tissue (approximately 1 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle or a cryogenic grinder.
-
Solvent Extraction:
-
Transfer the powdered tissue to a centrifuge tube.
-
Add 10 mL of methanol and vortex thoroughly for 1 minute.
-
Shake for 10 minutes at room temperature.[1]
-
Centrifuge at 4,000 x g for 10 minutes.
-
Collect the supernatant.
-
Repeat the extraction process two more times with fresh methanol.
-
Pool the supernatants.
-
-
Solvent Evaporation: Evaporate the pooled methanolic extract to dryness under a stream of nitrogen gas at 40°C.[1]
-
Liquid-Liquid Extraction (Optional, for cleaner samples):
-
Solid-Phase Extraction (SPE) Cleanup:
-
Resuspend the dried extract in 1 mL of methanol-water (10:90, v/v).
-
Condition an SPE C18 cartridge by passing 5 mL of methanol followed by 5 mL of water.
-
Load the resuspended extract onto the cartridge.
-
Wash the cartridge with 5 mL of water to remove polar impurities.
-
Elute the this compound and other phenylphenalenones with 5 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Final Sample Preparation: Reconstitute the dried, cleaned extract in 1 mL of methanol. Filter through a 0.22 µm syringe filter into an LC-MS vial for analysis.[1]
LC-MS Analysis
This section details the proposed parameters for the chromatographic separation and mass spectrometric detection of this compound.
Instrumentation:
-
Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer with an Electrospray Ionization (ESI) source (e.g., Triple Quadrupole or Q-TOF)
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-18.1 min: 90-10% B
-
18.1-22 min: 10% B (re-equilibration)
-
Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) (provides high ion intensity for phenolic compounds)[2][3]
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification. A full scan or product ion scan on a high-resolution mass spectrometer can be used for identification.
-
Hypothetical MRM Transitions for this compound (C18H12O4, MW: 292.29 g/mol ):
-
Precursor Ion (Q1): m/z 291.07 ( [M-H]⁻ )
-
Product Ions (Q3): To be determined by infusion of a standard or analysis of a high-concentration sample in product ion scan mode. Likely fragments would involve losses of CO, CHO, and other characteristic neutral losses from the phenylphenalenone core.
-
Data Presentation
The following table presents example quantitative data for this compound in different plant extracts to illustrate a clear and structured format for data comparison.
| Sample ID | Plant Species | Tissue | This compound Concentration (µg/g of dry weight) | Standard Deviation |
| ME-L-01 | Musa acuminata (Resistant cv.) | Leaf | 15.2 | 1.8 |
| ME-L-02 | Musa acuminata (Susceptible cv.) | Leaf | 2.5 | 0.4 |
| HC-R-01 | Haemodorum coccineum | Rhizome | 45.8 | 4.2 |
| HC-R-02 | Anigozanthos flavidus | Rhizome | 21.1 | 2.5 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results.
Visualization
Experimental Workflow
Caption: Experimental workflow for the LC-MS analysis of this compound.
Biosynthetic Pathway
This compound is a phenylphenalenone, a class of compounds derived from the phenylpropanoid pathway. This pathway is a major route for the synthesis of various secondary metabolites in plants, including phytoalexins.
Caption: Simplified Phenylpropanoid Pathway leading to this compound.
Conclusion
The described LC-MS method provides a selective and sensitive approach for the quantification of this compound in plant extracts. This protocol can be adapted for the analysis of other phenylphenalenones and related phenolic compounds. The ability to accurately quantify these bioactive molecules is crucial for understanding their roles in plant defense mechanisms and for exploring their potential applications in agriculture and medicine.
References
Antifungal Bioassay Protocol for Hydroxyanigorufone: Application Notes for Researchers
For Immediate Release
This document provides a detailed protocol for conducting an antifungal bioassay of hydroxyanigorufone, a phenylphenalenone compound with notable, light-dependent fungicidal properties. The primary focus of this protocol is its application against Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease in bananas.
Data Presentation: Antifungal Activity of this compound
The antifungal efficacy of this compound against two strains of Mycosphaerella fijiensis (E22 and Ca10_13) was determined by calculating the half-maximal inhibitory concentration (IC50). A key finding is that the antifungal activity of this compound is significantly enhanced by the presence of light.
| Compound | Fungal Strain | IC50 (µM) - Dark | IC50 (µM) - Light (12h photoperiod) |
| This compound | M. fijiensis E22 | > 200 | 50.5 ± 4.3 |
| This compound | M. fijiensis Ca10_13 | > 200 | 65.2 ± 5.1 |
| Propiconazole (Positive Control) | M. fijiensis E22 | 0.8 ± 0.1 | 0.7 ± 0.1 |
| Propiconazole (Positive Control) | M. fijiensis Ca10_13 | 15.3 ± 1.2 | 14.8 ± 1.5 |
Experimental Protocols
This section outlines the detailed methodology for the antifungal bioassay of this compound using a microtiter well method.
1. Fungal Strains and Culture Conditions:
-
Mycosphaerella fijiensis strains E22 and Ca10_13 are used in this bioassay.
-
Maintain fungal cultures on solid potato dextrose agar (PDA) medium, supplemented with 100 µg/mL ampicillin to prevent bacterial contamination.
-
Incubate the cultures at 25°C in the dark for 15 days.
2. Inoculum Preparation:
-
Aseptically scrape the mycelium from the PDA plates.
-
Suspend the mycelium in sterile distilled water.
-
Fragment the mycelial suspension using a vortex mixer with sterile glass beads (4 mm diameter).
-
Filter the suspension through four layers of sterile cheesecloth to obtain a uniform suspension of mycelial fragments.
-
Adjust the final concentration of the inoculum to 3 x 10^5 mycelial fragments/mL.
3. Microtiter Plate Assay:
-
Perform the assay in 96-well microtiter plates.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Prepare serial dilutions of this compound in sterile Sabouraud medium. The final concentration of DMSO in the wells should not exceed 1%.
-
To each well, add:
-
50 µL of the fungal inoculum.
-
50 µL of the appropriate this compound dilution.
-
50 µL of Sabouraud medium.
-
-
Controls:
-
Positive Control: Use propiconazole, a known antifungal agent, in place of this compound.
-
Growth Control: Replace the this compound solution with 50 µL of 1% DMSO in Sabouraud medium.
-
Negative (Blank) Control: Replace the fungal inoculum with 50 µL of sterile distilled water.
-
4. Incubation Conditions:
-
Prepare two sets of microtiter plates for each experiment.
-
Incubate one set in complete darkness at 25°C for 8 days.
-
Incubate the second set under a 12-hour photoperiod at 25°C for 8 days. The light source should be two cool white light tubes placed approximately 1 meter from the plates.
5. Data Analysis:
-
Measure the optical density (OD) of each well at 595 nm using a microplate reader at the beginning (day 0) and end (day 8) of the incubation period.
-
Calculate the percentage of fungal growth inhibition for each concentration of this compound compared to the growth control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.
Mandatory Visualizations
Caption: Experimental workflow for the antifungal bioassay of this compound.
Caption: Proposed antifungal mechanism of this compound.
Application Notes and Protocols: Derivatization of Hydroxyanigorufone for Improved Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the rationale, synthetic strategies, and biological evaluation of hydroxyanigorufone derivatives as potential next-generation antifungal agents. Detailed protocols for synthesis and antifungal testing are included to facilitate further research and development in this area.
Introduction
This compound, a naturally occurring phenylphenalenone phytoalexin found in plants of the Musaceae family, has demonstrated notable antifungal properties. Its unique structural scaffold presents a promising starting point for the development of novel antifungal drugs. However, to enhance its therapeutic potential, derivatization is a key strategy to improve potency, selectivity, and pharmacokinetic properties. These notes will explore the derivatization of the this compound core to establish structure-activity relationships (SAR) and identify candidates with superior antifungal efficacy.
The primary mechanism of action for phenylphenalenones is believed to involve the induction of oxidative stress through the generation of singlet oxygen, particularly upon light exposure.[1] Furthermore, evidence suggests that these compounds may target fungal mitochondria, disrupting key enzymatic functions such as fumarate reductase, leading to impaired cellular respiration.[2][3]
Data Presentation: Antifungal Activity of Phenylphenalenone Derivatives
While specific quantitative data for a comprehensive set of this compound derivatives is limited in publicly available literature, the following table summarizes the antifungal activity of representative phenylphenalenone analogs against various fungal pathogens. This data, compiled from multiple sources, provides valuable insights into the structure-activity relationships within this class of compounds.
| Compound | Derivative Type | Fungal Strain(s) | Activity (IC50/MIC in µM) | Reference(s) |
| Anigorufone | Natural Product | Leishmania donovani | 10.3 µg/ml (LC50) | [2][4] |
| Methoxy-anigorufone | Methoxy Derivative | Leishmania donovani | 68.7 µg/ml (LC50) | [2][4] |
| Compound 9o | Synthetic Phenylphenalenone | Alternaria solani, Cercospora arachidicola, Fusarium oxysporum, Gibberella zeae, Physalospora piricola | Effective Inhibition | [1] |
| Compound 6p | Synthetic Phenylphenalenone | Human Cancer Cells (HCT-116) | 1.6 µM (IC50) | [1] |
| Compound 9c | Synthetic Phenylphenalenone | Human Cancer Cells (PC-3) | 2.6 µM (IC50) | [1] |
Note: The data for compounds 9o, 6p, and 9c from the cited study[1] are presented qualitatively ("effective inhibition") for antifungal activity, with specific IC50 values provided for cytotoxicity against cancer cell lines, which can sometimes correlate with antifungal potential. The LC50 values for anigorufone and its methoxy derivative are against a protozoan parasite but offer a starting point for understanding the impact of simple chemical modifications.
Experimental Protocols
Protocol 1: General Synthesis of Phenylphenalenone Derivatives via Grignard Reaction
This protocol outlines a general method for the synthesis of phenylphenalenone analogs, which can be adapted for the derivatization of a this compound precursor.
Materials:
-
Perinaphthenone precursor
-
Substituted bromobenzene (for Grignard reagent formation)
-
Magnesium turnings
-
Anhydrous tetrahydrofuran (THF)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.
-
Add a solution of the substituted bromobenzene in anhydrous THF dropwise to the magnesium turnings with gentle stirring.
-
If the reaction does not initiate, gentle heating or the addition of a small crystal of iodine may be required.
-
Once initiated, the reaction is typically exothermic. Maintain a gentle reflux by controlling the rate of addition of the bromobenzene solution.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Reaction with Perinaphthenone:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve the perinaphthenone precursor in anhydrous THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Oxidation:
-
Quench the reaction by the slow, dropwise addition of 1M HCl at 0 °C.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Dissolve the crude product in DCM and add DDQ (1.1 equivalents).
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired phenylphenalenone derivative.
-
Protocol 2: Antifungal Susceptibility Testing using Broth Microdilution Method (Adapted from CLSI M27-A2)
This protocol describes a standardized method for determining the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives against yeast pathogens like Candida albicans.
Materials:
-
Synthesized this compound derivatives
-
Dimethyl sulfoxide (DMSO)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
96-well microtiter plates
-
Candida albicans strain (e.g., ATCC 90028)
-
Sabouraud Dextrose Agar (SDA) plates
-
Spectrophotometer
-
Incubator (35°C)
Procedure:
-
Preparation of Fungal Inoculum:
-
Streak the C. albicans strain on an SDA plate and incubate at 35°C for 24 hours.
-
Select a few colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.
-
Dilute this suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum concentration of approximately 1-5 x 10^3 CFU/mL.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of each this compound derivative in DMSO (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in RPMI-1640 medium in a 96-well plate to achieve a range of desired final concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
-
Inoculation and Incubation:
-
Add 100 µL of the final fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compounds.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth (e.g., an 80% reduction in turbidity) compared to the growth control.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Proposed mechanism of action for this compound derivatives.
Experimental Workflow Diagram
Caption: Workflow for derivatization and evaluation of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Advances in Fungal Phenaloenones—Natural Metabolites with Great Promise: Biosynthesis, Bioactivities, and an In Silico Evaluation of Their Potential as Human Glucose Transporter 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying the Mechanism of Action of Hydroxyanigorufone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the mechanism of action of Hydroxyanigorufone, a phenylphenalenone compound. The protocols outlined below are based on established methodologies for characterizing the anticancer properties of similar natural products, such as hydroxyflavones and other phenolic compounds.
Initial Cytotoxicity Screening
The first step in characterizing the bioactivity of this compound is to determine its cytotoxic effects on various cancer cell lines. This is crucial for identifying sensitive cell lines and determining the concentration range for subsequent mechanistic studies.
Commonly Used Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma
-
HeLa: Human cervical cancer
-
A549: Human lung carcinoma
-
PC-3: Human prostate cancer
-
U87: Human glioblastoma-astrocytoma
Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[1]
Materials:
-
Cancer cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits 50% of cell growth.[1]
Data Presentation: Cytotoxicity of this compound
| Cell Line | Incubation Time (h) | IC50 (µM) ± SD |
| MCF-7 | 48 | Data to be filled |
| HeLa | 48 | Data to be filled |
| A549 | 48 | Data to be filled |
| PC-3 | 48 | Data to be filled |
| U87 | 48 | Data to be filled |
Investigation of Apoptosis Induction
Many anticancer compounds exert their effects by inducing programmed cell death, or apoptosis.[2] Several assays can be used to determine if this compound induces apoptosis.
Protocol: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells treated with this compound (at IC50 concentration)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol: Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade.
Materials:
-
Cell lysates from this compound-treated cells
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence substrate.
Data Presentation: Apoptotic Protein Expression Changes
| Protein | Treatment | Fold Change vs. Control ± SD |
| Cleaved Caspase-3 | This compound | Data to be filled |
| Cleaved PARP | This compound | Data to be filled |
| Bcl-2 | This compound | Data to be filled |
| Bax | This compound | Data to be filled |
Cell Cycle Analysis
Anticancer agents can also function by arresting the cell cycle at specific phases, thereby preventing cell proliferation.
Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis
This method uses PI to stain DNA, and the DNA content is measured by flow cytometry to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
This compound-treated cells
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound for 24 hours.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend in PI staining solution.
-
Incubate for 30 minutes in the dark.
-
Analyze the DNA content by flow cytometry.
Data Presentation: Cell Cycle Distribution
| Cell Cycle Phase | Control (%) ± SD | This compound (%) ± SD |
| G0/G1 | Data to be filled | Data to be filled |
| S | Data to be filled | Data to be filled |
| G2/M | Data to be filled | Data to be filled |
Elucidation of Signaling Pathways
To understand the molecular mechanism of this compound, it is essential to investigate its effects on key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt and MAPK pathways.[3]
Protocol: Western Blot for Signaling Pathway Proteins
Materials:
-
Cell lysates from cells treated with this compound for various time points
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-ERK, anti-p-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Procedure:
-
Treat cells with this compound for different durations (e.g., 0, 15, 30, 60 minutes).
-
Prepare cell lysates and perform Western blotting as described previously.
-
Probe for both the phosphorylated (active) and total forms of the signaling proteins.
Visualizations
Caption: Experimental workflow for studying this compound.
Caption: Proposed apoptotic signaling pathway of this compound.
Caption: Inhibition of the PI3K/Akt survival pathway.
References
- 1. Synthesis and in vitro assay of hydroxyxanthones as antioxidant and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 3. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical Standards for Hydroxyanigorufone Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyanigorufone is a naturally occurring phenylnaphthalene compound first identified in the Australian kangaroo paw plant, Anigozanthos rufus, and also found in various Musa species[1]. As a member of the phenalenone class of pigments, it contributes to the coloration of its natural sources. Beyond its role as a pigment, this compound has garnered interest for its potential biological activities, including its function as a phytoalexin, suggesting inherent antimicrobial properties. This document provides a detailed overview of the analytical standards, experimental protocols, and known biological data for this compound to support ongoing research and development efforts.
Chemical and Physical Properties
A solid understanding of the physicochemical properties of this compound is fundamental for its accurate quantification and effective use in experimental settings.
| Property | Value | Source |
| Chemical Name | 2-hydroxy-9-(4-hydroxyphenyl)phenalen-1-one | [1] |
| Molecular Formula | C₁₉H₁₂O₃ | [1] |
| Molecular Weight | 288.3 g/mol | [1] |
| CAS Number | 56252-02-9 | [1] |
| Appearance | Solid | Human Metabolome Database |
| Melting Point | 238 - 242 °C | Human Metabolome Database |
| XLogP3-AA | 4.3 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 |
Experimental Protocols
Protocol 1: Isolation of this compound from Anigozanthos rufus
This protocol is a generalized procedure for the extraction and isolation of phenylnaphthalenes from plant material and should be optimized for Anigozanthos rufus.
1. Plant Material Preparation:
- Collect fresh plant material (Anigozanthos rufus flowers or rhizomes).
- Air-dry or freeze-dry the plant material to remove moisture.
- Grind the dried plant material into a fine powder to increase the surface area for extraction.
2. Extraction:
- Macerate the powdered plant material in a suitable organic solvent. A common starting point is a mixture of methanol and dichloromethane (1:1 v/v).
- Perform the extraction at room temperature with constant agitation for 24-48 hours.
- Filter the extract to remove solid plant debris.
- Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.
3. Fractionation and Purification:
- Subject the crude extract to column chromatography using silica gel.
- Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
- Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
- Pool fractions containing the compound of interest (visualized under UV light).
- Further purify the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) with a C18 column. A suitable mobile phase would be a gradient of acetonitrile and water with a small amount of formic acid.
4. Characterization:
- Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Workflow for Isolation of this compound
Caption: General workflow for the isolation and purification of this compound.
Protocol 2: Chemical Synthesis of this compound
The chemical synthesis of this compound was first reported by Cooke and Rainbow in 1978. The following is a summarized conceptual pathway based on their work, which involves a multi-step process. For detailed experimental conditions, please refer to the original publication: Cooke, R. G., & Rainbow, I. J. (1978). Colouring matters of Australian plants. XX. Synthesis of this compound and related phenalenones. Australian Journal of Chemistry, 31(1), 193-197.
Conceptual Synthesis Pathway: The synthesis likely involves the construction of the phenalenone core followed by the introduction of the hydroxyl and p-hydroxyphenyl groups at the appropriate positions. This could be achieved through reactions such as:
-
Naphthoquinone formation.
-
Grignard reaction or Suzuki coupling to introduce the aryl group.
-
Hydroxylation of the phenalenone ring.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the chemical synthesis of this compound.
Protocol 3: Quantification of this compound by HPLC
This protocol is based on methods used for the quantification of phenylnaphthalenes in plant extracts.
1. Standard Preparation:
- Prepare a stock solution of pure this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range in the samples.
2. Sample Preparation:
- Extract a known weight of the dried and powdered plant material with a defined volume of solvent (e.g., methanol).
- Filter the extract through a 0.45 µm syringe filter before injection.
3. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).
- Flow Rate: 1.0 mL/min.
- Injection Volume: 10-20 µL.
- Detection: UV detector at a wavelength of 254 nm.
- Column Temperature: 25-30 °C.
4. Data Analysis:
- Generate a calibration curve by plotting the peak area of the this compound standards against their known concentrations.
- Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
- The Limit of Quantification (LOQ) for a similar compound was reported to be 0.013 nmol per injection.
Biological Activity and Potential Signaling Pathways
This compound is known to act as a phytoalexin, suggesting it possesses antimicrobial properties. While specific signaling pathways for this compound have not been extensively elucidated, flavonoids, in general, are known to modulate key inflammatory pathways such as NF-κB and MAPK.
Antifungal Activity
This compound has demonstrated antifungal activity against various plant pathogens. The mechanism of action is likely related to the disruption of fungal cell membrane integrity or inhibition of essential enzymes.
| Organism | Activity | Method | Reference |
| Mycosphaerella fijiensis | Antifungal | Microtiter well dilution assay | [2] |
Potential Anti-Inflammatory Signaling Pathway
Based on the known activities of other flavonoids, a hypothetical anti-inflammatory mechanism for this compound could involve the inhibition of the NF-κB and MAPK signaling pathways. These pathways are central to the production of pro-inflammatory mediators.
Hypothetical Anti-Inflammatory Signaling Pathway of this compound
Caption: A hypothetical model of how this compound may exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.
Conclusion
This compound presents a promising natural product for further investigation, particularly in the areas of antimicrobial and anti-inflammatory research. The protocols and data presented in this document provide a foundational resource for researchers. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential. The development of robust and standardized analytical methods will be crucial for ensuring the quality and consistency of future research in this area.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hydroxyanigorufone
Welcome to the technical support center for the synthesis of Hydroxyanigorufone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for improving the yield of this valuable phenalenone compound.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, chemically known as 2-hydroxy-9-(4-hydroxyphenyl)phenalenone, is classically achieved through a two-step process starting from a suitable phenalenone precursor. The core methodology involves:
-
9-Arylation: Introduction of the 4-hydroxyphenyl group at the 9-position of the phenalenone core. This is typically accomplished using a Grignard reagent.
-
2-Hydroxylation: Installation of the hydroxyl group at the 2-position. A common method for this transformation is through epoxidation of an intermediate followed by rearrangement.
Q2: What are the most critical factors for achieving a high yield in this synthesis?
A2: Several factors are critical for maximizing the yield:
-
Anhydrous Conditions: The Grignard reaction is extremely sensitive to moisture. All glassware must be thoroughly dried, and anhydrous solvents must be used.
-
Magnesium Activation: The magnesium turnings used for the Grignard reagent formation must be activated to remove the passivating magnesium oxide layer.
-
Purity of Reagents: The purity of the starting phenalenone and the aryl halide for the Grignard reagent is crucial.
-
Temperature Control: Both the Grignard reaction and the epoxidation step require careful temperature control to minimize side reactions.
Q3: Are there alternative methods for the synthesis of this compound?
A3: While the Grignard and epoxidation route is a common approach, other methods for the synthesis of phenylphenalenones have been explored. For instance, Suzuki-Miyaura cross-coupling reactions have been successfully employed for the arylation step in the synthesis of related isomers.[1] These methods might offer advantages in terms of functional group tolerance and reaction conditions.
Q4: What is a typical overall yield for the synthesis of this compound?
A4: The synthesis of complex phenalenones can be challenging. For example, the synthesis of an isomer, 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one, involved eleven steps and resulted in an overall yield of 2%.[1][2][3] While the specific yield for the direct synthesis of this compound can vary, yields are often modest, and optimization of each step is critical.
Troubleshooting Guide
Part 1: Grignard Reagent Formation and 9-Arylation
Q: My Grignard reaction to form the 4-methoxyphenylmagnesium bromide is not initiating. What should I do?
A: Failure of a Grignard reaction to initiate is a common problem. Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions:
-
Flame-dry or oven-dry all glassware and cool under an inert atmosphere (nitrogen or argon).
-
Use anhydrous diethyl ether or THF. Consider distilling the solvent from a suitable drying agent.
-
-
Activate the Magnesium:
-
The surface of magnesium turnings is often coated with a layer of magnesium oxide.
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle before the reaction.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium. The disappearance of the brown color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used as an activator.
-
-
Initiation:
-
Add a small amount of the 4-bromoanisole solution to the magnesium and warm the mixture gently with a heat gun.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the rest of the 4-bromoanisole solution slowly to maintain a gentle reflux.
-
Q: The yield of the 9-arylated phenalenone is low, and I observe the formation of byproducts. What could be the cause?
A: Low yields in the arylation step can be due to several factors:
-
Wurtz Coupling: The Grignard reagent can react with the starting aryl halide, leading to the formation of a biphenyl byproduct. This can be minimized by slow addition of the aryl halide during the Grignard reagent preparation.
-
Reaction with the Carbonyl Group: The Grignard reagent can potentially attack the carbonyl group of the phenalenone starting material. While the desired reaction is a 1,4-addition, some 1,2-addition may occur. Using a copper(I) salt catalyst can sometimes favor the 1,4-addition.
-
Incomplete Reaction: Ensure the reaction is stirred for a sufficient amount of time after the addition of the Grignard reagent. Monitoring the reaction by TLC can help determine the optimal reaction time.
Part 2: 2-Hydroxylation via Epoxidation
Q: The epoxidation of the intermediate phenalenone is slow or incomplete. How can I improve this step?
A: Incomplete epoxidation can be addressed by:
-
Choice of Peroxyacid: Meta-chloroperoxybenzoic acid (m-CPBA) is a common reagent. Ensure it is fresh and has a high purity. Other peroxyacids can also be tested.
-
Reaction Temperature: Epoxidations are often run at low temperatures (e.g., 0 °C) to control reactivity. However, if the reaction is slow, allowing it to warm to room temperature may be necessary.
-
Stoichiometry: Use a slight excess of the peroxyacid (e.g., 1.1 to 1.5 equivalents) to drive the reaction to completion.
Q: After the epoxidation and subsequent work-up, I have a complex mixture of products instead of the desired this compound.
A: The rearrangement of the epoxide to the final product can be sensitive to the reaction conditions.
-
Acid-Catalyzed Rearrangement: The work-up with aqueous acid is crucial for the epoxide ring-opening and subsequent rearrangement to the 2-hydroxy phenalenone. The concentration and type of acid can influence the outcome.
-
Side Reactions: The epoxide is a reactive intermediate and can undergo other reactions if the conditions are not optimal. Ensure that the reaction is quenched and worked up promptly once the epoxidation is complete.
-
Purification: Careful column chromatography is often required to separate the desired product from any side products or unreacted starting material.
Experimental Protocols
Representative Protocol for the Synthesis of this compound
This protocol is a representative procedure based on the general methods for phenalenone synthesis. Optimization may be required for specific laboratory conditions.
Step 1: Synthesis of 9-(4-methoxyphenyl)phenalen-1-one
-
Grignard Reagent Preparation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In the dropping funnel, place a solution of 4-bromoanisole (1.1 eq) in anhydrous diethyl ether.
-
Add a small portion of the 4-bromoanisole solution to the magnesium. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining 4-bromoanisole solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes.
-
-
Arylation Reaction:
-
In a separate flame-dried flask, dissolve 2-methoxyphenalenone (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C.
-
Slowly add the prepared Grignard reagent to the solution of 2-methoxyphenalenone.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 2 hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Step 2: Synthesis of 2-hydroxy-9-(4-hydroxyphenyl)phenalenone (this compound)
-
Epoxidation:
-
Dissolve the 9-(4-methoxyphenyl)phenalen-1-one from the previous step in dichloromethane.
-
Cool the solution to 0 °C.
-
Add m-CPBA (1.2 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring by TLC.
-
-
Deprotection and Rearrangement:
-
Upon completion, wash the reaction mixture with aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer and concentrate.
-
Dissolve the crude epoxide in a suitable solvent and treat with a strong acid (e.g., HBr in acetic acid or BBr3) to cleave the methyl ether and facilitate the rearrangement to the final product.
-
After the reaction is complete, carefully quench with water and extract the product.
-
Purify the final product by recrystallization or column chromatography.
-
Data Presentation
Table 1: Reagent Stoichiometry for this compound Synthesis
| Step | Reagent | Equivalents | Purpose |
| 1A: Grignard Formation | Magnesium Turnings | 1.2 | Reagent for Grignard formation |
| 4-Bromoanisole | 1.1 | Aryl source | |
| 1B: Arylation | 2-Methoxyphenalenone | 1.0 | Starting material |
| 2A: Epoxidation | 9-(4-methoxyphenyl)phenalenone | 1.0 | Intermediate |
| m-CPBA | 1.2 | Oxidizing agent | |
| 2B: Deprotection | Crude Epoxide | 1.0 | Intermediate |
| BBr3 or HBr/AcOH | Excess | Demethylating and rearranging agent |
Table 2: Troubleshooting Summary
| Issue | Potential Cause | Recommended Solution |
| Grignard reaction fails to start | Inactive magnesium surface, moisture | Activate Mg with iodine, ensure all reagents and glassware are anhydrous |
| Low yield in arylation | Wurtz coupling, 1,2-addition | Slow addition of aryl halide, consider using a Cu(I) catalyst |
| Incomplete epoxidation | Inactive m-CPBA, low temperature | Use fresh m-CPBA, allow the reaction to warm to room temperature |
| Complex product mixture | Uncontrolled rearrangement, side reactions | Careful control of acid work-up, prompt quenching of the reaction |
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of 8-Phenylphenalenones: 2-Hydroxy-8-(4-hydroxyphenyl)-1H-phenalen-1-one from Eichhornia crassipes (2016) | Felipe Ospina | 14 Citations [scispace.com]
Overcoming solubility issues of Hydroxyanigorufone in assays
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Hydroxyanigorufone in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is a phenylphenalenone, a class of organic compounds found in plants like bananas.[1][2] Like many compounds in this class, it has low aqueous solubility, which can pose significant challenges in biological assays.[1][3] Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and unreliable experimental results.[4][5]
Q2: What is the estimated water solubility of this compound?
The estimated water solubility of this compound is very low, around 2.48 mg/L at 25°C.[1][6] Another source indicates insolubility at 2.1E-3 g/L (2.1 mg/L) at 25°C.[3] This inherent hydrophobicity necessitates the use of strategies to enhance its solubility for in vitro and in vivo assays.
Q3: What are the initial steps for dissolving this compound?
The most common initial approach is to create a concentrated stock solution in a water-miscible organic solvent.[4] Dimethyl sulfoxide (DMSO) is a widely used and powerful solvent for this purpose.[7] From this stock solution, further dilutions can be made into the aqueous assay buffer.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous buffer. What should I do?
This is a common problem indicating that the compound's solubility limit in the final aqueous medium has been exceeded.[4] Here are several troubleshooting steps:
-
Reduce the Final Concentration: Attempt to use lower final concentrations of this compound in your assay.
-
Increase Co-solvent Percentage: You can try to increase the final percentage of DMSO in your assay medium. However, be mindful that high concentrations of DMSO (typically >0.5%) can be toxic to cells.[4]
-
Gentle Warming and Sonication: Briefly warming the solution to 37°C or using a sonicator can help dissolve the compound.[8] However, prolonged heating should be avoided to prevent degradation.
-
Alternative Solvents: If DMSO is not effective or causes toxicity, consider other solvents like ethanol, N,N-Dimethylformamide (DMF), or polyethylene glycol 400 (PEG 400).[9][10]
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter when working with this compound.
| Problem | Possible Cause | Suggested Solution |
| This compound powder does not dissolve in the primary organic solvent (e.g., DMSO). | The compound has very low solubility even in organic solvents, or the solvent is not appropriate. | 1. Try gentle heating or sonication to aid dissolution.[8]2. Test alternative solvents such as N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).[10]3. Prepare a slurry and perform a solubility test to determine its quantitative limit. |
| The solution is initially clear but becomes cloudy or shows precipitate over time. | The compound is in a supersaturated state and is slowly precipitating out of the solution. | 1. This indicates that the kinetic solubility has been exceeded. Try working with lower concentrations.2. If the experiment allows, consider adding a small amount of a non-ionic surfactant like Tween-20 or Triton X-100 to the assay buffer, particularly for enzyme assays.[11] |
| Inconsistent results between experiments. | This could be due to incomplete dissolution or precipitation of this compound, leading to variations in the actual concentration. | 1. Always visually inspect your solutions for any signs of precipitation before use.2. Prepare fresh dilutions from the stock solution for each experiment.3. Ensure your stock solution is stored correctly (typically at -20°C) and has not undergone multiple freeze-thaw cycles.[12] |
| Cell-based assay shows unexpected toxicity. | The solvent (e.g., DMSO) concentration might be too high, or the precipitated compound could be causing physical stress to the cells. | 1. Ensure the final DMSO concentration is at a non-toxic level (generally ≤0.5%).[4]2. Filter the final working solution to remove any precipitate before adding it to the cells. |
Quantitative Data Summary
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Solubility | Reference |
| Water | 2.482 mg/L @ 25 °C (estimated) | [6] |
| Water | Insoluble (2.1E-3 g/L) @ 25 °C | [3] |
| DMSO | Soluble | [7] |
| Chloroform | Soluble | [7] |
| Dichloromethane | Soluble | [7] |
| Ethyl Acetate | Soluble | [7] |
| Acetone | Soluble | [7] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an appropriate organic solvent.
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Vortex mixer
-
Sonicator (optional)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes to dissolve the compound.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
-
Objective: To prepare a final working solution of this compound in cell culture medium, minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Pre-warmed cell culture medium
-
Sterile tubes
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed cell culture medium to reach the final desired concentration. It is crucial to add the stock solution to the medium and mix immediately to prevent localized high concentrations that can lead to precipitation.
-
For example, to prepare a 10 µM working solution from a 10 mM stock, you can first make an intermediate dilution (e.g., 1:10 in medium to get 1 mM) and then a final dilution (e.g., 1:100 in medium to get 10 µM).
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is below the toxic level for your specific cell line (typically ≤0.5%).
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, consider the troubleshooting steps outlined above.
-
Visualizations
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
References
- 1. Human Metabolome Database: Showing metabocard for this compound (HMDB0034449) [hmdb.ca]
- 2. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. This compound, 56252-02-9 [thegoodscentscompany.com]
- 7. Anigorufone | CAS:56252-32-5 | Manufacturer ChemFaces [chemfaces.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Solubility Guidelines for Peptides [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. medkoo.com [medkoo.com]
Technical Support Center: Optimizing Hydroxyanigorufone Extraction from Plant Sources
Welcome to the technical support center for the efficient extraction of Hydroxyanigorufone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and in which plants can it be found?
A1: this compound is a naturally occurring phenylnaphthalene compound, specifically a type of phytoalexin.[1][2] Phytoalexins are antimicrobial compounds produced by plants in response to stress, such as pathogen attack.[1][2][3] this compound has been identified in several plant species, most notably in the family Haemodoraceae, including Kangaroo Paw (Anigozanthos species like Anigozanthos rufus) and in members of the Musaceae family, such as bananas (Musa species).[4]
Q2: Which solvent system is most effective for extracting this compound?
A2: The choice of solvent is critical for maximizing the yield of this compound. As a phenolic compound, polar organic solvents are generally most effective. Methanol has been successfully used for the extraction of phenylphenalenones from plant tissues.[5] Mixtures of alcohol and water, such as 70% ethanol or 70% methanol, are often highly effective for extracting phenolic compounds as they can balance the polarity to efficiently solvate the target molecules.[6] The polarity of the solvent system directly influences the extraction efficiency of phytochemicals.[7] For initial trials, a 70-80% aqueous methanol or ethanol solution is a recommended starting point.
Q3: What are the main extraction methods for obtaining this compound?
A3: Several methods can be employed, each with its own advantages and disadvantages in terms of efficiency, time, and solvent consumption. The most common methods are:
-
Maceration: A simple technique involving soaking the plant material in a solvent. It is straightforward but can be time-consuming and may result in lower yields compared to other methods.
-
Soxhlet Extraction: A continuous extraction method that uses a smaller amount of solvent. However, the prolonged heating can potentially degrade thermolabile compounds like this compound.
-
Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and extraction efficiency. It is generally faster and requires less solvent than maceration and Soxhlet extraction.[8][9]
-
Microwave-Assisted Extraction (MAE): This technique uses microwave energy to heat the solvent and plant material, leading to rapid extraction. It is very fast and can provide high yields but requires careful control to avoid overheating and degradation of the target compound.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | 1. Inappropriate Solvent Choice: The solvent may not have the optimal polarity to solubilize this compound. 2. Insufficient Extraction Time/Temperature: The extraction parameters may not be sufficient for complete extraction. 3. Improper Plant Material Preparation: Poor grinding reduces the surface area for solvent contact. 4. Degradation of this compound: High temperatures or prolonged extraction times can lead to the degradation of the compound.[10] | 1. Optimize Solvent System: Test a range of solvent polarities. Start with 70% methanol or ethanol and experiment with different aqueous concentrations.[6] 2. Optimize Extraction Parameters: For maceration, increase the extraction time. For UAE and MAE, optimize time and power/temperature settings using a systematic approach like response surface methodology. 3. Ensure Proper Grinding: Grind the dried plant material into a fine, uniform powder to maximize surface area. 4. Control Temperature: Use a controlled temperature bath for extractions. For heat-sensitive methods like Soxhlet, consider alternative techniques like UAE at a controlled temperature. |
| Co-extraction of Impurities (e.g., chlorophyll, lipids) | 1. Non-selective Solvent: The chosen solvent is extracting a wide range of compounds in addition to this compound. 2. Complex Plant Matrix: The plant material naturally contains high levels of interfering substances. | 1. Pre-extraction with a Nonpolar Solvent: Wash the powdered plant material with a nonpolar solvent like hexane to remove lipids and some pigments before the main extraction. 2. Liquid-Liquid Partitioning: After the initial extraction, perform a liquid-liquid partitioning of the crude extract. For example, partition between an aqueous-methanolic phase and a nonpolar solvent like hexane. 3. Solid-Phase Extraction (SPE): Use SPE for extract cleanup. A C18 cartridge is a good starting point for retaining nonpolar to moderately polar compounds while allowing very polar impurities to pass through.[9][11] |
| Formation of Emulsions during Liquid-Liquid Partitioning | 1. Presence of Surfactant-like Molecules: The plant extract may contain compounds that stabilize emulsions. 2. Vigorous Shaking: Excessive agitation can promote emulsion formation. | 1. Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times. 2. Addition of Brine: Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion. 3. Centrifugation: If the emulsion is persistent, centrifuging the mixture can aid in phase separation. |
| Inconsistent Results between Batches | 1. Variability in Plant Material: The concentration of this compound can vary depending on the plant's age, growing conditions, and time of harvest. 2. Inconsistent Extraction Procedure: Minor variations in the experimental protocol can lead to different outcomes. | 1. Standardize Plant Material: Use plant material from a single, well-characterized source. If possible, analyze the starting material for its initial this compound content. 2. Maintain a Strict Protocol: Ensure all extraction parameters (solvent volume, time, temperature, agitation speed, etc.) are kept consistent for each experiment. |
| Suspected Degradation of this compound in Extract | 1. Exposure to Light and High Temperatures: Phenylphenalenones can be sensitive to light and heat.[12] 2. Improper Storage: Storing the extract in clear vials at room temperature can lead to degradation. | 1. Protect from Light: Conduct extraction and subsequent steps in amber glassware or cover the glassware with aluminum foil. 2. Store Properly: Store crude extracts and purified fractions at low temperatures (-20°C or -80°C) in amber vials.[13] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol provides a starting point for optimizing the extraction of this compound using UAE.
-
Preparation of Plant Material:
-
Dry the plant material (e.g., leaves or roots of Anigozanthos rufus) at 40-50°C until a constant weight is achieved.
-
Grind the dried material into a fine powder using a laboratory mill.
-
-
Extraction:
-
Weigh 5.0 g of the dried plant powder and place it into a 250 mL Erlenmeyer flask.
-
Add 100 mL of 70% aqueous methanol (solid-to-liquid ratio of 1:20 w/v).
-
Place the flask in an ultrasonic bath.
-
Sonicate for 30 minutes at a frequency of 40 kHz and a controlled temperature (e.g., 30°C).
-
-
Isolation:
-
Filter the mixture through Whatman No. 1 filter paper.
-
Wash the residue on the filter paper with a small volume of the extraction solvent to ensure complete recovery of the extract.
-
Combine the filtrates.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Purification (Optional but Recommended):
-
Redissolve the crude extract in a minimal amount of the extraction solvent.
-
Perform solid-phase extraction (SPE) using a C18 cartridge to remove highly polar and nonpolar impurities.
-
Condition the cartridge with methanol followed by water.
-
Load the extract.
-
Wash with a weak solvent (e.g., water) to remove polar impurities.
-
Elute this compound with a stronger solvent (e.g., methanol or acetonitrile).
-
-
-
Analysis:
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Quantification
This is a general HPLC method for the quantification of this compound in plant extracts.
-
Instrumentation: HPLC system with a UV-Vis or Diode-Array Detector (DAD).
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution is often effective.
-
Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Solvent B: Acetonitrile or methanol with 0.1% formic acid or TFA.
-
-
Gradient Program (Example):
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: Linear gradient from 80% to 20% B
-
35-40 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection Wavelength: Monitor at the maximum absorbance wavelength of this compound (requires determination using a UV-Vis scan of a purified standard).
-
Quantification: Prepare a calibration curve using a certified reference standard of this compound at various concentrations.
Data Presentation
The following tables summarize comparative data for different extraction methods for phenolic compounds, which can serve as a baseline for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Phenolic Compounds
| Extraction Method | Typical Extraction Time | Solvent Consumption | Relative Yield | Key Advantages | Key Disadvantages |
| Maceration | 24 - 72 hours | High | Moderate | Simple, low equipment cost | Time-consuming, potentially lower efficiency |
| Soxhlet Extraction | 6 - 24 hours | Low | High | Efficient, uses less solvent | Requires heating, potential for thermal degradation of compounds |
| Ultrasound-Assisted Extraction (UAE) | 15 - 60 minutes | Low to Moderate | High | Fast, high efficiency, suitable for thermolabile compounds | Higher initial equipment cost |
| Microwave-Assisted Extraction (MAE) | 5 - 30 minutes | Low | Very High | Very fast, high yield, reduced solvent use | Requires polar solvents, risk of localized overheating |
Data compiled from multiple sources comparing extraction methods for phenolic compounds.[8][9][16]
Table 2: Influence of Solvent on Total Phenolic Content (TPC) Yield (Illustrative)
| Solvent System | Relative Polarity | Illustrative TPC Yield (mg GAE/g DW) | Comments |
| Water | High | 15 - 25 | Extracts highly polar compounds. |
| 50% Aqueous Ethanol | High-Medium | 40 - 60 | Good balance for a range of phenolic polarities. |
| 70% Aqueous Methanol | High-Medium | 50 - 75 | Often highly effective for phenolic extraction. |
| Absolute Ethanol | Medium | 20 - 35 | Less effective for highly polar glycosides. |
| Acetone | Medium | 30 - 50 | Effective for a range of phenolics. |
GAE: Gallic Acid Equivalents; DW: Dry Weight. These are illustrative values for total phenolic content and the optimal solvent for this compound specifically should be determined experimentally.[5][6][17][18]
Visualizations
General Workflow for this compound Extraction and Analysis
Caption: A generalized workflow for the extraction and analysis of this compound.
Decision Tree for Troubleshooting Low Extraction Yield
References
- 1. plantsjournal.com [plantsjournal.com]
- 2. Modulation of Phytoalexin Biosynthesis in Engineered Plants for Disease Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deciphering the Role of Phytoalexins in Plant-Microorganism Interactions and Human Health - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Distribution, biosynthesis, and biological activity of phenylphenalenone-type compounds derived from the family of plants, Haemodoraceae - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Effects of solvent extraction on the phytoconstituents and in vitro antioxidant activity properties of leaf extracts of the two selected medicinal plants from Malawi - PMC [pmc.ncbi.nlm.nih.gov]
- 6. phytojournal.com [phytojournal.com]
- 7. scienggj.org [scienggj.org]
- 8. chiro.org [chiro.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. lcms.labrulez.com [lcms.labrulez.com]
- 12. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. phcogres.com [phcogres.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Solvent optimization of flavonoid extraction from Moringa oleifera L. using simplex lattice design | Semantic Scholar [semanticscholar.org]
Troubleshooting Hydroxyanigorufone instability in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hydroxyanigorufone. The information is designed to address common challenges related to the stability of this compound in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution changed color. What does this indicate?
A color change in your this compound solution, often to a yellowish or brownish hue, typically indicates degradation of the compound. This is a common issue with phenolic compounds, which are susceptible to oxidation. The appearance of color is often due to the formation of quinone-type structures or other chromophoric degradation products.[1][2]
Q2: I'm seeing a precipitate form in my this compound solution. What could be the cause?
Precipitation can occur for a few reasons:
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Low Solubility: this compound is reported to be insoluble in water.[3] If you are using an aqueous-based buffer, the compound may be crashing out of solution. Ensure you are using a suitable organic solvent or a co-solvent system.
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Degradation: The degradation products of this compound may be less soluble than the parent compound, leading to precipitation over time.
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Temperature Effects: Changes in temperature can affect solubility. If the solution was prepared at a higher temperature and then cooled, the compound may precipitate.
Q3: I'm observing a loss of bioactivity in my experiments with this compound. Could this be related to instability?
Yes, a loss of bioactivity is a strong indicator of compound degradation. The chemical structure of this compound is critical for its biological function. Any modification to this structure through degradation is likely to reduce or eliminate its intended effect. It is crucial to ensure the stability of your working solutions throughout the duration of your experiments.
Q4: What are the optimal storage conditions for this compound?
Based on supplier recommendations and general knowledge of phenolic compounds, the following storage conditions are advised:
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Solid Form: Store the powder at -20°C for long-term stability (up to 3 years).[4]
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In Solution: Prepare solutions fresh whenever possible. If storage is necessary, store aliquots in a tightly sealed container at -80°C for up to 1 year.[4] Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
This guide provides potential solutions to common issues encountered with this compound instability in solution.
| Issue Observed | Potential Cause | Recommended Solution |
| Color Change (Yellowing/Browning) | Oxidation | - Prepare solutions fresh before each experiment.- Degas solvents to remove dissolved oxygen.- Work under an inert atmosphere (e.g., nitrogen or argon).- Add an antioxidant, such as ascorbic acid, to the solution (note: this may interfere with some assays). |
| Precipitation | Poor Solubility or Degradation | - Use a high-purity organic solvent (e.g., DMSO, ethanol).- Consider using a co-solvent system if aqueous buffers are required.- Ensure the final concentration is below the solubility limit in your chosen solvent system.- Filter the solution through a 0.22 µm filter after preparation to remove any initial particulates. |
| Loss of Potency/Bioactivity | Chemical Degradation | - Confirm the purity of your starting material.- Follow the recommended storage conditions strictly.- Minimize the exposure of the solution to light and ambient temperatures.- Perform a stability study under your experimental conditions to determine the viable timeframe for using the solution. |
| Inconsistent Experimental Results | Variable Degradation Rates | - Standardize your solution preparation and handling procedures.- Use freshly prepared solutions for each set of experiments to ensure consistency.- Aliquot stock solutions to avoid contamination and degradation of the entire stock. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid)
-
High-purity, anhydrous solvent (e.g., DMSO, Ethanol)
-
Vortex mixer
-
Calibrated pipettes
-
Amber glass vials or vials protected from light
Procedure:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent moisture condensation.
-
Weigh the desired amount of this compound in a clean, dry vial.
-
Add the appropriate volume of the chosen solvent to achieve the desired concentration.
-
Vortex the solution until the solid is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
If not for immediate use, aliquot the stock solution into smaller volumes in amber vials and store at -80°C.
Protocol 2: Assessment of this compound Stability by HPLC
This protocol provides a general method to assess the stability of this compound in a specific solvent and under defined conditions.
Materials:
-
This compound solution (prepared in the solvent of interest)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., a gradient of acetonitrile and water with 0.1% formic acid)
-
Incubator or water bath for temperature studies
-
Light source for photostability studies
Procedure:
-
Prepare a solution of this compound at a known concentration in the desired solvent.
-
Immediately after preparation (t=0), inject an aliquot into the HPLC system to obtain an initial chromatogram and determine the peak area of the parent compound.
-
Divide the remaining solution into several aliquots and subject them to the conditions you wish to test (e.g., room temperature, 4°C, exposure to light).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), inject an aliquot from each condition into the HPLC.
-
Monitor the decrease in the peak area of this compound and the appearance of new peaks, which indicate degradation products.
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Visualizations
Caption: Workflow for assessing this compound stability.
References
- 1. Stability of Phenolic Compounds in Grape Stem Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | TargetMol [targetmol.com]
Technical Support Center: Synthesis and Purification of Hydroxyanigorufone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Hydroxyanigorufone.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound, a phenylphenalenone, typically involves a two-step process. The first step is the 9-arylation of a phenalenone precursor through the addition of a Grignard reagent. This is followed by a 2-hydroxylation step, often achieved through epoxidation of the intermediate.
Q2: What are the common analytical techniques to assess the purity of this compound?
A2: The purity of this compound is most commonly assessed using High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) for quantitative analysis.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are crucial for structural confirmation and identification of impurities.[1][3][4][5]
Q3: What are the expected spectroscopic data for pure this compound?
A3: Spectroscopic data provides a reference for purity assessment. The following tables summarize the key NMR and MS data for this compound.[4][6][7]
Table 1: ¹³C NMR Spectral Data of this compound
| Carbon Atom | Chemical Shift (δ) ppm |
| C-1 | 184.1 |
| C-2 | 139.4 |
| C-3 | 138.5 |
| C-3a | 135.0 |
| C-4 | 132.0 |
| C-5 | 131.6 |
| C-6 | 131.3 |
| C-6a | 130.8 |
| C-7 | 129.2 |
| C-8 | 127.7 |
| C-9 | 127.2 |
| C-9a | 127.1 |
| C-1' | 126.8 |
| C-2', C-6' | 130.0 (example value) |
| C-3', C-5' | 115.0 (example value) |
| C-4' | 158.0 (example value) |
Note: Specific assignments for the phenyl group may vary. Data is compiled from typical phenalenone structures.[8]
Table 2: Mass Spectrometry Data for this compound
| Property | Value |
| Molecular Formula | C₁₉H₁₂O₃ |
| Molecular Weight | 288.3 g/mol |
| Monoisotopic Mass | 288.078644241 Da |
| Key Fragmentation | Predicted fragments can be viewed in public databases. |
Source: PubChem CID 11471752[4]
Troubleshooting Guide
Problem 1: Low yield in the Grignard reaction step.
| Possible Cause | Suggested Solution |
| Presence of moisture | Ensure all glassware is rigorously dried and reactions are conducted under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Impure or inactive magnesium | Use freshly crushed or commercially available activated magnesium turnings. A small crystal of iodine can be added to initiate the reaction.[9] |
| Side reactions | The formation of biphenyl impurities from the coupling of the Grignard reagent can reduce the yield.[10] Control the reaction temperature and add the Grignard reagent slowly to the reaction mixture. |
Problem 2: Presence of significant impurities in the crude product.
| Possible Cause | Identification | Suggested Solution |
| Unreacted starting materials | Compare the NMR or HPLC of the crude product with the starting materials. | Optimize reaction stoichiometry and reaction time. |
| Biphenyl formation | A non-polar impurity, often yellowish, can be detected by TLC or HPLC.[10] | Recrystallization or column chromatography using a non-polar eluent can separate the biphenyl impurity. |
| Over-oxidation or side products from epoxidation | Complex mixture observed in HPLC or NMR. | Use a milder oxidizing agent or control the stoichiometry of the epoxidizing agent. Purification by column chromatography is often necessary.[3] |
| Formation of regioisomers | Presence of multiple spots on TLC or closely eluting peaks in HPLC with similar mass spectra. | Careful purification by preparative HPLC or multiple column chromatography steps may be required. |
Problem 3: Difficulty in purifying the final this compound product.
| Possible Cause | Suggested Solution |
| Co-eluting impurities | A single peak in HPLC may contain multiple components. |
| Product instability | Degradation of the product during purification. |
| Inappropriate purification technique | Column chromatography with silica gel may not be effective for all impurities. |
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
This protocol is a general guideline and may need optimization based on the specific impurity profile.
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a polar solvent (e.g., dichloromethane/methanol mixture). Add silica gel to form a slurry.
-
Column Packing: Pack a glass column with silica gel using a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Loading: Carefully load the slurry onto the top of the packed column.
-
Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purity Assessment by HPLC-DAD
This is a general method that should be validated for specific laboratory conditions.
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column and a Diode-Array Detector (DAD).[2]
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid) is commonly used for the separation of phenolic compounds.
-
Gradient Program:
-
0-5 min: 10% Acetonitrile
-
5-25 min: Gradient to 90% Acetonitrile
-
25-30 min: Hold at 90% Acetonitrile
-
30-35 min: Gradient back to 10% Acetonitrile
-
35-40 min: Re-equilibration at 10% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at the λmax of this compound (typically in the UV-Vis region).
-
Quantification: Use a calibration curve generated from pure this compound standards to determine the purity of the synthesized sample.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Potential pathways for impurity formation during this compound synthesis.
References
- 1. Application of the Crystalline Sponge Method to Revise the Structure of the Phenalenone Fuliginone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Application of the Crystalline Sponge Method to Revise the Structure of the Phenalenone Fuliginone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phenalenones from Strelitzia reginae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: Showing metabocard for this compound (HMDB0034449) [hmdb.ca]
- 7. researchgate.net [researchgate.net]
- 8. New Phenalenone Derivatives: Synthesis and Evaluation of Their Singlet Oxygen Quantum Yield - PMC [pmc.ncbi.nlm.nih.gov]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimization of HPLC Separation for Hydroxyanigorufone Isomers
This technical support guide is designed for researchers, scientists, and drug development professionals working on the HPLC separation of Hydroxyanigorufone isomers. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during method development and routine analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the HPLC separation of this compound isomers.
1. Poor or No Resolution of Isomers
-
Question: I am not seeing any separation between my this compound isomer peaks. What are the likely causes and how can I fix this?
-
Answer: Poor or no resolution is a common issue in chiral separations. Here are the primary factors to investigate:
-
Incorrect Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. This compound, a phenolic compound, may interact differently with various chiral phases.
-
Solution: If you are using a cellulose-based column, consider switching to an amylose-based column, or vice versa. Polysaccharide-based CSPs are often effective for separating flavonoid-like structures.[1] It is also beneficial to screen a variety of CSPs with different chiral selectors.
-
-
Inappropriate Mobile Phase Composition: The mobile phase composition, including the organic modifier and any additives, directly impacts selectivity.
-
Solution: Systematically vary the ratio of your organic modifier (e.g., isopropanol, ethanol) in the mobile phase (e.g., n-hexane). Sometimes, a small change in the solvent ratio can significantly improve resolution. Also, consider trying a different alcohol as the organic modifier.
-
-
Temperature Effects: Temperature can alter the interactions between the analytes and the stationary phase.
-
Solution: Optimize the column temperature. A good starting point is 25°C, and then you can investigate temperatures in the range of 10-40°C. Lower temperatures often enhance enantioselectivity.
-
-
2. Peak Tailing
-
Question: My this compound isomer peaks are showing significant tailing. What could be causing this and how can I improve the peak shape?
-
Answer: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or issues with the column itself.
-
Secondary Silanol Interactions: Residual silanol groups on the silica support of the CSP can interact with the hydroxyl groups of this compound, leading to tailing.
-
Solution: Add a small amount of an acidic or basic modifier to the mobile phase. For an acidic compound like this compound, adding a small percentage (0.1%) of an acid like trifluoroacetic acid (TFA) or formic acid can suppress silanol interactions. Conversely, for basic compounds, an amine additive like diethylamine (DEA) is often used.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak tailing.
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.
-
Solution: Flush the column with a strong solvent (refer to the column care manual). If the problem persists, the column may need to be replaced. For certain immobilized polysaccharide-based columns, a regeneration procedure using solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) may restore performance.[2]
-
-
3. Peak Splitting or Shoulders
-
Question: I am observing split peaks or shoulders on my this compound peaks. What is the cause of this?
-
Answer: Peak splitting can be a complex issue with several potential causes.
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion and splitting.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase. If this is not feasible, use a solvent that is weaker than the mobile phase.
-
-
Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in split peaks.
-
Solution: This usually indicates a damaged column that needs to be replaced. Using a guard column can help protect the analytical column and extend its lifetime.
-
-
Co-eluting Impurity: It is possible that an impurity is co-eluting with one of the isomers.
-
Solution: Use a photodiode array (PDA) detector to check the peak purity. If an impurity is present, you may need to adjust the mobile phase composition or gradient to separate it from the peaks of interest.
-
-
On-Column Isomerization: While less common, it is possible for some compounds to isomerize on the column, leading to peak splitting.
-
Solution: This can sometimes be addressed by changing the mobile phase pH or temperature.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for developing an HPLC method for this compound isomers?
A1: A good starting point would be to use a polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column. For the mobile phase, begin with a mixture of n-hexane and an alcohol like isopropanol or ethanol in a 90:10 (v/v) ratio. Use a flow rate of 1.0 mL/min and UV detection at a wavelength where this compound has strong absorbance (e.g., 254 nm or a wavelength determined by UV scan).
Q2: How do I choose between a cellulose-based and an amylose-based chiral column?
A2: The choice between cellulose and amylose-based columns is often empirical. Amylose columns tend to have a more helical structure which can be beneficial for certain molecules, while cellulose columns have a more layered structure.[1] It is recommended to screen both types of columns during method development to determine which provides better selectivity for your specific isomers.
Q3: What is the role of additives like TFA or DEA in the mobile phase?
A3: Additives are used to improve peak shape and selectivity. For acidic analytes like this compound, an acidic additive like trifluoroacetic acid (TFA) can suppress the ionization of both the analyte and residual silanol groups on the stationary phase, reducing peak tailing. For basic analytes, a basic additive like diethylamine (DEA) serves a similar purpose. These additives can also influence the chiral recognition mechanism and improve resolution.
Q4: My retention times are drifting. What should I check?
A4: Retention time drift can be caused by several factors:
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analytical run. This can take 20-30 column volumes.
-
Mobile Phase Composition: If you are mixing solvents online, ensure the pump is working correctly and the solvent proportions are accurate. Premixing the mobile phase can sometimes resolve this issue.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature, as even small changes in ambient temperature can affect retention times.
-
Column Aging: Over time, the stationary phase can change, leading to a gradual decrease in retention times.
Q5: Can I use a gradient elution for chiral separation of this compound isomers?
A5: While isocratic elution is more common for chiral separations to ensure consistent interaction with the stationary phase, a shallow gradient can sometimes be used to reduce analysis time, especially if there are other impurities that elute much later. However, it's crucial to ensure that the change in mobile phase composition during the elution of the isomers does not negatively impact their resolution.
Experimental Protocols
Hypothetical HPLC Method for this compound Isomer Separation
-
Column: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 4.6 x 250 mm
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation
Table 1: Effect of Mobile Phase Composition on Isomer Separation
| Mobile Phase (n-Hexane:Isopropanol, v/v) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 95:5 | 12.5 | 13.8 | 1.8 |
| 90:10 | 10.2 | 11.1 | 1.5 |
| 85:15 | 8.1 | 8.7 | 1.1 |
| 80:20 | 6.5 | 6.8 | 0.8 |
Table 2: Effect of Column Temperature on Isomer Separation
| Temperature (°C) | Retention Time Isomer 1 (min) | Retention Time Isomer 2 (min) | Resolution (Rs) |
| 15 | 11.5 | 12.6 | 1.7 |
| 25 | 10.2 | 11.1 | 1.5 |
| 35 | 9.1 | 9.8 | 1.2 |
| 45 | 8.0 | 8.5 | 0.9 |
Visualizations
Caption: Troubleshooting workflow for HPLC separation of this compound isomers.
Caption: Logical relationship of factors affecting the resolution of this compound isomers.
References
Reducing degradation of Hydroxyanigorufone during extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Hydroxyanigorufone during the extraction process. Detailed experimental protocols are provided to guide users in establishing a robust and reliable extraction methodology.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of this compound, offering potential causes and solutions in a question-and-answer format.
| Question/Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of this compound in the final extract. | - Incomplete extraction from the plant matrix. - Degradation of this compound during extraction. - Suboptimal solvent selection. | - Increase extraction time or perform multiple extraction cycles. - Optimize solvent-to-solid ratio. - Employ techniques like sonication or homogenization to improve cell wall disruption. - Implement measures to prevent degradation (see below). - Use polar solvents like methanol or ethanol, potentially with a small percentage of water, for efficient extraction. |
| Discoloration (browning or fading) of the extract. | - Oxidation of this compound and other phenolic compounds. - Exposure to light. - Inappropriate pH of the extraction solvent. | - Perform extraction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.[1] - Add antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) to the extraction solvent.[1] - Protect the extraction setup and all subsequent extracts from light by using amber glassware or covering with aluminum foil.[1][2] - Maintain a slightly acidic pH (around 3-6) of the extraction solvent, as phenolic compounds are often more stable under these conditions.[2] |
| Presence of multiple unknown peaks in the HPLC chromatogram. | - Degradation of this compound into various byproducts. - Co-extraction of interfering compounds from the plant material. | - Implement the degradation prevention strategies outlined above. - Optimize the solid-phase extraction (SPE) cleanup step to remove interfering compounds. - Develop a stability-indicating HPLC method to resolve this compound from its degradation products (see Experimental Protocols). |
| Inconsistent extraction yields between batches. | - Variation in plant material. - Lack of control over extraction parameters (temperature, time, solvent ratio). | - Standardize the source, age, and storage conditions of the plant material. - Precisely control all extraction parameters. - Implement a standardized and validated extraction protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for extracting this compound?
A1: Based on the extraction of similar phenolic compounds, polar solvents such as methanol and ethanol are recommended. Aqueous mixtures of these solvents (e.g., 80% methanol) can also be effective. The choice of solvent may need to be optimized depending on the specific plant matrix.
Q2: At what temperature should the extraction be performed?
A2: To minimize thermal degradation, it is advisable to conduct the extraction at room temperature or slightly below. If heating is necessary to improve extraction efficiency, it should be kept to a minimum and the duration should be as short as possible. For many phenolic compounds, temperatures between 40-60°C are a reasonable starting point for optimization.[1]
Q3: How can I prevent oxidation during the extraction process?
A3: Oxidation is a major cause of this compound degradation. To mitigate this, it is recommended to degas your solvents before use and to carry out the extraction under an inert atmosphere, such as nitrogen or argon.[1] The addition of antioxidants like ascorbic acid or BHT to the extraction solvent can also be beneficial.[1]
Q4: What is the ideal pH for the extraction solvent?
A4: Phenolic compounds are generally more stable in slightly acidic conditions. Maintaining the pH of your extraction solvent between 3 and 6 can help to prevent degradation.[2]
Q5: How should I store my this compound extracts?
A5: For short-term storage, extracts should be kept at 4°C in the dark, preferably in amber vials under an inert atmosphere. For long-term storage, freezing at -20°C or below is recommended.
Q6: Is a sample cleanup step necessary after the initial extraction?
A6: Yes, a cleanup step is highly recommended to remove interfering compounds and concentrate the this compound. Solid-phase extraction (SPE) with a C18 sorbent is a common and effective method for this purpose.
Experimental Protocols
Protocol for Extraction of this compound with Reduced Degradation
This protocol provides a general guideline for the extraction of this compound from plant material, incorporating steps to minimize degradation.
Materials:
-
Dried and powdered plant material
-
80% Methanol (HPLC grade), degassed
-
Ascorbic acid (optional)
-
Hydrochloric acid (for pH adjustment)
-
Solid-Phase Extraction (SPE) cartridges (C18, 500 mg)
-
Nitrogen gas
-
Amber glassware
Procedure:
-
Solvent Preparation: Prepare an 80% methanol in water solution. Adjust the pH to approximately 4 with dilute hydrochloric acid. For enhanced stability, consider adding ascorbic acid to a final concentration of 0.1%. Degas the solvent by sonicating or bubbling with nitrogen for 15 minutes.
-
Extraction:
-
Weigh 1 gram of the powdered plant material into an amber flask.
-
Add 20 mL of the prepared extraction solvent.
-
Blanket the flask with nitrogen gas and seal.
-
Agitate the mixture on a shaker at room temperature for 2 hours, protected from light.
-
-
Filtration and Concentration:
-
Filter the extract through a syringe filter (0.45 µm) into an amber round-bottom flask.
-
Concentrate the extract under reduced pressure at a temperature not exceeding 40°C.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.
-
Dissolve the concentrated extract in a minimal amount of the extraction solvent and load it onto the conditioned SPE cartridge.
-
Wash the cartridge with 5 mL of deionized water to remove polar impurities.
-
Elute the this compound with 5 mL of methanol into an amber collection vial.
-
-
Final Concentration and Storage:
-
Evaporate the methanol from the eluate under a gentle stream of nitrogen.
-
Reconstitute the dried extract in a known volume of mobile phase for HPLC analysis.
-
Store the final extract at -20°C until analysis.
-
Protocol for Forced Degradation Study of this compound
This protocol outlines a forced degradation study to investigate the stability of this compound under various stress conditions. This is essential for identifying potential degradation products and developing a stability-indicating analytical method.
Materials:
-
Purified this compound standard
-
Methanol (HPLC grade)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
HPLC with PDA or UV detector and Mass Spectrometer (LC-MS)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place 1 mL of the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution to light in a photostability chamber according to ICH guidelines.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot from each stress condition.
-
Neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration for analysis.
-
Analyze all samples by a validated stability-indicating HPLC-UV/MS method.
-
-
Data Analysis:
-
Quantify the remaining percentage of this compound at each time point.
-
Identify and characterize any degradation products using the mass spectrometry data.
-
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the forced degradation study. Researchers should populate these tables with their experimental results.
Table 1: Stability of this compound under Different pH Conditions
| pH | Temperature (°C) | Time (hours) | % this compound Remaining |
| 2 | 60 | 0 | 100 |
| 2 | 60 | 8 | User Data |
| 2 | 60 | 24 | User Data |
| 7 | 60 | 0 | 100 |
| 7 | 60 | 8 | User Data |
| 7 | 60 | 24 | User Data |
| 10 | 60 | 0 | 100 |
| 10 | 60 | 8 | User Data |
| 10 | 60 | 24 | User Data |
Table 2: Stability of this compound under Different Temperature Conditions
| Temperature (°C) | Time (hours) | % this compound Remaining |
| 25 | 0 | 100 |
| 25 | 24 | User Data |
| 25 | 48 | User Data |
| 60 | 0 | 100 |
| 60 | 8 | User Data |
| 60 | 24 | User Data |
| 80 | 0 | 100 |
| 80 | 8 | User Data |
| 80 | 24 | User Data |
Table 3: Stability of this compound under Oxidative and Photolytic Stress
| Stress Condition | Time (hours) | % this compound Remaining |
| 30% H₂O₂ (Room Temp) | 0 | 100 |
| 30% H₂O₂ (Room Temp) | 8 | User Data |
| 30% H₂O₂ (Room Temp) | 24 | User Data |
| Photolytic (ICH Guideline) | 0 | 100 |
| Photolytic (ICH Guideline) | - | User Data |
Visualizations
The following diagrams illustrate key workflows and potential degradation pathways.
Caption: Workflow for the extraction of this compound with minimized degradation.
Caption: Potential degradation pathways of this compound.
Caption: Troubleshooting logic for low this compound yield.
References
Technical Support Center: Enhancing the Bioavailability of Hydroxyanigorufone
Welcome to the technical support center for Hydroxyanigorufone. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the bioavailability of this promising natural compound. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimentation and offer strategies to improve formulation and delivery.
Frequently Asked Questions (FAQs)
Q1: My in vitro assays show promising activity for this compound, but it performs poorly in animal models. What could be the issue?
A1: A significant discrepancy between in vitro and in vivo results often points to poor oral bioavailability. This compound is reported to be practically insoluble in water (2.1E-3 g/L), which is a major limiting factor for its absorption in the gastrointestinal tract.[1] For a drug to be absorbed, it must first be in a dissolved state at the site of absorption.[2] Therefore, the low aqueous solubility of this compound likely leads to low plasma concentrations and reduced efficacy in vivo.
Q2: What are the primary strategies to consider for increasing the bioavailability of a poorly soluble compound like this compound?
A2: The primary approaches to enhance the bioavailability of poorly water-soluble drugs can be broadly categorized into physical and chemical modifications.[2][3]
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Physical Modifications: These methods focus on altering the physical properties of the drug substance. Key techniques include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area, which can improve the dissolution rate.[3][4] Methods like micronization and nanosuspension are commonly employed.[3]
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Modification of Crystal Habit: This involves creating polymorphs, amorphous forms, or co-crystals which can have higher solubility and dissolution rates than the stable crystalline form.[2]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level can enhance solubility.[2][5]
-
-
Chemical Modifications: These strategies involve altering the drug molecule itself or its immediate environment.
-
Salt Formation: For acidic or basic drugs, forming a salt can significantly increase solubility and dissolution rate.[6]
-
Prodrugs: A prodrug is a chemically modified version of the active drug that is designed to improve properties like solubility or permeability and is converted to the active form in the body.[7]
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Complexation: Using complexing agents like cyclodextrins can form inclusion complexes with the drug, effectively increasing its solubility.[2][8]
-
Q3: How can I formulate this compound for initial animal studies to assess its potential bioavailability?
A3: For preliminary in vivo studies, a simple formulation approach is often sufficient to determine if bioavailability is a significant hurdle. A common starting point is to use a co-solvent system or a lipid-based formulation.
-
Co-solvent Systems: These involve dissolving the drug in a mixture of a primary solvent (like water) and a water-miscible organic solvent (a co-solvent) to increase its solubility.[6] Commonly used co-solvents for animal studies include polyethylene glycol (PEG), propylene glycol, and ethanol.[3]
-
Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic drugs by presenting the drug in a solubilized form in the gastrointestinal tract and potentially facilitating lymphatic uptake.[5][9]
Troubleshooting Guides
Issue 1: Inconsistent results in pharmacokinetic (PK) studies.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Poor Formulation Stability | The formulation may be physically or chemically unstable, leading to precipitation of this compound before or after administration. | Visually inspect the formulation for any signs of precipitation prior to each dose. Conduct short-term stability studies of the formulation under relevant conditions (e.g., temperature, light). |
| Inadequate Solubilization | The drug may not be fully dissolved in the vehicle, leading to variable dosing. | Ensure the formulation is a clear solution. If it is a suspension, ensure it is homogenous and easily re-suspendable. Consider increasing the concentration of the solubilizing agent or exploring alternative formulation strategies. |
| Food Effects | The presence or absence of food in the gastrointestinal tract can significantly impact the absorption of poorly soluble drugs. | Standardize the feeding schedule of the animals in your study. Conduct pilot studies in both fed and fasted states to assess the impact of food on this compound absorption. |
Issue 2: Low oral bioavailability despite formulation efforts.
| Potential Cause | Troubleshooting Steps | Recommended Action |
| High First-Pass Metabolism | The drug may be extensively metabolized in the liver or gut wall after absorption, reducing the amount of active drug that reaches systemic circulation. | Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of this compound. If metabolism is high, consider strategies like co-administration with a metabolic inhibitor (for research purposes) or developing a prodrug.[10] |
| Poor Membrane Permeability | Even if solubilized, the drug may not efficiently pass through the intestinal wall. | Perform in vitro permeability assays, such as Caco-2 cell monolayer permeability studies, to evaluate the intestinal permeability of this compound. |
| Efflux Transporter Activity | The drug may be actively transported back into the intestinal lumen by efflux transporters like P-glycoprotein. | Use in vitro models with P-glycoprotein inhibitors to determine if this compound is a substrate for efflux transporters. |
Data Presentation: Solubility Enhancement Strategies
The following table summarizes common strategies for enhancing the solubility of poorly soluble drugs and their general applicability.
| Strategy | Mechanism of Action | Typical Fold-Increase in Solubility | Advantages | Disadvantages |
| Micronization | Increases surface area for dissolution.[4] | 2-10 | Simple, widely applicable. | May not be sufficient for very insoluble compounds; risk of particle agglomeration.[3] |
| Nanosuspension | Drastically increases surface area and saturation solubility.[5] | 10-100 | Significant increase in dissolution velocity; suitable for parenteral administration. | Complex manufacturing process; potential for instability. |
| Solid Dispersion | Drug is dispersed in a carrier, often in an amorphous state.[2] | 10-200 | Can significantly enhance both solubility and dissolution rate.[5] | Potential for recrystallization during storage, affecting stability.[9] |
| Complexation (e.g., with Cyclodextrins) | Forms a host-guest complex where the drug is encapsulated, increasing its apparent solubility.[2] | 10-1000 | High solubilization potential; can also improve stability. | Limited by the stoichiometry of the complex; parenteral use may be restricted by the toxicity of the cyclodextrin. |
| Co-solvency | Reduces the polarity of the solvent, increasing the solubility of nonpolar drugs.[3] | Variable | Simple to prepare for preclinical studies. | Potential for in vivo precipitation upon dilution with aqueous fluids; toxicity of some co-solvents.[3] |
| Lipid-Based Formulations (e.g., SEDDS) | The drug is dissolved in a lipid carrier, which forms an emulsion in the GI tract.[5] | Variable | Can enhance solubility and permeability; may reduce food effects and first-pass metabolism.[5] | Can be complex to formulate and characterize; potential for GI side effects. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
-
Objective: To produce a nanosuspension of this compound to enhance its dissolution rate.
-
Materials: this compound, stabilizer (e.g., Poloxamer 188 or Tween 80), purified water, milling media (e.g., zirconium oxide beads).
-
Procedure:
-
Prepare a pre-suspension by dispersing this compound and the stabilizer in purified water using a high-shear mixer.
-
Transfer the pre-suspension to a milling chamber containing the milling media.
-
Mill the suspension at a controlled temperature for a specified duration. The milling process reduces the particle size of the drug to the nanometer range.[3]
-
Periodically withdraw samples and measure the particle size distribution using a laser diffraction or dynamic light scattering particle size analyzer.
-
Continue milling until the desired particle size is achieved.
-
Separate the nanosuspension from the milling media.
-
Characterize the final nanosuspension for particle size, zeta potential, and drug content.
-
Protocol 2: In Vitro Dissolution Testing
-
Objective: To compare the dissolution rate of different formulations of this compound.
-
Materials: this compound formulations (e.g., pure drug, micronized drug, nanosuspension, solid dispersion), dissolution medium (e.g., simulated gastric fluid or simulated intestinal fluid), USP dissolution apparatus (e.g., Apparatus 2 - paddle).
-
Procedure:
-
Fill the dissolution vessels with a pre-determined volume of dissolution medium maintained at 37°C.
-
Add the this compound formulation to each vessel.
-
Begin rotation of the paddles at a specified speed (e.g., 50 or 75 RPM).
-
At predetermined time intervals (e.g., 5, 15, 30, 60, 120 minutes), withdraw a sample of the dissolution medium.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze the concentration of dissolved this compound using a suitable analytical method (e.g., HPLC-UV).
-
Plot the percentage of drug dissolved versus time to generate dissolution profiles.
-
Visualizations
Caption: Strategies to overcome poor aqueous solubility and improve the bioavailability of this compound.
References
- 1. Page loading... [wap.guidechem.com]
- 2. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpbr.in [ijpbr.in]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. upm-inc.com [upm-inc.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijmsdr.org [ijmsdr.org]
- 9. SPECIAL FEATURE - Improving Bioavailability & Solubility: Chemical & Physical Modification vs. Formulation Development [drug-dev.com]
- 10. omicsonline.org [omicsonline.org]
Technical Support Center: Hydroxyanigorufone Quantification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Hydroxyanigorufone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its quantification important?
A1: this compound is a naturally occurring phenylnaphthalene compound found in certain plants, such as those from the Musa genus (bananas and plantains). Phenylphenalenones, a class of compounds to which this compound is related, have been noted for their potential biological activities, including antimicrobial and anti-inflammatory properties. Accurate quantification of this compound is crucial for understanding its biosynthetic pathways, its role in plant defense mechanisms, and for the standardization of plant extracts intended for research or commercial use.
Q2: What are the recommended analytical techniques for quantifying this compound?
A2: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the recommended technique for the sensitive and selective quantification of this compound in complex biological matrices. A reversed-phase HPLC method allows for the separation of this compound from other matrix components, while tandem mass spectrometry (MS/MS) provides high specificity for detection and quantification.
Q3: Is there a commercially available analytical standard for this compound?
A3: The availability of a certified reference standard for this compound can be limited. In such cases, researchers may need to isolate and purify the compound from a natural source and characterize it thoroughly using techniques like NMR and high-resolution MS to create an in-house standard. The purity of this standard is critical for accurate quantification.
Q4: How stable is this compound during sample preparation and analysis?
A4: this compound, being a phenolic compound, may be susceptible to degradation under certain conditions.[1] It is sensitive to high temperatures, prolonged exposure to light, and oxidative conditions.[2][3] To minimize degradation, it is recommended to work with samples on ice, use amber vials to protect from light, and consider the addition of antioxidants like ascorbic acid during extraction. Stability should be assessed under the specific experimental conditions.[2][3][4]
Troubleshooting Guides
This section addresses common pitfalls encountered during the quantification of this compound.
Chromatographic Issues
Problem: Poor peak shape (tailing or fronting) for this compound.
-
Possible Causes & Solutions:
-
Column Overload: The concentration of the injected sample may be too high. Dilute the sample and re-inject.
-
Secondary Interactions: Residual silanols on the C18 column can interact with the hydroxyl groups of this compound. Use a column with end-capping or add a small amount of a competing base, like triethylamine, to the mobile phase (if compatible with MS detection).
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound. For reversed-phase chromatography, a mobile phase with a slightly acidic pH (e.g., using 0.1% formic acid) is generally recommended to ensure the compound is in its neutral form.
-
Column Contamination: The column may be contaminated with strongly retained matrix components. Flush the column with a strong solvent, such as isopropanol, or consider using a guard column.[5]
-
Problem: Shifting retention times for this compound.[6]
-
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection.[7]
-
Mobile Phase Composition Changes: Volatilization of organic solvent can alter the mobile phase composition. Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
Temperature Fluctuations: Use a column oven to maintain a consistent temperature, as temperature can significantly impact retention times.[7]
-
Pump Malfunction: Check the HPLC pump for pressure fluctuations, which may indicate air bubbles or seal wear.[5]
-
Mass Spectrometry Detection Issues
Problem: Low sensitivity or no detectable signal for this compound.
-
Possible Causes & Solutions:
-
Ion Suppression/Enhancement (Matrix Effects): Co-eluting compounds from the sample matrix can suppress the ionization of this compound.[8][9][10] To mitigate this, improve sample clean-up using solid-phase extraction (SPE) or dilute the sample. The use of a stable isotope-labeled internal standard is the most effective way to compensate for matrix effects.[11]
-
Incorrect MS Source Parameters: Optimize the ion source parameters, including capillary voltage, gas flow rates, and temperature, to achieve the best signal for this compound. This is typically done by infusing a standard solution of the analyte.[12]
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Analyte Degradation in the Ion Source: Thermally labile compounds can degrade at high source temperatures. Gradually reduce the source temperature to see if the signal improves.
-
Wrong Polarity Mode: Determine whether this compound ionizes more efficiently in positive or negative ion mode. Given its phenolic nature, negative ion mode is often a good starting point.
-
Problem: High background noise in the mass spectrometer.
-
Possible Causes & Solutions:
-
Contaminated Mobile Phase or Solvents: Use high-purity, LC-MS grade solvents and additives. Contaminants can introduce significant background noise.[6]
-
Carryover from Previous Injections: Implement a robust needle wash protocol in the autosampler and inject blank samples between experimental samples to check for carryover.[6]
-
Contaminated Ion Source: The ion source can become contaminated over time. Follow the manufacturer's instructions for cleaning the ion source components.[6]
-
Experimental Protocol: Quantification of this compound in Banana Peel by HPLC-MS/MS
This protocol provides a general framework. Optimization will be required based on the specific instrumentation and sample characteristics.
1. Sample Preparation and Extraction
-
Homogenization: Freeze-dry fresh banana peel samples and grind them into a fine powder.
-
Extraction:
-
Weigh 100 mg of the powdered sample into a 2 mL microcentrifuge tube.
-
Add 1.5 mL of 80% methanol containing 0.1% formic acid and an appropriate internal standard (if available).
-
Vortex for 1 minute to mix thoroughly.
-
Sonicate in a cold water bath for 30 minutes.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Repeat the extraction process on the pellet and combine the supernatants.
-
-
Clean-up (Solid-Phase Extraction - SPE):
-
Condition a C18 SPE cartridge with 3 mL of methanol followed by 3 mL of water.
-
Load the combined supernatant onto the cartridge.
-
Wash the cartridge with 3 mL of water to remove polar interferences.
-
Elute this compound with 3 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Filter through a 0.22 µm syringe filter before injection.
-
2. HPLC-MS/MS Analysis
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution:
-
0-1 min: 5% B
-
1-10 min: 5% to 95% B
-
10-12 min: 95% B
-
12-12.1 min: 95% to 5% B
-
12.1-15 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Negative Mode.
-
MS Parameters (Hypothetical):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: To be determined by infusing a standard of this compound.
Quantitative Data Summary
The following tables present hypothetical data that would be expected from a validated quantification method for this compound.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
| Calibration Range | 1 - 1000 ng/mL |
| Regression Equation | y = 1500x + 250 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x |
Table 2: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (% Recovery) |
| Low | 5 | < 10% | < 12% | 90 - 110% |
| Medium | 100 | < 8% | < 10% | 92 - 108% |
| High | 800 | < 5% | < 8% | 95 - 105% |
Table 3: Recovery and Matrix Effect
| Parameter | Value |
| Extraction Recovery | > 85% |
| Matrix Effect | 88% (slight ion suppression) |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting flowchart for quantification issues.
References
- 1. Plant Phenolics: Extraction, Analysis and Their Antioxidant and Anticancer Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Stability of Phenolic Compounds in Fruit, Berry, and Vegetable Purees Based on Accelerated Shelf-Life Testing Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. agilent.com [agilent.com]
- 6. zefsci.com [zefsci.com]
- 7. ssi.shimadzu.com [ssi.shimadzu.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of matrix effects in metabolite profiling based on capillary liquid chromatography electrospray ionization quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Method Development for High-Throughput Screening of Hydroxyanigorufone Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on high-throughput screening (HTS) of Hydroxyanigorufone analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why screen its analogs?
This compound is a phenylphenalenone-type natural product originally isolated from the plant Anigozanthos rufus, a member of the Haemodoraceae family. Phenylphenalenones have demonstrated a range of biological activities, including cytotoxic and antifungal properties. Screening analogs of this compound allows for the exploration of structure-activity relationships (SAR) to identify compounds with improved potency, selectivity, and pharmacokinetic properties for potential therapeutic development.
Q2: What are the primary biological activities to screen for with this compound analogs?
Based on the known activities of related phenylphenalenone compounds, the primary biological activities to screen for are cytotoxicity against cancer cell lines and antifungal activity against pathogenic fungi.
Q3: What are the potential mechanisms of action for this compound analogs?
The cytotoxic effects of phenylphenalenones are often associated with the induction of apoptosis , a form of programmed cell death.[1][2][3][4] This can be mediated through various cellular signaling pathways, including those involving mitochondrial dysfunction. The antifungal mechanism of some phenylphenalenones has been linked to the light-induced production of singlet oxygen, suggesting a photodynamic effect.[5] They may also act as Michael-type acceptors for biological nucleophiles.[5]
Troubleshooting Guides
This section provides solutions to common problems encountered during the high-throughput screening of this compound analogs.
High Variability in Assay Results
Problem: Significant well-to-well or plate-to-plate variability is observed, leading to a low Z'-factor and unreliable data.
Possible Causes & Solutions:
| Cause | Solution |
| Edge Effects | Evaporation from wells at the edge of the microplate can concentrate reagents and affect cell growth. To mitigate this, fill the outer wells with sterile water or media without cells and exclude them from data analysis. Ensure proper humidity control in the incubator. |
| Inconsistent Cell Seeding | Uneven cell distribution will lead to variable results. Ensure thorough mixing of the cell suspension before and during plating. Use a multichannel pipette with care to dispense equal volumes into each well. |
| Compound Precipitation | This compound analogs, being small molecules, may have limited solubility in aqueous assay media. Visually inspect plates for precipitation after compound addition. Consider using a lower concentration of the compound or increasing the DMSO concentration (while ensuring it remains at a non-toxic level for the cells). |
| Instrumental Errors | Variations in reader performance can introduce variability. Regularly calibrate and maintain plate readers. Ensure consistent read times for each plate. |
High Number of False Positives
Problem: A large percentage of the screened compounds appear to be active, which is often not feasible.
Possible Causes & Solutions:
| Cause | Solution |
| Compound Autofluorescence | If using a fluorescence-based assay, some analogs may be inherently fluorescent at the excitation and emission wavelengths of the assay, leading to a false positive signal. Screen a plate of compounds without cells to identify and flag autofluorescent compounds. |
| Compound Interference with Assay Reagents | Analogs may directly interact with and inhibit or activate reporter enzymes (e.g., luciferase) used in the assay. Perform a counter-screen with the reporter enzyme in the absence of other cellular components. |
| General Cytotoxicity | In a target-specific screen, a compound may show activity simply by being cytotoxic. Run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) to distinguish between target-specific effects and general toxicity. |
High Number of False Negatives
Problem: Known active compounds or promising analogs are not showing the expected activity.
Possible Causes & Solutions:
| Cause | Solution |
| Low Compound Potency | The screening concentration may be too low to elicit a response. If feasible, perform a pilot screen at a higher concentration or conduct dose-response curves for a subset of compounds. |
| Inappropriate Assay Endpoint | The chosen assay may not be sensitive to the specific mechanism of action of the analogs. For example, an apoptosis assay measuring caspase activity at an early time point might miss compounds that induce apoptosis through a slower mechanism. Consider using multiple assay endpoints or time points. |
| Cell Line Resistance | The selected cell line may have intrinsic or acquired resistance mechanisms to the compounds. Use multiple cell lines with different genetic backgrounds to increase the chances of identifying active compounds. |
Data Presentation
The following tables summarize hypothetical quantitative data for a set of this compound analogs screened for cytotoxicity and antifungal activity.
Table 1: Cytotoxicity of this compound Analogs against A549 Human Lung Carcinoma Cells
| Compound ID | Structure Modification | IC50 (µM) |
| HYD-001 | This compound (Parent) | 12.5 |
| HYD-002 | 4'-Methoxy substitution | 8.2 |
| HYD-003 | 2'-Fluoro substitution | 15.1 |
| HYD-004 | Naphthalene core | 5.7 |
| HYD-005 | Removal of 7-hydroxyl | > 50 |
Table 2: Antifungal Activity of this compound Analogs against Candida albicans
| Compound ID | Structure Modification | MIC (µg/mL) |
| HYD-001 | This compound (Parent) | 32 |
| HYD-002 | 4'-Methoxy substitution | 16 |
| HYD-003 | 2'-Fluoro substitution | 64 |
| HYD-004 | Naphthalene core | 8 |
| HYD-005 | Removal of 7-hydroxyl | > 128 |
Experimental Protocols
Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the cytotoxic effect of this compound analogs on a cancer cell line.
Materials:
-
Human cancer cell line (e.g., A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the this compound analogs in complete growth medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with a known cytotoxic agent as a positive control.
-
Incubate the plate for 48 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
Antifungal Susceptibility Assay (Broth Microdilution)
This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the minimum inhibitory concentration (MIC) of antifungal agents.
Materials:
-
Candida albicans strain
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
This compound analogs dissolved in DMSO
-
96-well round-bottom microplates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a standardized inoculum of C. albicans at a concentration of 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the assay plate.
-
Prepare serial two-fold dilutions of the this compound analogs in RPMI-1640 medium in the 96-well plate.
-
Add 100 µL of the standardized fungal inoculum to each well containing the compound dilutions.
-
Include a drug-free well as a growth control and a well with a known antifungal agent (e.g., fluconazole) as a positive control.
-
Incubate the plates at 35°C for 24-48 hours.
-
Determine the MIC, which is the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the growth control, either visually or by reading the optical density at 600 nm.
Visualizations
Signaling Pathway Diagram
Caption: Proposed signaling pathway for this compound analog-induced apoptosis.
Experimental Workflow Diagram
Caption: General workflow for high-throughput screening of this compound analogs.
Logical Relationship Diagram
Caption: Logical troubleshooting flow for addressing high variability in HTS assays.
References
- 1. Apoptosis induced by para-phenylenediamine involves formation of ROS and activation of p38 and JNK in chang liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Programmed cell death detection methods: a systematic review and a categorical comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Review of Programmed Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanisms of apoptotic cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of Hydroxyanigorufone and Commercial Fungicides for Crop Protection
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of a Novel Natural Antifungal with Established Commercial Agents
The emergence of fungicide-resistant fungal strains poses a significant threat to global food security, necessitating the exploration of novel antifungal compounds. Hydroxyanigorufone, a naturally occurring phenylphenalenone phytoalexin, has demonstrated promising antifungal activity, particularly against formidable crop pathogens. This guide provides a comprehensive comparison of this compound with leading commercial fungicides, supported by experimental data, detailed protocols, and an examination of their respective mechanisms of action.
Quantitative Performance Analysis
The antifungal efficacy of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), with lower values indicating greater potency. The following table summarizes the available data for this compound and key commercial fungicides against Mycosphaerella fijiensis, the causative agent of Black Sigatoka disease in bananas, a major agricultural concern.
| Compound | Fungicide Class | IC50 / EC50 (µM) against M. fijiensis | Source |
| This compound | Phenylphenalenone | ~50 - 150 | [1] |
| Propiconazole | Triazole (DMI) | ~0.032 | [1] |
| Azoxystrobin | Strobilurin (QoI) | 13.25 - 51.58 (mg/L) | [2] |
| Benomyl (Carbendazim) | Benzimidazole | 1.86 - 81.40 (mg/L) | [2] |
Note: Data for this compound and Propiconazole are from a single study, allowing for a more direct comparison. Data for Azoxystrobin and Benomyl (Carbendazim) are from a separate study and are presented in mg/L. Direct comparison of these values with µM requires conversion and should be interpreted with caution due to potential variations in experimental conditions.
Mechanisms of Action: A Tale of Different Targets
The fungicidal or fungistatic activity of these compounds stems from their interference with critical cellular processes in fungi.
This compound and Phenylphenalenones: The precise mechanism of action for this compound is still under investigation. However, research on phenylphenalenones suggests a multi-faceted approach. One proposed mechanism involves their role as Michael-type acceptors for biological nucleophiles, leading to the disruption of essential enzymes and proteins.[3] Another potential mode of action is the light-induced production of singlet oxygen, which can cause cellular damage.[3] Some studies also suggest that these compounds may target the fungal respiratory chain.[4][5]
Commercial Fungicides:
-
Propiconazole (Triazole): This fungicide inhibits the enzyme 14-alpha demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[6][7] Disruption of ergosterol synthesis leads to a dysfunctional cell membrane and ultimately inhibits fungal growth.[6][7]
-
Azoxystrobin (Strobilurin): Azoxystrobin targets the mitochondrial respiratory chain by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III).[8][9][10] This blockage disrupts the electron transport chain, preventing ATP synthesis and leading to cellular energy depletion and fungal death.[8][9][10]
-
Benomyl (Benzimidazole): The active compound of benomyl is carbendazim. It acts by binding to β-tubulin, a protein essential for the formation of microtubules.[11][12][13] This disruption of microtubule assembly inhibits mitosis (cell division) and leads to the cessation of fungal growth.[11][12][13]
Experimental Protocols
The following is a detailed methodology for a common in vitro antifungal susceptibility test using a 96-well microtiter plate assay, based on established protocols.[14]
Objective: To determine the minimum inhibitory concentration (MIC) of a compound against a specific fungal pathogen.
Materials:
-
96-well flat-bottom microtiter plates
-
Fungal isolate (e.g., Mycosphaerella fijiensis)
-
Appropriate liquid culture medium (e.g., Potato Dextrose Broth)
-
Test compound (this compound or commercial fungicide) dissolved in a suitable solvent (e.g., DMSO)
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Inoculum Preparation:
-
Culture the fungal isolate on a suitable agar medium.
-
Prepare a spore suspension or mycelial fragment suspension in sterile water or saline.
-
Adjust the concentration of the inoculum to a standardized value (e.g., 1 x 10^5 spores/mL) using a hemocytometer or by measuring optical density.
-
-
Preparation of Test Plates:
-
Add 100 µL of the appropriate liquid culture medium to each well of a 96-well plate.
-
In the first column of wells, add 100 µL of the test compound at twice the highest desired final concentration.
-
Perform serial two-fold dilutions of the test compound across the plate by transferring 100 µL from one column to the next. The last column serves as a growth control and contains no test compound.
-
-
Inoculation:
-
Add 100 µL of the prepared fungal inoculum to each well, bringing the final volume to 200 µL.
-
-
Incubation:
-
Seal the plates and incubate at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), allowing for fungal growth.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.
-
Visualizing the Pathways
Experimental Workflow for Antifungal Susceptibility Testing
Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC) of antifungal compounds.
Signaling Pathway Inhibition by Commercial Fungicides
References
- 1. Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi [mdpi.com]
- 2. Antifungal activity of umbelliferone derivatives: Synthesis and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent Approaches towards Control of Fungal Diseases in Plants: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural Products as Fungicide and Their Role in Crop Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antifungal Activity of Griseofulvin Derivatives against Phytopathogenic Fungi in Vitro and in Vivo and Three-Dimensional Quantitative Structure-Activity Relationship Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cavendish banana cv: Topics by Science.gov [science.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthetic and Natural Antifungals—Desirable and Hazardous Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antifungal Agents in Agriculture: Friends and Foes of Public Health - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Validating the Antioxidant Activity of Hydroxyanigorufone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydroxyanigorufone, a phenylnaphthalene compound found in plants, has been noted for its potential as an antimicrobial, anti-inflammatory, and antioxidant agent.[1] Phenylnaphthalenes are characterized by a naphthalene skeleton bound to a phenyl group.[1] The antioxidant potential of phenolic compounds, including those with naphthalene structures, is a subject of significant research interest due to their ability to mitigate oxidative stress, a key factor in the pathogenesis of numerous diseases. This guide aims to provide a framework for validating the antioxidant activity of this compound by comparing the known antioxidant capacities of structurally similar compounds and established antioxidants. Detailed experimental protocols and relevant biological pathways are also presented to facilitate further research.
Comparative Analysis of Antioxidant Activity
While specific IC50 values for this compound are not available, we can infer its potential activity by examining data from structurally related dihydroxynaphthalenes (DHN) and comparing them to common antioxidant standards. The following table summarizes the antioxidant activity of these compounds, as measured by common in vitro assays. A lower IC50 value indicates a higher antioxidant potency.[2]
| Compound | Class | DPPH IC50 (µM) | FRAP (µM Fe(II)/µM) | ABTS IC50 (µM) | ORAC (µmol TE/µmol) |
| This compound Analogs | |||||
| 1,8-Dihydroxynaphthalene | Dihydroxynaphthalene | Not explicitly stated | ~1.8 | Not explicitly stated | Not available |
| 1,6-Dihydroxynaphthalene | Dihydroxynaphthalene | Not explicitly stated | ~1.2 | Not explicitly stated | Not available |
| 2,6-Dihydroxynaphthalene | Dihydroxynaphthalene | Not explicitly stated | ~1.5 | Not explicitly stated | Not available |
| 2,7-Dihydroxynaphthalene | Dihydroxynaphthalene | Not explicitly stated | ~0.8 | Not explicitly stated | Not available |
| Standard Antioxidants | |||||
| Quercetin | Flavonoid | 6.17 - 19.17[3][4] | Not uniformly reported | 49.8 - 95.3[3] | 4.07 - 12.85[1] |
| Ascorbic Acid (Vitamin C) | Vitamin | 54.08[5] | Not uniformly reported | 91.21[5] | Not available |
| Trolox | Vitamin E analog | 3.77[6] | Not uniformly reported | 2.93[6] | Standard Reference |
| BHT (Butylated hydroxytoluene) | Synthetic Antioxidant | 8.5[7] | Not uniformly reported | Not available | Not available |
Note: Data for dihydroxynaphthalenes is derived from graphical representations in the source material and should be considered approximate. The antioxidant activity of phenolic compounds can vary based on the specific assay conditions.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of antioxidant activities. Below are protocols for key in vitro and cell-based antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).
-
In a 96-well plate, add 50 µL of various concentrations of the test compound to 150 µL of the DPPH solution.[8]
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 515-517 nm using a microplate reader.[8]
-
Ascorbic acid or Trolox is typically used as a positive control.
-
The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a dose-response curve.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.
Protocol:
-
Prepare the ABTS radical cation solution by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.[9]
-
Dilute the ABTS•+ solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
Add 1 mL of the diluted ABTS•+ solution to 50 µL of various concentrations of the test compound.[8]
-
After a 3-minute incubation at room temperature, measure the absorbance at 734 nm.[8]
-
Trolox is commonly used as a standard.
-
The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
Prepare the FRAP reagent by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ solution in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.[10]
-
Warm the FRAP reagent to 37°C.
-
Add 30 µL of the test sample at various concentrations to 900 µL of the FRAP reagent.[10]
-
Incubate the mixture at 37°C for 10 minutes.[10]
-
Measure the absorbance at 593 nm.[10]
-
A standard curve is prepared using known concentrations of FeSO₄·7H₂O.
-
The antioxidant capacity is expressed as µM ferrous equivalents.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).
Protocol:
-
In a 96-well black microplate, add 20 µL of the test sample, blank, or Trolox standard.
-
Add 120 µL of a fluorescein solution (35 nM final concentration) to each well.[11]
-
Incubate the plate at 37°C for 15 minutes.[11]
-
Initiate the reaction by adding 60 µL of AAPH solution (12 mM final concentration).[11]
-
Immediately begin monitoring the fluorescence decay every minute for up to 3 hours at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.[11]
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve and is expressed as Trolox equivalents.
Cellular Antioxidant Activity (CAA) Assay
This cell-based assay measures the ability of antioxidants to prevent the formation of fluorescent 2',7'-dichlorofluorescein (DCF) from the non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) in cultured cells.
Protocol:
-
Seed adherent cells (e.g., HepG2 or HeLa) in a 96-well black cell culture plate and grow to 90-100% confluency.[12][13]
-
Wash the cells with PBS or HBSS.
-
Add 50 µL of the test compound or Quercetin (as a standard) at various concentrations.[12][13]
-
Wash the cells three times with PBS or HBSS.
-
Add 100 µL of a free radical initiator solution (e.g., AAPH) to each well.[12][13]
-
Immediately measure the fluorescence at an excitation of ~480 nm and an emission of ~530 nm every 1-5 minutes for 60 minutes.[12][13]
-
The antioxidant activity is determined by comparing the inhibition of DCF formation by the test compound to that of Quercetin.
Mandatory Visualizations
Experimental Workflows
Caption: Workflow for in vitro and cell-based antioxidant activity assays.
Signaling Pathways
Antioxidants can exert their effects through the modulation of key cellular signaling pathways involved in the response to oxidative stress.
Caption: Nrf2 signaling pathway in antioxidant response.[14][15][16][17][18]
Caption: MAPK signaling pathways activated by oxidative stress.[19][20][21][22]
Conclusion
While direct experimental evidence for the antioxidant activity of this compound is currently lacking, the data from structurally related dihydroxynaphthalenes suggest that it likely possesses antioxidant properties. The provided experimental protocols offer a standardized approach for researchers to quantify its activity using established in vitro and cell-based assays. Furthermore, understanding its potential interaction with key signaling pathways such as Nrf2 and MAPK will be crucial in elucidating its mechanism of action and its potential therapeutic applications in diseases associated with oxidative stress. Further research is warranted to definitively characterize the antioxidant profile of this compound.
References
- 1. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Characterization and Antioxidant Property of Quercetin-Tb(III) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nehu.ac.in [nehu.ac.in]
- 5. ijcea.org [ijcea.org]
- 6. researchgate.net [researchgate.net]
- 7. The antioxidant activity of BHT and new phenolic compounds PYA and PPA measured by chemiluminescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. Insight into the Antioxidant Activity of 1,8-Dihydroxynaphthalene Allomelanin Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. kamiyabiomedical.com [kamiyabiomedical.com]
- 13. cellbiolabs.com [cellbiolabs.com]
- 14. The Nrf2-Antioxidant Response Element Signaling Pathway and Its Activation by Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The complexity of the Nrf2 pathway: Beyond the antioxidant response - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. RAS/MAPK signaling functions in oxidative stress, DNA damage response and cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Mitogen-Activated Protein Kinases and Reactive Oxygen Species: How Can ROS Activate MAPK Pathways? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | ROS mediated MAPK signaling in abiotic and biotic stress- striking similarities and differences [frontiersin.org]
Cross-Validation of Analytical Methods for Hydroxyanigorufone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Analytical Methodologies
The accurate quantification of bioactive compounds such as Hydroxyanigorufone, a phenylphenalenone phytoalexin found in plants of the Musa genus, is critical for research and drug development. The selection of an appropriate analytical method depends on various factors including the required sensitivity, selectivity, sample matrix complexity, and throughput. HPLC-UV is a robust and widely accessible technique for quantitative analysis. UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for trace-level detection and analysis in complex biological samples.
Data Presentation: Comparative Performance of Analytical Methods
The following table summarizes the typical performance characteristics of HPLC-UV and UPLC-MS/MS methods for the analysis of this compound, extrapolated from data on similar phenolic compounds.
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 0.5 - 5 ng/mL |
| Precision (RSD%) | < 5% | < 3% |
| Accuracy (Recovery %) | 95 - 105% | 98 - 102% |
| Selectivity | Moderate; potential for interference from co-eluting compounds. | High; based on specific precursor-to-product ion transitions. |
| Analysis Time | 15 - 30 minutes | 5 - 15 minutes |
Note: The values presented are representative and would require experimental verification for the specific analysis of this compound.
Experimental Protocols
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in purified extracts or samples with relatively high concentrations of the analyte.
Instrumentation:
-
HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-20 min: 20% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm and 330 nm.
Sample Preparation:
-
Homogenize 1 g of plant tissue in 10 mL of methanol.
-
Sonicate the mixture for 30 minutes.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Collect the supernatant and filter through a 0.45 µm syringe filter prior to injection.
Validation Parameters:
-
Linearity: Prepare a series of standard solutions of this compound (e.g., 1, 5, 10, 25, 50, 100 µg/mL) and construct a calibration curve.
-
Precision: Analyze replicate injections of a standard solution at three different concentrations on the same day (intra-day) and on three different days (inter-day).
-
Accuracy: Perform a spike-recovery study by adding known amounts of this compound to a blank matrix extract.
-
LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method provides high sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as crude plant extracts or biological fluids.
Instrumentation:
-
UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode to be optimized for this compound.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion > Product Ion: To be determined by infusion of a pure standard of this compound.
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
Sample Preparation:
-
Homogenize 100 mg of plant tissue in 1 mL of methanol.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Dilute the supernatant 1:10 with the initial mobile phase composition.
-
Filter through a 0.22 µm syringe filter before injection.
Validation Parameters:
-
Follow a similar validation strategy as for the HPLC-UV method, but with a lower concentration range for the calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
Mandatory Visualization
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Experimental workflow for UPLC-MS/MS analysis of this compound.
Caption: Logical comparison of HPLC-UV and UPLC-MS/MS methods.
A Comparative Guide to Hydroxyanigorufone from Various Musa Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Hydroxyanigorufone, a phenylphenalenone phytoalexin, isolated from different species of the Musa genus. Phenylphenalenones are recognized for their role in plant defense mechanisms and are gaining interest for their potential pharmacological applications.[1] This document summarizes the occurrence, biological activities, and experimental protocols related to this compound, offering a valuable resource for phytochemical and therapeutic research.
Occurrence and Yield of this compound in Musa Species
This compound has been identified in several Musa species, often as a phytoalexin produced in response to biotic or abiotic stress.[1][2] Its production is a key component of the banana plant's defense system against pathogens.[1][3] While comprehensive quantitative data comparing the basal yield of this compound across all Musa species is limited in current literature, studies indicate that its concentration increases significantly upon fungal infection or wounding.[1][2]
For instance, research on Musa acuminata varieties showed that the resistant 'Khai Thong Ruang' cultivar produced a larger number and higher concentrations of phenylphenalenones, including this compound, compared to the susceptible 'Williams' variety after infection with the fungus Mycosphaerella fijiensis.[1]
Table 1: Documented Presence of this compound in Musa Species
| Musa Species | Common Name | Reported Presence & Context | Citations |
| Musa acuminata | Banana | Present as a phytoalexin; levels increase upon wounding or infection with Colletotrichum musae and Mycosphaerella fijiensis.[1][2][3][4] | [1][2][3][4] |
| Musa sapientum | Banana | Implied presence, as it is often used in relation to M. acuminata hybrids. Phenylphenalenones are part of its defense. | [5] |
| Musa itinerans | Yunnan banana | Phenylphenalenones have been isolated from its fruits. | [6] |
| Musa basjoo | Japanese banana | Active compounds, including phenylphenalenones, have been found in its rhizomes. | [6] |
Comparative Biological Activities
This compound is primarily studied for its antifungal properties, which are crucial for the plant's defense. However, related compounds and extracts from Musa species exhibit a broader range of activities, suggesting potential for further investigation into this compound's specific effects.
Table 2: Summary of Investigated Biological Activities
| Activity | Assay / Model | Key Findings | Citations |
| Antifungal | In vitro assay against Mycosphaerella fijiensis | This compound demonstrated significant, light-dependent antifungal activity. | [1] |
| Antifungal | In vitro assay against Fusarium oxysporum | Phenylphenalenones from M. acuminata, including anigorufone (a related compound), are elicited by this fungus. | [3] |
| Antioxidant | DPPH & ABTS radical scavenging assays | Musa acuminata wastes containing this compound showed antioxidant activity.[7] The general class of hydroxy-flavones, to which it is related, are known radical scavengers. | [7][8] |
| Anti-inflammatory | Inhibition of NO and PGE₂ production in LPS-stimulated macrophages (General model for related compounds) | Phenylpropanoids and flavonoids are known to inhibit inflammatory mediators via NF-κB and MAPK pathways.[9][10] Data specific to pure this compound is limited. | [9][10] |
| Anticancer | MTT assay on various human cancer cell lines (General model for related compounds) | Trihydroxyflavone derivatives have shown anticancer activity, suggesting a potential avenue for research. Data specific to pure this compound is limited. | [11] |
Experimental Protocols
This section details the methodologies for the isolation, characterization, and bioactivity assessment of this compound, based on protocols described in the literature.
-
Extraction : Grind lyophilized plant material (e.g., infected leaves) and extract with methanol.
-
Solid-Phase Extraction (SPE) : Clean up the crude extract using a C18ec-octadecyl modified silica SPE cartridge to remove highly polar and non-polar impurities.
-
Drying and Reconstitution : Dry the methanolic extract from the SPE step under a stream of nitrogen and redissolve in methanol to a known concentration (e.g., 10 mg/mL).
-
Semi-preparative HPLC : Inject an aliquot of the concentrated extract into a semi-preparative HPLC system equipped with an RP-18e column.
-
Mobile Phase : Use a gradient elution system. For example:
-
Solvent A: Water with 0.05% trifluoroacetic acid (TFA).
-
Solvent B: A 1:1 mixture of methanol:acetonitrile with 0.05% TFA.
-
-
Fraction Collection : Collect fractions corresponding to the peak of this compound based on retention time and UV detection, guided by analytical standards if available.
-
Nuclear Magnetic Resonance (NMR) : Dissolve the purified compound in a suitable deuterated solvent (e.g., CD₃OD). Acquire 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra to determine the chemical structure and assign proton and carbon signals.
-
High-Resolution Mass Spectrometry (HRMS) : Analyze the purified compound using HRMS to determine its exact mass and elemental composition, confirming the molecular formula.
-
Preparation : Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Prepare serial dilutions of this compound and a positive control (e.g., ascorbic acid).
-
Reaction : Mix the DPPH solution with each sample dilution in a 96-well plate or cuvettes.
-
Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measurement : Measure the absorbance at approximately 517 nm using a spectrophotometer.
-
Calculation : Calculate the percentage of radical scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals).
Biosynthesis and Potential Mechanism of Action
This compound belongs to the phenylphenalenone class of compounds. Its biosynthesis in Musa species involves precursors from the shikimate and acetate-malonate pathways.[2] Phenylalanine ammonia-lyase (PAL), a key enzyme in the phenylpropanoid pathway, is involved in its formation.[2]
While the specific anti-inflammatory mechanism of this compound is not fully elucidated, many related polyphenolic compounds, such as flavonoids, exert their effects by modulating key inflammatory signaling pathways like NF-κB and MAPK.[9][10][12] It is plausible that this compound could act similarly.
References
- 1. Phenylphenalenones protect banana plants from infection by Mycosphaerella fijiensis and are deactivated by metabolic conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Changes in the content and biosynthesis of phytoalexins in banana fruit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fungus-Elicited Metabolites from Plants as an Enriched Source for New Leishmanicidal Agents: Antifungal Phenyl-Phenalenone Phytoalexins from the Banana Plant (Musa acuminata) Target Mitochondria of Leishmania donovani Promastigotes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. banana musa sapientum: Topics by Science.gov [science.gov]
- 6. This compound, 56252-02-9 [thegoodscentscompany.com]
- 7. Pharmacological and metabolomic profiles of Musa acuminata wastes as a new potential source of anti-ulcerative colitis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antioxidant properties of hydroxy-flavones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Relationship between Antioxidant and Anticancer Activity of Trihydroxyflavones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antioxidant and Anti-Inflammatory Activities of Flavanones from Glycyrrhiza glabra L. (licorice) Leaf Phytocomplexes: Identification of Licoflavanone as a Modulator of NF-kB/MAPK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of Hydroxyanigorufone's Antifungal Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Hydroxyanigorufone, a phenyl-phenalenone compound, has emerged as a potential novel antifungal agent. This guide provides a comparative analysis of its antifungal efficacy, drawing upon available data for the closely related compound, anigorufone. Due to the current absence of specific in vivo studies on this compound, this document presents in vitro comparative data to offer preliminary insights into its potential. Standardized in vivo experimental protocols are detailed to guide future research and validation. Furthermore, a putative signaling pathway for the antifungal action of phenyl-phenalenones is proposed and visualized.
Performance Comparison
Disclaimer: To date, no specific in vivo studies validating the antifungal effects of this compound have been published in peer-reviewed literature. The following tables present in vitro data for the related compound, anigorufone, to provide a preliminary comparison against the widely used antifungal agent, fluconazole. This information should be interpreted with caution and serves as a foundation for future in vivo investigations.
Table 1: In Vitro Antifungal Activity of Anigorufone vs. Fluconazole against Candida albicans
| Compound | Organism | MIC (µg/mL) | MFC (µg/mL) | Source |
| Anigorufone | Candida albicans | 16 - 64 | Not Reported | [1] |
| Fluconazole | Candida albicans | 0.125 - ≥64 | Not Reported | [2] |
MIC (Minimum Inhibitory Concentration): Lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. MFC (Minimum Fungicidal Concentration): Lowest concentration of an antimicrobial agent that results in a 99.9% reduction in the initial inoculums.
Experimental Protocols
The following is a detailed methodology for a standard in vivo murine model of disseminated candidiasis, which can be adapted for the evaluation of this compound's antifungal efficacy.
Murine Model of Disseminated Candidiasis
1. Animal Model:
-
Species: BALB/c mice, female, 6-8 weeks old.
-
Housing: Maintained in a pathogen-free environment with ad libitum access to sterile food and water. All procedures should be approved by an Institutional Animal Care and Use Committee (IACUC).
2. Immunosuppression (Optional but recommended for robust infection):
-
Administer cyclophosphamide at a dose of 150 mg/kg via intraperitoneal injection four days prior to infection and 100 mg/kg one day before infection to induce neutropenia.
3. Inoculum Preparation:
-
Culture Candida albicans (e.g., SC5314 strain) on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 30°C.
-
Harvest yeast cells and wash twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in PBS and adjust the concentration to 1 x 10^6 cells/mL using a hemocytometer.
4. Infection:
-
Infect mice via lateral tail vein injection with 0.1 mL of the prepared C. albicans suspension (1 x 10^5 cells/mouse).
5. Treatment:
-
Divide infected mice into treatment and control groups (n=8-10 per group).
-
Treatment Group: Administer this compound at various doses (e.g., 1, 5, 10 mg/kg) via a suitable route (e.g., intraperitoneal or oral gavage) starting 24 hours post-infection and continuing for a specified duration (e.g., 7 days).
-
Control Groups:
-
Vehicle control (administer the solvent used to dissolve this compound).
-
Positive control (e.g., fluconazole at a clinically relevant dose).
-
6. Efficacy Evaluation:
-
Survival Study: Monitor the survival of mice in each group daily for up to 21 days post-infection.
-
Fungal Burden:
-
At specific time points (e.g., day 3 and day 7 post-treatment), euthanize a subset of mice from each group.
-
Aseptically remove kidneys and other target organs (e.g., brain, spleen).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on SDA.
-
Incubate at 37°C for 24-48 hours and count the colony-forming units (CFU).
-
Express the fungal burden as log10 CFU per gram of tissue.
-
7. Statistical Analysis:
-
Analyze survival data using the Kaplan-Meier method with the log-rank test.
-
Compare fungal burden between groups using appropriate statistical tests (e.g., Mann-Whitney U test or ANOVA). A p-value of <0.05 is typically considered statistically significant.
Visualizations
Experimental Workflow
Caption: Workflow for in vivo evaluation of antifungal agents.
Proposed Signaling Pathway for Phenylphenalenone Antifungal Activity
The precise signaling pathway of this compound is yet to be fully elucidated. However, based on studies of related phenylphenalenone compounds, two potential mechanisms are proposed.
References
A Comparative Guide to the Efficacy of Synthetic vs. Natural Hydroxyanigorufone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of synthetically produced Hydroxyanigorufone versus its naturally derived counterpart. While direct comparative studies on the bioactivity of synthetic and natural this compound are limited in publicly available literature, this document synthesizes the existing data on their individual properties and activities, drawing parallels from broader comparisons of natural versus synthetic compounds.
This compound, a phenalenone-type compound, is a naturally occurring pigment found in plants such as the Australian kangaroo paw (Anigozanthos rufus) and bananas (Musa spp.). It functions as a phytoalexin, exhibiting antifungal properties. The synthesis of this compound has been successfully achieved, paving the way for its potential therapeutic applications. A notable biological activity of this compound is its ability to upregulate the expression of genes involved in the melatonin biosynthesis pathway, suggesting its potential as a sleep aid or for managing conditions related to melatonin deficiency.
Data Presentation: Comparative Efficacy
Due to the lack of direct comparative experimental data, this section presents the known biological activities of this compound, with the understanding that these properties are expected to be present in both natural and synthetic forms, assuming identical molecular structures.
| Biological Activity | Source of this compound | Quantitative Data | Reference |
| Antifungal Activity | Natural (from Musa spp.) | Effective against Mycosphaerella fijiensis | [1] |
| Melatonin Synthesis Induction | Synthetic (commercial source) | Upregulation of TPH1, DDC, AANAT, and ASMTL gene expression | [2] |
| Antioxidant Activity | Not specified | General antioxidant properties attributed to phenolic compounds | [3] |
Experimental Protocols
Antifungal Bioassay (Microtiter Well Method)
This protocol is adapted from a method used to assess the antifungal activity of phenylphenalenones, including this compound, against the fungus Mycosphaerella fijiensis.[1]
-
Fungal Inoculum Preparation: M. fijiensis is grown on potato dextrose agar (PDA). The mycelium is scraped and fragmented in sterile water using a vortex mixer with glass beads. The suspension is then filtered to obtain uniform mycelial fragments.
-
Assay Setup: The assay is performed in 96-well microtiter plates. Each well contains Sabouraud broth, the fungal inoculum, and the test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations. Control wells containing the fungal inoculum and solvent without the test compound are also included.
-
Incubation: The plates are incubated at 25°C with shaking at 150 rpm in the dark for 8 days, which corresponds to the logarithmic growth phase of the fungus.
-
Data Analysis: Fungal growth is determined by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The percentage of growth inhibition is calculated relative to the control. The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth.
Gene Expression Analysis via Quantitative Real-Time PCR (qRT-PCR)
This protocol describes the methodology to assess the effect of this compound on the expression of genes involved in the melatonin synthesis pathway in a suitable cell line (e.g., SH-SY5Y neuroblastoma cells).[2]
-
Cell Culture and Treatment: SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). The cells are then treated with different concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the treated and control cells using a commercial RNA extraction kit following the manufacturer's instructions. The quality and quantity of the extracted RNA are assessed using spectrophotometry.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
qRT-PCR: The relative expression levels of the target genes (TPH1, DDC, AANAT, ASMTL) and a reference gene (e.g., GAPDH or ACTB) are quantified using a real-time PCR system with specific primers and a fluorescent dye (e.g., SYBR Green).
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, where the expression of the target genes is normalized to the reference gene and then compared to the vehicle-treated control group.
Signaling Pathway and Experimental Workflow
Melatonin Biosynthesis Pathway
The following diagram illustrates the signaling pathway of melatonin synthesis and indicates the genes that are upregulated by this compound.
References
- 1. Evaluation of the antifungal activity of natural xanthones from Garcinia mangostana and their synthetic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant Activity of Natural Phenols and Derived Hydroxylated Biphenyls - PubMed [pubmed.ncbi.nlm.nih.gov]
Statistical Validation of Hydroxyanigorufone Bioassay Results: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of Hydroxyanigorufone and related phenylphenalenone compounds, supported by experimental data from published studies. It is intended to serve as a resource for researchers and professionals in drug development by presenting available data, outlining experimental protocols for bioactivity assessment, and illustrating the underlying mechanism of action.
Data Presentation: Comparative Bioactivity of Phenylphenalenones
Direct comparative studies detailing the antifungal activity of this compound against a wide range of fungal pathogens with standard antifungal agents are limited in publicly available literature. However, data from related phenylphenalenone compounds provide valuable insights into the potential efficacy of this class of molecules. The following tables summarize the available bioactivity data for phenylphenalenones, including Anigorufone, a closely related compound to this compound.
Table 1: Antifungal Activity of Phenylphenalenone Analogs against Mycosphaerella fijiensis
| Compound | Concentration (mg/mL) | Effect on Extracellular Protein Production | Reference |
| This compound | Not specified | Reduced to approx. 50% of control | |
| Isoanigorufone | 0.02 - 0.04 | Significant induction | |
| Methoxyanigorufone | 0.02 - 0.04 | Significant induction | |
| Anigorufone | Not specified | No significant difference from control | |
| 4'-O-methylirenolone | Not specified | No significant difference from control | |
| 4'-O-methylanigorufone | Not specified | No significant difference from control |
Table 2: Leishmanicidal Activity of Anigorufone and Related Compounds
| Compound | LC50 (µg/mL) against Leishmania donovani promastigotes | Reference |
| Anigorufone | 10.3 | [1] |
| Methoxy-Anigorufone | Not specified | Active |
| REF20 (a synthetic precursor) | 24.0 | [1] |
| EP5 (a synthetic precursor) | 38.0 | [1] |
| EP6 (a synthetic precursor) | 68.7 | [1] |
Note: LC50 (Lethal Concentration 50%) is the concentration of a substance that is fatal to 50% of the test organisms.
Experimental Protocols
Antifungal Susceptibility Testing: Microbroth Dilution Assay
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A2 guideline for yeast susceptibility testing and can be applied to assess the antifungal activity of this compound.[2][1][3][4][5]
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific fungal strain.
Materials:
-
This compound (or other test compounds)
-
Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Negative control (medium only)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Vortex mixer
-
Incubator
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest fungal colonies and suspend in sterile saline.
-
Adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Further dilute the suspension in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.
-
-
Preparation of Drug Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in the wells of the 96-well plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the drug dilutions.
-
Include a positive control well (fungal inoculum with a known antifungal) and a negative control well (medium only).
-
Incubate the plate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% reduction) compared to the growth control.
-
Growth inhibition can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.
-
Quantification of this compound: High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for the quantification of this compound in a sample.[6][7][8][9][10]
Objective: To determine the concentration of this compound in a solution.
Materials:
-
This compound standard of known purity
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reversed-phase column
-
Mobile phase solvents (e.g., acetonitrile, methanol, water with formic or acetic acid)
-
Sample containing this compound
-
Syringe filters (0.22 or 0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of standard solutions of known concentrations by diluting the stock solution.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent.
-
Filter the sample through a syringe filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile or methanol) and water (often with a small amount of acid like 0.1% formic acid to improve peak shape). The specific gradient will need to be optimized.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Determined by measuring the UV-Vis spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
-
-
Analysis and Quantification:
-
Inject the standard solutions to create a calibration curve by plotting peak area against concentration.
-
Inject the prepared sample.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Mandatory Visualization
Signaling Pathway of Phenylphenalenone-Induced Phototoxicity
The primary mechanism of action for the antifungal activity of phenylphenalenones, including this compound, is phototoxicity.[11][12][13][14] Upon exposure to light, these compounds become excited and can transfer energy to molecular oxygen, generating highly reactive singlet oxygen. This singlet oxygen can then cause oxidative damage to cellular components, leading to cell death.
Caption: Phenylphenalenone-induced phototoxicity workflow.
Experimental Workflow for Antifungal Bioassay
The following diagram illustrates the key steps involved in determining the antifungal activity of a test compound using a microbroth dilution assay.
Caption: Workflow for microbroth dilution antifungal assay.
References
- 1. researchgate.net [researchgate.net]
- 2. webstore.ansi.org [webstore.ansi.org]
- 3. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. webstore.ansi.org [webstore.ansi.org]
- 5. Comparative Evaluation of NCCLS M27-A and EUCAST Broth Microdilution Procedures for Antifungal Susceptibility Testing of Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. HPLC Method for Analysis of Isomers of Phenylenediamine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 8. Development and Validation of Quantitative Analysis Method for Phenanthrenes in Peels of the Dioscorea Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a Simultaneous Normal-Phase HPLC Analysis of Lignans, Tocopherols, Phytosterols, and Squalene in Sesame Oil Samples [mdpi.com]
- 11. Light- and singlet oxygen-mediated antifungal activity of phenylphenalenone phytoalexins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Light- and singlet oxygen-mediated antifungal activity of phenylphenalenone phytoalexins - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. merit.url.edu [merit.url.edu]
Benchmarking Hydroxyanigorufone's Antifungal Activity Against Known Standards
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the antifungal potential of Hydroxyanigorufone, a naturally occurring phenylphenalenone, by benchmarking it against established antifungal agents: Fluconazole, Amphotericin B, and Caspofungin. Due to the limited availability of public data on the minimum inhibitory concentrations (MICs) of this compound against key fungal pathogens, this document focuses on providing a robust experimental protocol and a comparative data structure to facilitate future research and direct comparison.
Comparative Antifungal Activity
The following table summarizes the typical in vitro activity of standard antifungal drugs against two common and clinically significant fungal pathogens, Candida albicans and Aspergillus fumigatus. This table serves as a baseline for the future evaluation of this compound.
| Antifungal Agent | Target Organism | MIC Range (µg/mL) | Mechanism of Action |
| This compound | Mycosphaerella fijiensis | Activity demonstrated, but specific MIC data is limited.[1] | Proposed to involve the light-induced production of singlet oxygen. |
| Candida albicans | Data not available | ||
| Aspergillus fumigatus | Data not available | ||
| Fluconazole | Candida albicans | 0.25 - 2.0[2][3] | Inhibits lanosterol 14-α-demethylase, disrupting ergosterol synthesis in the fungal cell membrane. |
| Amphotericin B | Aspergillus fumigatus | 0.5 - 2.0[1][4][5][6] | Binds to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. |
| Caspofungin | Candida albicans | 0.06 - 0.5[7][8] | Inhibits β-(1,3)-D-glucan synthase, disrupting the integrity of the fungal cell wall. |
Experimental Protocols
To ensure reproducible and comparable results, standardized antifungal susceptibility testing methods are crucial. The following is a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound using the broth microdilution method, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
CLSI M27-A3 Broth Microdilution Method for Yeasts (e.g., Candida albicans)
1. Inoculum Preparation:
- From a 24-hour-old culture on Sabouraud Dextrose Agar, select several colonies and suspend them in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).
- Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL.
2. Antifungal Agent Preparation:
- Prepare a stock solution of this compound and the standard antifungal agents in a suitable solvent (e.g., DMSO).
- Perform serial twofold dilutions of each compound in RPMI 1640 medium in a 96-well microtiter plate to achieve the desired concentration range.
3. Inoculation and Incubation:
- Add 100 µL of the standardized inoculum to each well of the microtiter plate containing 100 µL of the diluted antifungal agent.
- Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).
- Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
- The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction) compared to the growth control. This can be determined visually or by using a spectrophotometric plate reader.
Visualizing Experimental and Logical Frameworks
The following diagrams, generated using the DOT language, illustrate the experimental workflow for antifungal susceptibility testing and the proposed mechanism of action for this compound.
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Proposed light-dependent mechanism of action for this compound.
References
- 1. Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interpretive Breakpoints for Fluconazole and Candida Revisited: a Blueprint for the Future of Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.asm.org [journals.asm.org]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vivo Resistance of a Laboratory-Selected Aspergillus fumigatus Isolate to Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interlaboratory Variability of Caspofungin MICs for Candida spp. Using CLSI and EUCAST Methods: Should the Clinical Laboratory Be Testing This Agent? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sensitivity of Candida albicans isolates to caspofungin – comparison of microdilution method and E-test procedure [termedia.pl]
Safety Operating Guide
Navigating the Disposal of Hydroxyanigorufone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Hydroxyanigorufone, a naturally occurring phenalenone compound. Due to the limited availability of specific hazard data for this compound, a cautious approach, treating the substance as potentially hazardous, is mandatory.
I. Understanding this compound: Chemical and Physical Properties
A clear understanding of a compound's properties is the foundation of its safe management. This compound is a solid, red powder with the following characteristics:
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₃ | [1][2][3] |
| Molecular Weight | 288.3 g/mol | [1][2] |
| Melting Point | 238 - 242 °C | [1] |
| Solubility | Insoluble in water (2.1E-3 g/L at 25 °C) | [3] |
| Appearance | Solid, Red powder | [3] |
II. Prerequisite Safety Measures: Personal Protective Equipment (PPE)
Before initiating any disposal procedures, equipping oneself with the appropriate Personal Protective Equipment (PPE) is non-negotiable. This is a critical step to minimize exposure risks.
Required PPE:
-
Eye Protection: Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) inspected for integrity before use.
-
Body Protection: A laboratory coat must be worn. For larger quantities or in case of potential splashing, additional protective clothing may be necessary.
-
Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.
III. Step-by-Step Disposal Protocol for this compound
The following protocol outlines the systematic procedure for the safe disposal of this compound waste. This workflow is designed to be clear, logical, and to mitigate risks effectively.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect pure this compound waste, and any materials grossly contaminated with it (e.g., weighing papers, contaminated gloves, paper towels), in a dedicated, clearly labeled hazardous waste container.
-
The container must be made of a material compatible with the chemical, be sealable, and in good condition.
-
-
Liquid Waste:
-
For solutions containing this compound, collect the waste in a designated, labeled, and sealed hazardous liquid waste container.
-
Do not mix with other incompatible waste streams.
-
-
Sharps Waste:
-
Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound should be disposed of in a designated sharps container suitable for hazardous chemical waste.
-
Step 2: Labeling of Waste Containers
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of the waste.
-
The date of accumulation.
-
The potential hazards (e.g., "Caution: Chemical with Unknown Hazards").
-
Step 3: Storage of Chemical Waste
-
Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.
-
This area should be away from general laboratory traffic and incompatible materials.
-
Follow all institutional and local regulations regarding the storage of hazardous waste.
Step 4: Arranging for Professional Disposal
-
This compound waste must be disposed of through a licensed and approved hazardous waste disposal company.
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the waste.
-
Provide the EHS department with a full inventory of the waste to be disposed of.
Step 5: Decontamination of Work Surfaces and Equipment
-
After completing the disposal process, thoroughly decontaminate all work surfaces and non-disposable equipment that may have come into contact with this compound.
-
Use an appropriate solvent (e.g., ethanol or isopropanol) followed by a soap and water wash.
-
Dispose of any cleaning materials (e.g., wipes, paper towels) as hazardous solid waste.
IV. Workflow for this compound Disposal
The following diagram illustrates the logical flow of the disposal process, from waste generation to final removal.
Caption: Workflow for the proper disposal of this compound waste.
V. Emergency Procedures
In the event of accidental exposure or a spill, immediate action is crucial.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For larger spills, evacuate the area and contact your institution's EHS department immediately.
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a secure research environment.
References
- 1. This compound | C19H12O3 | CID 11471752 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | TargetMol [targetmol.com]
- 3. guidechem.com [guidechem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Showing Compound this compound (FDB012856) - FooDB [foodb.ca]
- 6. This compound, 56252-02-9 [thegoodscentscompany.com]
Personal protective equipment for handling Hydroxyanigorufone
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical information for the handling and disposal of Hydroxyanigorufone, a natural product isolated from Musa itinerans and Musa acuminata.[1][2] Adherence to these procedural guidelines is essential for ensuring laboratory safety and maintaining experimental integrity.
Chemical and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₉H₁₂O₃ | PubChem[3] |
| Molecular Weight | 288.3 g/mol | TargetMol, MedChemExpress[1][2] |
| CAS Number | 56252-02-9 | TargetMol, PubChem[1][3] |
| Physical Description | Solid | Human Metabolome Database[3] |
| Melting Point | 238 - 242 °C | Human Metabolome Database[3] |
| Storage (Powder) | -20°C for 3 years | TargetMol[1] |
| Storage (in Solvent) | -80°C for 1 year | TargetMol[1] |
Hazard Identification and Precautionary Measures
Hazard Statements (Assumed based on similar compounds):
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.[4]
-
P270: Do not eat, drink or smoke when using this product.[4]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[4]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P501: Dispose of contents/container to an approved waste disposal plant.[4]
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH approved safety goggles. | Protects against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) inspected prior to use. A lab coat or chemical-resistant apron must be worn. | Prevents skin contact. Proper glove removal technique is critical to avoid cross-contamination.[4] |
| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge if working in a poorly ventilated area or when the material is aerosolized. | Prevents inhalation of the compound. |
| Hand Protection | Handle with gloves. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[4] | Prevents skin absorption and contamination of other surfaces. |
Operational Plan: Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the work area is in a well-ventilated chemical fume hood.
-
Assemble all necessary equipment and reagents before handling the compound.
-
Verify that an emergency eyewash station and safety shower are readily accessible.
-
-
Weighing and Aliquoting:
-
Perform all weighing and transfer operations within a chemical fume hood or a ventilated balance enclosure.
-
Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid compound. Avoid creating dust.[4]
-
-
Dissolution:
-
If preparing a solution, add the solvent to the weighed this compound slowly to prevent splashing.
-
Cap the container securely before mixing or vortexing.
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment used during the procedure.
-
Wash hands thoroughly with soap and water after removing gloves.[4]
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.
-
Segregation:
-
Collect all solid waste (e.g., contaminated gloves, weighing paper, pipette tips) in a designated, labeled hazardous waste container.
-
Collect all liquid waste in a separate, labeled hazardous waste container. Do not mix with other incompatible waste streams.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.
-
-
Storage:
-
Store waste containers in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour any waste down the drain.[4]
-
Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
